Silanol, methyldiphenyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
hydroxy-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRTGXXQKWLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061132 | |
| Record name | Hydroxymethyldiphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-25-6 | |
| Record name | Methyldiphenylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1-methyl-1,1-diphenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1-methyl-1,1-diphenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxymethyldiphenylsilane | |
| Source | EPA DSSTox | |
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| Record name | Hydroxymethyldiphenylsilane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyldiphenylsilanol
Foreword: The Role of Methyldiphenylsilanol in Modern Chemistry
Methyldiphenylsilanol ((CH₃)(C₆H₅)₂SiOH) is a cornerstone organosilicon compound, valued for its unique structural and reactive properties. As a member of the silanol family, it serves as a critical precursor and intermediate in a wide array of chemical transformations. Its applications span from the synthesis of complex silicone polymers and resins to its use as a nucleophile in cross-coupling reactions and as a directing group in C-H bond activation.[1] The presence of both a compact methyl group and bulky phenyl groups on the silicon atom imparts a balance of steric hindrance and electronic effects, making it a versatile tool for researchers in materials science, organic synthesis, and pharmaceutical development. This guide provides an in-depth exploration of a robust synthetic protocol and the essential characterization techniques required to verify the structure and purity of this vital chemical building block.
Part 1: Synthesis via Grignard Reaction
The synthesis of methyldiphenylsilanol is most reliably achieved through the nucleophilic addition of a Grignard reagent to a suitable dichlorosilane, followed by controlled hydrolysis. This method, rooted in the foundational principles of organometallic chemistry, offers high yields and a straightforward pathway to the desired product. The genesis of modern organosilane chemistry is deeply intertwined with the Grignard reaction, which was first used by F. Stanley Kipping to form silicon-carbon bonds.[2]
Mechanistic Rationale
The synthesis proceeds in two primary stages. First, phenylmagnesium bromide, a potent carbon nucleophile, is reacted with methyldichlorosilane. The highly polarized C-Mg bond attacks the electrophilic silicon center, displacing one of the chloride leaving groups in a nucleophilic substitution reaction. The second phenyl group is introduced similarly. The resulting chlorosilane intermediate is then carefully hydrolyzed. The silicon-chlorine bond is highly susceptible to cleavage by water, leading to the formation of the final, stable silanol and hydrochloric acid.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis and purification of methyldiphenylsilanol.
Caption: Structure of Methyldiphenylsilanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. [3]Spectra should be recorded in a deuterated solvent such as CDCl₃ or acetone-d₆.
-
¹H NMR Spectroscopy:
-
Phenyl Protons (C₆H₅): Expect complex multiplets in the aromatic region, typically between δ 7.3 and 7.7 ppm. The signals correspond to the 10 protons of the two phenyl groups.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons will appear upfield, typically around δ 0.6-0.7 ppm.
-
Silanol Proton (Si-OH): A broad singlet whose chemical shift is highly variable depending on concentration, solvent, and temperature. It can appear anywhere from δ 1.5 to 5.0 ppm and may exchange with D₂O. The chemical shift of the silanol proton can be observed in various deuterated solvents. [4]
-
-
¹³C NMR Spectroscopy:
-
Phenyl Carbons (C₆H₅): Four distinct signals are expected for the phenyl groups: the ipso-carbon (attached to Si), and the ortho, meta, and para carbons. These typically appear in the δ 127-138 ppm range.
-
Methyl Carbon (CH₃): A signal in the upfield region, typically around δ -2.0 to 0.0 ppm.
-
Table of Expected NMR Data (in CDCl₃):
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
| Si-CH ₃ | ~ 0.68 (s, 3H) | ~ -1.5 | Sharp singlet |
| Si-OH | Variable (br s, 1H) | - | Broad, D₂O exchangeable |
| Phenyl-H | 7.38-7.44 (m, 6H) | ortho: ~133.9 | Multiplets |
| 7.60-7.64 (m, 4H) | meta: ~129.8 | ||
| para: ~130.2 | |||
| ipso: ~137.0 | |||
| Data referenced from literature values. | |||
| [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups present in the molecule. The spectrum provides a unique "fingerprint" for the compound. [5] Table of Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3200-3600 | O-H stretch (H-bonded) | Strong, Broad |
| ~3070-3050 | Aromatic C-H stretch | Medium |
| ~2960 | Aliphatic C-H stretch | Weak |
| ~1590, 1485, 1430 | Aromatic C=C stretch | Medium-Strong |
| ~1260 | Si-CH₃ stretch | Strong |
| ~1120 | Si-C₆H₅ stretch | Strong |
| ~820-920 | Si-O stretch | Strong |
| Characteristic absorption frequencies for organosilicon compounds. | ||
| [5] | ||
| The most diagnostic peak is the broad O-H stretch, confirming the presence of the hydroxyl group. The absence of a strong Si-Cl band (around 540 cm⁻¹) indicates the completion of the hydrolysis step. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion (M⁺): The molecular weight of methyldiphenylsilanol is 214.33 g/mol . The mass spectrum should show a peak corresponding to the molecular ion [C₁₃H₁₄OSi]⁺ at m/z = 214.
-
Major Fragments: Common fragmentation pathways for phenylsilanes involve the loss of substituent groups. Expect to see significant peaks corresponding to:
-
[M - CH₃]⁺: Loss of the methyl group (m/z = 199). This is often the base peak.
-
[M - C₆H₅]⁺: Loss of a phenyl group (m/z = 137).
-
-
Isotopic Pattern: The presence of silicon (²⁸Si, ²⁹Si, ³⁰Si) will give rise to characteristic M+1 and M+2 peaks with predictable relative abundances, confirming the presence of a silicon atom in the fragment.
Part 3: Safety and Handling
Hazard Identification:
-
Reagents: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. Diethyl ether is extremely flammable. Dichlorosilanes are corrosive and react with moisture to release HCl gas. [6]* Product: Methyldiphenylsilanol is classified as a skin and eye irritant. [7] Handling Procedures:
-
All synthesis steps must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. [8][9]* Ensure all glassware is completely dry and reactions involving Grignard reagents are performed under an inert atmosphere (N₂ or Ar) to prevent quenching and potential fire hazards.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use. [10][11]
References
-
Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. ResearchGate. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. Available at: [Link]
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. Available at: [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. Available at: [Link]
-
NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane). National Institutes of Health (NIH). Available at: [Link]
-
Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. MDPI. Available at: [Link]
-
Silanol, 1-methyl-1,1-diphenyl- | C13H14OSi | CID 69900. PubChem. Available at: [Link]
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Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at: [Link]
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available at: [Link]
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Silanol, methyldiphenyl-. NIST WebBook. Available at: [Link]
-
Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. ResearchGate. Available at: [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]
-
FT-IR spectra of reactants (MDI and phenol), polymerized MDI (p-MDI), and synthetized adduct (MDI-2Ph). ResearchGate. Available at: [Link]
-
Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. National Institutes of Health (NIH). Available at: [Link]
-
The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. National Institutes of Health (NIH). Available at: [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. National Institutes of Health (NIH). Available at: [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]
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Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]
-
2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Organic Syntheses. Available at: [Link]
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Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. Organic Syntheses. Available at: [Link]
- Grignard processes with improved yields of diphenylchlorosilanes as products. Google Patents.
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MALDI-TOF mass spectrometry and reversed-phase HPLC-ELSD chromatography for structural and quantitative studies of major steroid saponins in commercial extracts of Yucca schidigera Roezl. PubMed. Available at: [Link]
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Supplementary Data for: Catalytic metal-free Si-N cross-dehydrocoupling. The Royal Society of Chemistry. Available at: [Link]
-
Detection of organosilanes with surface enhanced infrared spectroscopy. SJSU ScholarWorks. Available at: [Link]
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SILANOL TERMINATED (14-18% DIPHENYLSILOXANE)- DIMETHYLSILOXANE COPOLYMER. Gelest, Inc. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Applications of mass spectrometry in combinatorial chemistry. Wiley Online Library. Available at: [Link]
-
The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses. Available at: [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. In Review. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]
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NMR Chemical Shifts. J. Org. Chem. Available at: [Link]
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Methyldiphenylsilanol: A Comprehensive Technical Guide to its Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldiphenylsilanol, a member of the organosilanol family, is a versatile molecule that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Its unique structural features, arising from the presence of a hydroxyl group directly attached to a silicon atom bearing both methyl and phenyl substituents, impart a nuanced reactivity profile. This guide provides an in-depth exploration of the structure, reactivity, and practical applications of methyldiphenylsilanol, offering field-proven insights and detailed protocols for the modern researcher.
I. Molecular Structure and Physicochemical Properties
Methyldiphenylsilanol, with the chemical formula C₁₃H₁₄OSi, possesses a tetrahedral geometry around the central silicon atom.[1] The silicon is bonded to a methyl group, two phenyl groups, and a hydroxyl group. This arrangement leads to a molecule with a distinct combination of steric bulk and electronic properties.
A. Structural Parameters
B. Physicochemical Data
A summary of the key physicochemical properties of methyldiphenylsilanol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄OSi | [1] |
| Molecular Weight | 214.34 g/mol | [1] |
| CAS Number | 778-25-6 | [1] |
| Melting Point | 167 °C | [3] |
| Boiling Point | 148 °C at 3 mmHg | [3] |
| Appearance | Colorless oil or solid | [4] |
C. Spectroscopic Characterization
The structural elucidation of methyldiphenylsilanol relies on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of methyldiphenylsilanol exhibits characteristic absorption bands. A prominent broad band is typically observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the silanol group. Strong absorptions related to the Si-phenyl and Si-methyl groups are also present.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum provides valuable information about the proton environments. The proton of the hydroxyl group typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons of the phenyl groups resonate in the aromatic region (typically δ 7.2-7.8 ppm), and the methyl protons appear as a singlet in the upfield region (around δ 0.5-1.0 ppm). For methyldiphenylsilanol, the following shifts have been reported in CDCl₃: δ 7.64–7.60 (m, 4H), 7.44–7.38 (m, 6H), 2.40 (s, 1H, OH), 0.68 (s, 3H, CH₃).[4]
-
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the methyl carbon, the ipso, ortho, meta, and para carbons of the phenyl rings. The reported ¹³C NMR chemical shifts in CDCl₃ are δ 137.0, 133.9, 129.8, 128.0, and -1.2 (CH₃).[4]
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum of methyldiphenylsilanol shows a molecular ion peak (M⁺) at m/z 214.[8] The fragmentation pattern is characterized by the loss of methyl and phenyl groups, as well as rearrangements involving the silicon and oxygen atoms.
II. Synthesis of Methyldiphenylsilanol
Methyldiphenylsilanol can be synthesized through several routes, with the oxidation of methyldiphenylsilane being a common and efficient method.
A. Experimental Protocol: Oxidation of Methyldiphenylsilane
This protocol is based on a visible light-mediated organoboron-catalyzed metal-free synthesis of silanols.[4]
Materials:
-
Methyldiphenylsilane
-
Acridinium dye (AQDAB)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
25-mL quartz reaction tube
-
Magnetic stir bar
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a flame-dried 25-mL quartz reaction tube equipped with a magnetic stir bar, add methyldiphenylsilane (39.6 mg, 0.2 mmol, 1.0 equiv.).
-
Perform a triple oxygen replacement process using a double-row of tubes.
-
Add a mixture of AQDAB (0.9 mg, 0.002 mmol, 1.0 mol%), DMSO (1 mL), and H₂O (50 μL).
-
Stir the reaction mixture under visible light irradiation at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by standard procedures (e.g., extraction and column chromatography) to afford methyldiphenylsilanol as a colorless oil.
Expected Yield: 60%[4]
Caption: Workflow for the synthesis of methyldiphenylsilanol via oxidation.
III. Reactivity of Methyldiphenylsilanol
The reactivity of methyldiphenylsilanol is dominated by the presence of the Si-OH group. This functional group can act as both a proton donor and a nucleophile, and it is prone to self-condensation reactions.
A. Condensation Reactions
The most characteristic reaction of silanols is their self-condensation to form siloxanes, with the elimination of water. This reaction can be catalyzed by both acids and bases.
1. Base-Catalyzed Condensation:
Under basic conditions, the silanol is deprotonated to form a more nucleophilic silanolate anion. This anion then attacks the silicon atom of another silanol molecule in a nucleophilic substitution reaction, displacing a hydroxide ion.[1]
Caption: Mechanism of base-catalyzed condensation of methyldiphenylsilanol.
2. Acid-Catalyzed Condensation:
In the presence of an acid, the hydroxyl group of the silanol is protonated, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the silicon atom and displacing a molecule of water.[1][4]
Caption: Mechanism of acid-catalyzed condensation of methyldiphenylsilanol.
The product of the self-condensation of methyldiphenylsilanol is 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.[9][10][11][12]
B. Use as a Protecting Group
The hydroxyl group of methyldiphenylsilanol can be used to protect other functional groups, particularly alcohols, by forming methyldiphenylsilyl ethers. These ethers are generally stable to a range of reaction conditions but can be selectively cleaved when desired.
1. Experimental Protocol: Protection of a Primary Alcohol
This protocol describes the general procedure for the protection of a primary alcohol using a silyl chloride, which can be adapted for methyldiphenylchlorosilane (prepared from methyldiphenylsilanol).
Materials:
-
Primary alcohol
-
Methyldiphenylchlorosilane
-
Imidazole or triethylamine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM or DMF, add imidazole (1.5 equivalents) or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyldiphenylchlorosilane (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the methyldiphenylsilyl ether.[13][14]
2. Deprotection of Methyldiphenylsilyl Ethers
The cleavage of methyldiphenylsilyl ethers can be achieved under various conditions, with fluoride ion sources being particularly effective due to the high strength of the Si-F bond.
Common Deprotection Reagents:
-
Tetrabutylammonium fluoride (TBAF) in THF: This is a very common and efficient method for cleaving silyl ethers.[15][16][17]
-
Hydrofluoric acid (HF) in pyridine or acetonitrile: This reagent can be used for more robust silyl ethers.
-
Acidic conditions (e.g., HCl in aqueous THF): While effective, these conditions may not be suitable for acid-sensitive substrates.[15]
Caption: Workflow illustrating the use of methyldiphenylsilanol as a protecting group.
C. Reactivity with Nucleophiles and Electrophiles
The silicon atom in methyldiphenylsilanol is electrophilic and can be attacked by nucleophiles. The hydroxyl group, on the other hand, is nucleophilic after deprotonation.
-
Reaction with Grignard Reagents: Methyldiphenylsilanol can react with Grignard reagents. The acidic proton of the hydroxyl group will first be abstracted by the Grignard reagent. Subsequent reaction at the silicon center is possible but less common.
-
Reaction with Alkyl Halides: In the presence of a base, the deprotonated methyldiphenylsilanol (silanolate) can act as a nucleophile and react with alkyl halides in a Williamson ether-type synthesis to form silyl ethers.[18][19]
IV. Applications in Drug Development and Organic Synthesis
The unique properties of methyldiphenylsilanol and its derivatives make them valuable in various fields, particularly in medicinal chemistry and organic synthesis.
A. Role in Medicinal Chemistry
The incorporation of silicon into drug molecules can significantly alter their physicochemical and pharmacokinetic properties.[20][21] Silanols, as isosteres of alcohols, can participate in hydrogen bonding interactions with biological targets. The methyl and phenyl groups on methyldiphenylsilanol can be modified to fine-tune lipophilicity and metabolic stability. The introduction of a methyl group, for instance, can influence a molecule's conformation and metabolic profile.[22] While specific examples of marketed drugs containing the methyldiphenylsilyl moiety are not widespread, the principles of its use are relevant to lead optimization in drug discovery.
B. Utility in Organic Synthesis
Beyond its role as a protecting group, methyldiphenylsilanol serves as a versatile building block in organic synthesis. The Si-OH group can be converted into other functional groups, allowing for the construction of more complex organosilicon compounds. The condensation of methyldiphenylsilanol is also a key step in the formation of silicone polymers with specific properties conferred by the phenyl and methyl substituents.
Conclusion
Methyldiphenylsilanol is a molecule of significant synthetic and practical importance. Its well-defined structure and predictable reactivity make it a valuable tool for chemists in both academic and industrial settings. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective utilization in the design of new synthetic methodologies, the development of novel materials, and the discovery of new therapeutic agents.
References
-
National Institute of Standards and Technology. (n.d.). Silanol, methyldiphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of adhesion science and technology, 2(2), 127-149.
-
National Institute of Standards and Technology. (n.d.). Silanol, methyldiphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl(diphenyl)silanol. Wiley. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
- Li, Y., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
ChemTube3D. (n.d.). Silicon NMR. Retrieved from [Link]
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
-
NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]
- Apperley, D. C., et al. (1999). 29Si NMR chemical shifts variations in organically modifies silanes. Physical Chemistry Chemical Physics, 1(21), 5037-5044.
-
SpectraBase. (n.d.). Methyldiphenylsilane. Wiley. Retrieved from [Link]
- Santos, A. G., et al. (2014). Synthesis and structural study of precursors of novel methylsilanediols by IR and Raman spectroscopies, single-crystal X-ray diffraction and DFT calculations. Journal of Molecular Structure, 1059, 234-245.
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Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
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MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link]
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Krupp, L., et al. (2022). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. ResearchGate. Retrieved from [https://www.researchgate.net/publication/363870233_Crystal_structures_and_Hirshfeld_surface_analyses_of_bis45-dihydrofuran-2-yldimethylsilane_and_45-dihydrofuran-2-ylmethyl diphenylsilane]([Link] diphenylsilane)
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Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability of Methyldiphenylsilanol
This guide provides a comprehensive technical overview of the thermal stability of methyldiphenylsilanol (MDPSiO), a key intermediate in silicone chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data presentation. It delves into the fundamental chemical principles governing the thermal decomposition of MDPSiO, outlines robust analytical methodologies for its characterization, and provides field-proven insights into interpreting the resulting data. While specific, publicly available thermogravimetric data for pure methyldiphenylsilanol is limited, this guide synthesizes information from closely related aryl-silane and silanol compounds to construct a predictive and mechanistically sound framework for understanding its thermal behavior.
Introduction: The Significance of Methyldiphenylsilanol's Thermal Profile
Methyldiphenylsilanol, with its unique combination of a reactive hydroxyl group and stabilizing phenyl and methyl substituents on a central silicon atom, holds a critical position in advanced materials synthesis. It serves as a precursor for specialized polysiloxanes, resins, and as a functionalizing agent for surfaces and nanoparticles. The thermal stability of MDPSiO is a paramount concern, as it dictates the processing temperatures for polymer synthesis, the operational limits of resulting materials, and the long-term stability of pharmaceutical formulations where it might be used as an excipient or intermediate. Understanding its decomposition pathways is crucial for preventing unwanted side reactions, ensuring product purity, and predicting material lifetime under thermal stress.
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of methyldiphenylsilanol is not a single event but a multi-stage process governed by distinct chemical pathways that activate at different temperature regimes. The primary mechanisms are an initial, lower-temperature self-condensation and a subsequent, higher-temperature radical fragmentation.
Low-Temperature Pathway: Siloxane Condensation
At moderately elevated temperatures, typically in the range of 150-300 °C, the dominant degradation pathway for silanols is self-condensation. This reaction involves the elimination of a water molecule from two silanol molecules to form a stable siloxane (Si-O-Si) bond. This process is a fundamental step in the synthesis of silicone polymers from silanol precursors.
-
Causality: The reaction is driven by the high thermodynamic stability of the siloxane bond and the polarity of the Si-O-H group. The process can be catalyzed by residual acidic or basic impurities, which can significantly lower the onset temperature of condensation.
-
Products: The primary products are 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane and water. Further condensation can lead to the formation of higher molecular weight linear or cyclic siloxanes.
High-Temperature Pathway: Radical-Induced Fragmentation
At significantly higher temperatures (>400 °C), once the silanol groups have condensed or if the heating rate is rapid, the molecule undergoes decomposition via a free-radical mechanism.[1] This process involves the homolytic cleavage of the covalent bonds within the molecule, with bond strength dictating the sequence of fragmentation. The Si-C(phenyl) bond (dissociation energy ~80-95 kcal/mol) and Si-C(methyl) bond are the most likely points of initial cleavage.
-
Causality: High thermal energy overcomes the bond dissociation energies, leading to the formation of highly reactive radical species. Studies on analogous compounds like diphenyldimethylsilane show that decomposition initiates around 560 °C.[1]
-
Products: This pathway leads to a complex mixture of products. Initial cleavage can produce phenyl radicals, methyl radicals, and various silyl radicals. These intermediates can then participate in a cascade of secondary reactions, including:
-
Hydrogen Abstraction: Radicals abstracting hydrogen atoms from other molecules to form stable species like benzene and methane.
-
Internal Cyclization: Phenyl-substituted silyl radicals can undergo intramolecular cyclization to form highly stable dibenzosilole structures.[1]
-
Recombination and Cross-linking: Radicals recombine to form a variety of higher molecular weight species and eventually a cross-linked, carbonaceous-silica char.
-
The proposed decomposition pathways are illustrated in the diagram below.
Caption: Proposed thermal decomposition pathways for methyldiphenylsilanol.
Analytical Characterization: A Validated Methodological Workflow
A comprehensive evaluation of thermal stability requires a multi-technique approach. Thermogravimetric Analysis (TGA) quantifies mass changes, Differential Scanning Calorimetry (DSC) identifies thermal transitions, and Evolved Gas Analysis (EGA) identifies the decomposition products. This combination provides a self-validating system for a complete stability profile.
Data Presentation: Expected Thermal Events
The following table summarizes the expected thermal events for an aryl-methyl-silanol like MDPSiO, based on the mechanisms described above and data from related compounds.[1][2][3]
| Analytical Technique | Temperature Range (°C) | Observed Event | Associated Mass Loss (TGA) | Interpretation |
| DSC | 80 - 100 | Endothermic Peak | None | Melting of crystalline methyldiphenylsilanol. |
| TGA/DSC | 150 - 300 | Gradual Mass Loss (TGA) / Broad Endotherm (DSC) | ~4-8% (Theoretical) | Self-condensation of silanol groups, with the evolution of water. |
| TGA/DSC | > 400 (likely >500) | Sharp, Significant Mass Loss (TGA) / Exotherm (DSC) | > 70% | Onset of radical decomposition of the siloxane backbone and organic substituents. Exotherm indicates bond forming/rearrangement. |
| Pyrolysis-GC-MS | 150 - 300 | Water | - | Confirms the condensation reaction by detecting evolved water. |
| Pyrolysis-GC-MS | > 400 | Benzene, Methane, Toluene, Biphenyl, Siloxanes | - | Identifies the specific fragmentation products from the high-temperature radical decomposition pathway. |
Experimental Protocols
The following protocols describe a standardized workflow for assessing the thermal stability of a silanol sample.
-
Objective: To determine the temperatures at which the material loses mass due to volatilization or decomposition.[4][5]
-
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., indium, calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of methyldiphenylsilanol into a clean, tared ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.[2] A slower rate (e.g., 5 °C/min) can improve resolution of overlapping events, while a faster rate can mimic rapid processing conditions.[6]
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG).
-
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.[7][8]
-
Methodology:
-
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of methyldiphenylsilanol into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 600 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). Integrate the peak areas to determine the enthalpy of each transition (ΔH).
-
-
Objective: To identify the chemical composition of volatile products released during thermal decomposition.[9][10]
-
Methodology:
-
System Setup: Interface a pyrolyzer unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Place a small, accurately weighed amount of methyldiphenylsilanol (~0.2-0.5 mg) into a pyrolysis sample cup.
-
Thermal Program (Multi-Step Analysis):
-
Step 1 (Desorption/Condensation): Heat the sample to 300 °C and hold for 60 seconds. Immediately transfer the evolved volatiles to the GC-MS for analysis to identify products of condensation (e.g., water).
-
Step 2 (Pyrolysis): Take the same sample and rapidly heat it to a higher temperature (e.g., 700 °C) and hold. Transfer the resulting pyrolyzates to the GC-MS to identify the products of radical fragmentation.[11]
-
-
GC-MS Analysis: Separate the evolved compounds on an appropriate GC column (e.g., a non-polar DB-5ms). Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Data Analysis: Correlate the identified compounds with the mass loss events observed in the TGA thermogram to build a complete picture of the decomposition mechanism.
-
Workflow Visualization
The integrated analytical workflow is crucial for a comprehensive and self-validating assessment of thermal stability.
Caption: Workflow for the comprehensive thermal analysis of silanols.
Conclusion: A Framework for Stability Assessment
Methyldiphenylsilanol exhibits a dual-pathway thermal decomposition profile characterized by low-temperature condensation and high-temperature radical fragmentation. While precise decomposition temperatures require empirical measurement, the mechanistic framework presented here, based on the behavior of analogous aryl-silicon compounds, provides a robust predictive model. The true expertise in stability analysis lies not in a single data point, but in the rational application of a multi-technique analytical workflow. By combining TGA, DSC, and Py-GC-MS, researchers can quantify thermal limits, identify decomposition products, and elucidate the underlying chemical mechanisms. This integrated approach ensures a thorough, reliable, and field-proven assessment of thermal stability, enabling the confident development and application of methyldiphenylsilanol-derived materials.
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Spectroscopic Data Analysis of Methyldiphenylsilanol: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyldiphenylsilanol (C₁₃H₁₄OSi), a key organosilicon compound.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of spectra, grounded in established scientific principles, to elucidate the molecular structure and characteristics of methyldiphenylsilanol.
Introduction to Methyldiphenylsilanol
Methyldiphenylsilanol is an organosilicon compound featuring a silicon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1][2] This structure imparts unique chemical properties that make it a valuable intermediate in various industrial and pharmaceutical applications.[3] Accurate and thorough characterization of this molecule is paramount, and spectroscopic techniques are the primary tools for achieving this. This guide delves into the core spectroscopic methods used to confirm the identity and purity of methyldiphenylsilanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.[4] For methyldiphenylsilanol, both ¹H and ¹³C NMR are essential for structural verification.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of methyldiphenylsilanol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[5] The choice of solvent is critical as it can influence chemical shifts.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4][6]
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Spectrum: Interpretation and Analysis
The proton NMR spectrum of methyldiphenylsilanol is expected to show distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the aromatic protons of the two phenyl groups, and the methyl protons.
-
Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable and concentration-dependent, generally ranging from 1 to 5 ppm.[7] The broadness is due to chemical exchange with trace amounts of water and hydrogen bonding.
-
Aromatic Protons (-C₆H₅): The ten protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electronic effects of the silyl group, the ortho, meta, and para protons may have slightly different chemical shifts, leading to a complex multiplet pattern.
-
Methyl Protons (-CH₃): The three protons of the methyl group attached to the silicon atom will appear as a sharp singlet in the upfield region, typically around 0.3-0.8 ppm. The silicon atom is less electronegative than carbon, causing the attached methyl protons to be more shielded.[6]
Table 1: Predicted ¹H NMR Chemical Shifts for Methyldiphenylsilanol
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-OH | 1.0 - 5.0 | broad singlet | 1H |
| Aromatic (C₆H₅) | 7.0 - 8.0 | multiplet | 10H |
| Methyl (Si-CH₃) | 0.3 - 0.8 | singlet | 3H |
¹³C NMR Spectrum: Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons (-C₆H₅): The phenyl carbons will resonate in the downfield region, typically between 125 and 140 ppm.[8][9] Due to the influence of the silicon substituent, four distinct signals are expected for the aromatic carbons: one for the ipso-carbon (the carbon directly attached to silicon), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon.
-
Methyl Carbon (-CH₃): The methyl carbon attached to the silicon atom will appear at a high field, typically in the range of -5 to 5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyldiphenylsilanol
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | 135 - 140 |
| Aromatic (ortho, meta, para-C) | 125 - 135 |
| Methyl (Si-CH₃) | -5 - 5 |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[10]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or dissolved in a suitable solvent (e.g., CCl₄ or CS₂).[1] For solid samples, the KBr pellet method is common.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.[11]
IR Spectrum: Interpretation and Analysis
The IR spectrum of methyldiphenylsilanol will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A prominent, sharp band around 3690 cm⁻¹ is characteristic of a "free" or non-hydrogen-bonded Si-OH group.[10] In a condensed phase (solid or liquid), this band may be broadened and shifted to a lower frequency (around 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.
-
C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic rings.[12]
-
C-H Stretches (Aliphatic): The C-H stretching of the methyl group will appear just below 3000 cm⁻¹ (typically 2960-2980 cm⁻¹).[12]
-
C=C Stretches (Aromatic): A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.
-
Si-C Stretch: The stretching vibration of the Si-C bond typically appears in the 1250-1270 cm⁻¹ region.
-
Si-O Stretch: A strong absorption band in the range of 810-950 cm⁻¹ is attributed to the Si-O stretching vibration of the silanol group.[10]
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene rings will result in strong bands in the 690-770 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for Methyldiphenylsilanol
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (free) | ~3690 | Sharp, Medium |
| O-H Stretch (H-bonded) | 3200 - 3400 | Broad, Strong |
| Aromatic C-H Stretch | 3050 - 3070 | Medium |
| Aliphatic C-H Stretch | 2960 - 2980 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Si-CH₃ Bend | ~1260 | Strong |
| Si-O Stretch | 810 - 950 | Strong |
| Aromatic C-H Bend | 690 - 770 | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[13] It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like methyldiphenylsilanol. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[14]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
MS Spectrum: Interpretation and Fragmentation Analysis
The mass spectrum of methyldiphenylsilanol will show a molecular ion peak (M⁺) and several fragment ion peaks. The molecular weight of methyldiphenylsilanol is 214.33 g/mol .[1][2]
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 214.
-
Key Fragmentation Pathways: The fragmentation of organosilicon compounds often involves the cleavage of bonds to the silicon atom.[15] Common fragmentation mechanisms include charge site-initiated and radical site-initiated fragmentation.[16]
A plausible primary fragmentation step is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable diphenylsilanol cation.
[M]⁺• (m/z 214) → [M - CH₃]⁺ (m/z 199) + •CH₃
Another likely fragmentation is the loss of a phenyl radical (•C₆H₅).
[M]⁺• (m/z 214) → [M - C₆H₅]⁺ (m/z 137) + •C₆H₅
Further fragmentation of these primary ions can occur. For instance, the [M - CH₃]⁺ ion can lose a water molecule.
[M - CH₃]⁺ (m/z 199) → [C₁₂H₉Si]⁺ (m/z 181) + H₂O
The following diagram illustrates the proposed major fragmentation pathways for methyldiphenylsilanol.
Caption: Proposed Mass Spectrometry Fragmentation of Methyldiphenylsilanol.
Table 4: Predicted Major Ions in the Mass Spectrum of Methyldiphenylsilanol
| m/z | Proposed Ion Structure |
| 214 | [C₁₃H₁₄OSi]⁺• (Molecular Ion) |
| 199 | [(C₆H₅)₂SiOH]⁺ |
| 181 | [(C₆H₅)₂Si - H]⁺ |
| 137 | [CH₃(C₆H₅)SiOH]⁺ |
| 77 | [C₆H₅]⁺ |
Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of methyldiphenylsilanol. ¹H and ¹³C NMR confirm the proton and carbon framework, IR spectroscopy identifies the key functional groups, particularly the diagnostic Si-OH bond, and mass spectrometry establishes the molecular weight and provides structural insights through fragmentation analysis. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and quality assessment of this important organosilicon compound.
References
- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023).
- The elusive silica/water interface: isolated silanols under water as revealed by vibrational sum frequency spectroscopy. (2017). RSC Publishing.
- The 2D-IR spectrum of hydrogen-bonded silanol groups in pyrogenic silica. (2024). AIP Publishing.
- Silanol, methyldiphenyl-. NIST WebBook.
- Silanol, 1-methyl-1,1-diphenyl-. PubChem.
- Methyl(diphenyl)silanol: A Promising Chemical for Manufacturers and Suppliers. Ningbo Inno Pharmchem Co., Ltd.
- NMR - Interpret
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
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- The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs.
- How to read NMR spectra from the basics (chemical shift, integration r
- a guide to 13c nmr chemical shift values. Compound Interest.
- 13C NMR Chemical Shift.
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
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- common fragmentation mechanisms in mass spectrometry. (2022). YouTube.
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An In-depth Technical Guide to 7-Methoxy-1-naphthylacetonitrile: Physicochemical Properties, Synthesis, and Applications
A Note on Chemical Identification: This guide focuses on the compound registered under CAS number 138113-08-3, commonly known as 7-Methoxy-1-naphthylacetonitrile. The initial query for CAS 778-69-8 did not yield significant, publicly available data corresponding to a compound of interest for pharmaceutical research and development. It is presumed that the intended subject of inquiry was the scientifically prominent 7-Methoxy-1-naphthylacetonitrile, a key precursor in modern pharmacosynthesis.
Introduction
7-Methoxy-1-naphthylacetonitrile is an aromatic organic compound of significant interest to the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a substituted naphthalene core, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The strategic placement of the methoxy and acetonitrile functional groups allows for a range of chemical transformations, making it a valuable building block in multi-step synthetic pathways.[1][2]
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Methoxy-1-naphthylacetonitrile, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly its critical role in the production of the antidepressant drug Agomelatine.[1]
Physicochemical Properties
7-Methoxy-1-naphthylacetonitrile is typically a solid at room temperature, appearing as a white to pale beige or tan crystalline powder.[2][3] This stable solid form is advantageous for handling, storage, and transportation in a laboratory or industrial setting.[1]
Core Identifiers and Properties
A summary of the key physical and chemical data for 7-Methoxy-1-naphthylacetonitrile is presented below.
| Property | Value | Source(s) |
| CAS Number | 138113-08-3 | [1][4] |
| Molecular Formula | C₁₃H₁₁NO | [5][6] |
| Molecular Weight | 197.23 g/mol | [5][7] |
| Appearance | White to pale beige/tan solid/powder | [2][3] |
| Melting Point | 81-83 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Limited solubility in water. | [2][8] |
| Purity | Commercially available with purity often exceeding 99% (by GC or HPLC) | [9][10] |
| Storage | Sealed in a dry, cool, and well-ventilated place. Recommended long-term storage at refrigerator temperatures (2-8°C) or -20°C. | [4][11] |
Spectroscopic and Analytical Data
The structural identity of 7-Methoxy-1-naphthylacetonitrile is confirmed through various analytical techniques. While specific spectra are proprietary to manufacturers, typical analytical data includes:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks corresponding to the aromatic protons on the naphthalene ring, a singlet for the methoxy group (O-CH₃), and a singlet for the methylene protons of the acetonitrile group (-CH₂-CN).
-
HPLC/GC: High-performance liquid chromatography and gas chromatography are standard methods to assess the purity of the compound, with high-grade commercial batches typically showing purity greater than 99.0%.[9][10]
-
InChI (International Chemical Identifier): InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3[12]
-
SMILES (Simplified Molecular Input Line Entry System): COc1ccc2cccc(CC#N)c2c1[12]
Core Application: Synthesis of Agomelatine
The primary industrial and research application of 7-Methoxy-1-naphthylacetonitrile is its function as a pivotal intermediate in the synthesis of Agomelatine.[1][13] Agomelatine is a melatonergic antidepressant that acts as an agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1]
The synthesis of Agomelatine requires the specific naphthalene core structure provided by 7-Methoxy-1-naphthylacetonitrile. The nitrile group of the intermediate is typically reduced to a primary amine, which is then acylated to form the final active pharmaceutical ingredient. The purity of the starting 7-Methoxy-1-naphthylacetonitrile is of paramount importance, as it directly influences the yield and purity of the final Agomelatine API.[1]
Synthesis Methodologies
Several synthetic routes to 7-Methoxy-1-naphthylacetonitrile have been developed, often starting from 7-methoxy-1-tetralone.[3] The choice of a particular synthetic pathway in an industrial setting is driven by factors such as cost, yield, reproducibility, safety, and environmental impact.[3]
Two-Step Industrial Synthesis from 7-Methoxy-1-Tetralone
A widely cited and industrially relevant method involves a two-step process: the condensation of 7-methoxy-1-tetralone with cyanoacetic acid to form an intermediate, followed by dehydrogenation (aromatization). This approach avoids harsh reagents and provides good yields and high purity.
The logical flow of this common industrial synthesis is depicted below.
Diagram Caption: Industrial synthesis workflow for 7-Methoxy-1-naphthylacetonitrile.
Experimental Protocol: Dehydrogenation of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
This protocol is an example of the aromatization step, a critical phase in the synthesis. The causality behind the choice of reagents is rooted in efficiency and industrial viability. Palladium on carbon is a highly effective and widely used catalyst for dehydrogenation reactions. Allyl methacrylate acts as a hydrogen acceptor, facilitating the removal of hydrogen from the dihydro-intermediate to form the aromatic naphthalene ring. Toluene is chosen as a high-boiling, non-reactive solvent suitable for reflux conditions.
Materials:
-
(7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
5% Palladium on Carbon (Pd/C)
-
Allyl Methacrylate
-
Toluene
-
Ethanol
-
Deionized Water
-
Reaction vessel (e.g., 500mL four-neck flask) equipped with a condenser and stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure: [8]
-
Charging the Reactor: In a 500mL four-necked flask, add 50.0g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile and 350mL of toluene. Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add 42.5g (0.34 mol) of allyl methacrylate to the solution and stir for 10 minutes. Subsequently, add 2.5g of 5% ruthenium/carbon catalyst (Note: some patents use Pd/C, others Ru/C; both are effective hydrogenation/dehydrogenation catalysts).[8]
-
Reaction: Heat the mixture to 80°C and maintain the reaction under stirring for approximately 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical method, such as Gas Chromatography (GC), to confirm the disappearance of the starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture by suction to remove the catalyst. The catalyst can often be washed with a small amount of solvent (e.g., toluene or ethanol) and potentially be reused.
-
Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator until the product is dry.
-
-
Purification (Recrystallization):
-
To the solid residue, add 300mL of a 65% ethanol/water solution.
-
Heat the mixture to approximately 65°C until the solid is completely dissolved.
-
Cool the solution slowly, eventually to 0°C, while stirring to induce crystallization for at least 1 hour.
-
Collect the crystalline product by suction filtration.
-
Wash the crystals with a cold 50% ethanol/water solution.
-
Dry the solid product to obtain pure 7-methoxy-1-naphthaleneacetonitrile.
-
This self-validating protocol includes a clear endpoint determined by GC analysis and a robust purification step (recrystallization) that ensures the final product meets the high purity required for subsequent pharmaceutical synthesis.
Safety and Handling
As a chemical intermediate, 7-Methoxy-1-naphthylacetonitrile requires careful handling by trained personnel in a well-ventilated environment.[11]
Hazard Identification (GHS Classification)
The compound is classified as hazardous.[9]
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[9]
-
Skin Irritation: Causes skin irritation (Category 2).[9]
-
Eye Irritation: Causes serious eye irritation (Category 2A).[9]
Signal Word: Danger[9]
Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
Recommended Personal Protective Equipment (PPE)
The following diagram outlines the necessary PPE and handling precautions.
Diagram Caption: Recommended PPE and safety measures for handling 7-Methoxy-1-naphthylacetonitrile.
First Aid and Spill Measures
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]
-
In case of ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
Spills: In case of a spill, avoid dust formation. Wear appropriate PPE, including a self-contained breathing apparatus. Collect the spilled material into a suitable, closed container for disposal. Ensure adequate ventilation.[6]
Conclusion
7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3) is a cornerstone intermediate in modern pharmaceutical synthesis, valued for its specific chemical structure and reactivity. Its critical role in the production of Agomelatine highlights its importance in the drug development pipeline. A thorough understanding of its physicochemical properties, coupled with robust and safe synthesis protocols, is essential for researchers and chemists working in this field. The methodologies and safety precautions outlined in this guide provide a framework for the effective and responsible use of this important chemical compound.
References
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Preparation method of 7-methoxy-1-naphthylacetonitrile. (2020). Patsnap Eureka. Retrieved January 20, 2026, from [Link]
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Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (2005). Patsnap Eureka. Retrieved January 20, 2026, from [Link]
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MSDS - 7-Methoxy-1-Naphthylacetonitrile. (n.d.). KM Pharma Solution Private Limited. Retrieved January 20, 2026, from [Link]
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CAS No : 138113-08-3 | Chemical Name : 7-Methoxy-1-naphthylacetonitrile. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
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MSDS - 7-Methoxy-1-Naphthylacetonitrile. (n.d.). KM Pharma Solution Private Limited. Retrieved January 20, 2026, from [Link]
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2-(7-Methoxynaphthalen-1-yl)acetonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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7-Methoxy-1-naphthylacetonitrile | CAS 138113-08-3. (n.d.). Veeprho. Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Quantum Chemical Calculation of Methyldiphenylsilanol
Abstract
Methyldiphenylsilanol (C₁₃H₁₄OSi) is an organosilicon compound of significant interest in materials science and as a synthetic precursor.[1][2] Its molecular properties, including structure, stability, and reactivity, are dictated by the interplay of its phenyl, methyl, and silanol groups. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior and designing new applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemistry calculations on methyldiphenylsilanol. We delve into the theoretical underpinnings of common computational methods, present a validated, step-by-step protocol for calculation, and offer insights into the analysis of the resulting data, grounding all recommendations in established scientific literature.
Introduction to Methyldiphenylsilanol and the Role of Computational Chemistry
Methyldiphenylsilanol is a member of the silanol family, characterized by a hydroxyl group bonded to a silicon atom. Silanols are key intermediates in the synthesis of silicones and play a critical role as surface-modifying agents, particularly on silica surfaces where their interactions can dictate catalytic activity and biocompatibility.[3][4] The reactivity of the Si-OH group, influenced by its electronic environment, is of primary importance.[5][6]
Predicting the precise three-dimensional structure, vibrational modes (infrared spectra), electronic properties, and NMR signatures of methyldiphenylsilanol through experimental means alone can be challenging. Quantum chemistry calculations offer a powerful, non-destructive method to model these characteristics from first principles.[7] By solving approximations of the Schrödinger equation for the molecule, we can obtain detailed insights that complement and guide experimental work. This guide focuses on establishing a robust and reliable computational workflow for this purpose.
Theoretical Foundations: A Hierarchy of Methods
The accuracy of any quantum chemical calculation is governed by the choice of the theoretical method and the basis set, which represents a trade-off between computational cost and precision.[8]
The Hartree-Fock Method: A Starting Point
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the complex interactions in a multi-electron system.[9] It treats each electron as moving in an average field created by all other electrons, providing a qualitatively correct picture of the electronic structure.[10] However, HF theory neglects the instantaneous correlation of electron movements, which is a significant limitation.[9] This neglected energy is known as the correlation energy.[11]
Post-Hartree-Fock Methods: Incorporating Electron Correlation
To achieve higher accuracy, methods have been developed to account for electron correlation. These are collectively known as post-Hartree-Fock methods.[12]
-
Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to add correlation effects. MP2 treats electron correlation as a perturbation to the HF solution and typically recovers 80-90% of the correlation energy, offering a significant improvement for structural and energetic predictions.[11]
-
Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy, though they come with a substantial computational cost.[12]
Density Functional Theory (DFT): The Pragmatic Choice
Density Functional Theory (DFT) has become the most widely used method in computational chemistry for its exceptional balance of accuracy and efficiency.[8] Instead of calculating the complex multi-electron wavefunction, DFT determines the system's energy from its electron density.
For organosilicon compounds, hybrid functionals that mix a portion of exact HF exchange with DFT exchange-correlation are particularly effective. The B3LYP functional is a well-established and validated choice for calculations involving silanes and siloxanes, demonstrating good agreement with experimental data for geometries and spectroscopic properties.[13][14][15]
The Basis Set: Describing Atomic Orbitals
A basis set is a set of mathematical functions (typically Gaussian-type orbitals) centered on each atom to construct the molecular orbitals.[16] The choice of basis set is critical for obtaining reliable results.
-
Pople-Style Basis Sets: Sets like 6-31G(d) or 6-311+G(d,p) are widely used. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals.
-
Polarization Functions (d, p): These functions (e.g., 'd' on heavy atoms, 'p' on hydrogen) are essential as they allow the shape of atomic orbitals to deform within the molecular environment, which is crucial for describing chemical bonds accurately.[17]
-
Diffuse Functions (+): These functions are important for describing electrons that are far from the nucleus, such as in anions or for calculating properties like electron affinity. For a neutral molecule like methyldiphenylsilanol, they are beneficial for accurately describing the lone pairs on the oxygen atom.
For calculations on methyldiphenylsilanol, a basis set of at least split-valence plus polarization quality, such as 6-31G(d) , is recommended for initial geometry optimizations. For higher accuracy in energy and property calculations, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is a superior choice.[13][14]
Computational Protocol for Methyldiphenylsilanol
This section outlines a self-validating, step-by-step methodology for calculating the properties of methyldiphenylsilanol. This workflow is applicable across various quantum chemistry software packages.
Software Selection
Several powerful software packages are available for performing these calculations. The choice often depends on user experience and licensing.
-
Gaussian: A comprehensive and widely used commercial software package.[7][18][19]
-
ORCA: A versatile and powerful quantum chemistry program that is free for academic use.[20][21][22]
-
GAMESS: A general-purpose, open-source quantum chemistry package.[23][24][25]
Step-by-Step Workflow
The following protocol uses the B3LYP functional, with 6-31G(d) for initial optimization and 6-311++G(d,p) for final energy and property calculations.
Step 1: Input Structure Generation
-
Obtain the initial 3D coordinates for methyldiphenylsilanol. The CAS number is 778-25-6.[26]
-
Use a molecular builder to construct an initial guess geometry. Ensure correct connectivity: the silicon atom is bonded to one methyl group, two phenyl groups, and one hydroxyl group.
-
Save the coordinates in a format compatible with your chosen software (e.g., .xyz, .mol, or Z-matrix).
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Methodology:
-
Set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Use tight convergence criteria to ensure a true minimum is found.
-
-
Validation: The optimization is successful when the forces on all atoms and the displacement in each step are close to zero, meeting the software's default or user-defined convergence thresholds.
Step 3: Frequency Analysis
-
Objective: To verify that the optimized structure is a true energy minimum and to compute vibrational frequencies.
-
Methodology:
-
Use the optimized geometry from Step 2 as the input.
-
Perform a frequency (or vibrational) analysis calculation at the same level of theory (B3LYP/6-31G(d)).
-
-
Validation: A true minimum is confirmed if zero imaginary frequencies are found in the output. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the geometry must be re-optimized.
-
Output: This step yields the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, as well as zero-point vibrational energy (ZPVE) and other thermodynamic data (enthalpy, Gibbs free energy).
Step 4: High-Accuracy Single-Point Energy and Property Calculation
-
Objective: To obtain a more accurate electronic energy and calculate molecular properties using a larger, more flexible basis set.
-
Methodology:
-
Use the validated minimum-energy geometry from Step 3.
-
Perform a single-point energy calculation (i.e., energy calculation at a fixed geometry).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Request additional properties such as NMR shielding tensors, molecular orbitals (HOMO/LUMO), and multipole moments.
-
Visualization of the Computational Workflow
The protocol described above follows a logical and sequential progression to ensure the reliability of the final results.
Caption: A standard workflow for quantum chemical calculations.
Analysis and Validation of Results
Structural and Electronic Properties
The geometry optimization yields key structural parameters. These computed values can be compared with experimental data from crystallography if available, or with data from similar, well-characterized molecules.
Caption: Key structural connections in methyldiphenylsilanol.
The calculated data should be compiled for clear presentation and interpretation.
| Property | Computed Value (B3LYP/6-311++G(d,p)) | Units |
| Bond Lengths | ||
| Si-O | Value from output | Ångström (Å) |
| O-H | Value from output | Ångström (Å) |
| Si-C (methyl) | Value from output | Ångström (Å) |
| Si-C (phenyl average) | Value from output | Ångström (Å) |
| Bond Angles | ||
| C(methyl)-Si-O | Value from output | Degrees (°) |
| C(phenyl)-Si-C(phenyl) | Value from output | Degrees (°) |
| Si-O-H | Value from output | Degrees (°) |
| Electronic Properties | ||
| Dipole Moment | Value from output | Debye |
| HOMO Energy | Value from output | Hartrees / eV |
| LUMO Energy | Value from output | Hartrees / eV |
| HOMO-LUMO Gap | Calculated difference | Hartrees / eV |
Spectroscopic Properties: Validation Against Experiment
A crucial step in validating a computational model is to compare its predictions with known experimental data.
-
Infrared (IR) Spectrum: The calculated harmonic frequencies from Step 3 can be directly compared to the experimental IR spectrum of methyldiphenylsilanol, available from sources like the NIST Chemistry WebBook.[27] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies to account for anharmonicity and method deficiencies, which improves agreement with experimental peak positions. Key vibrational modes to identify include the O-H stretch (~3600 cm⁻¹), C-H stretches (~3000-3100 cm⁻¹), and the strong Si-O stretch.
-
NMR Spectrum: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR isotropic shielding constants. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the exact same level of theory. Studies on similar organosiloxanes have shown that DFT methods can predict ²⁹Si NMR chemical shifts with an average error of just a few ppm.[13][14]
Conclusion and Outlook
This guide provides a robust and scientifically grounded framework for performing quantum chemical calculations on methyldiphenylsilanol. By following the prescribed workflow—from selecting an appropriate level of theory like B3LYP/6-311++G(d,p) to executing a multi-step protocol of optimization, frequency validation, and property calculation—researchers can obtain reliable and predictive data on the molecule's structural, electronic, and spectroscopic properties. The emphasis on validation against experimental data ensures the trustworthiness of the computational model.
Future computational studies could expand on this foundation to explore the reactivity of the silanol group, model its interactions with surfaces, or investigate the properties of its condensation products (siloxanes), providing deeper insights relevant to catalysis, materials science, and drug delivery systems.
References
-
Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link][23]
-
RITME. Gaussian – Molecular Modeling in Computational Chemistry. [Link][7]
-
Computational Chemical Sciences Open-Source Software Development Group. GAMESS. [Link][24]
-
Vrije Universiteit Brussel. ORCA – An ab initio, DFT and semiempirical SCF-MO package. [Link][29]
-
van der Heide, P. et al. (2005). Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes. The Journal of Physical Chemistry B, 109(28), 13605-10. [Link][13]
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The Silicon-Hydroxyl Nexus: A Technical Guide to the Si-OH Bond in Organosilanols for Advanced Research and Drug Development
For researchers, medicinal chemists, and materials scientists, a deep understanding of fundamental chemical bonds is paramount to innovation. Among these, the silicon-hydroxyl (Si-OH) bond, the defining feature of organosilanols, presents a unique and compelling area of study. This guide provides an in-depth exploration of the Si-OH bond, moving beyond a superficial overview to deliver actionable insights and methodologies for its application, particularly in the realm of drug discovery and development.
The Organosilanol Functional Group: A Unique Chemical Entity
Organosilanols are compounds containing at least one hydroxyl group directly attached to a silicon atom, which is in turn bonded to one or more organic residues.[1][2] This arrangement confers a distinct set of physicochemical properties that differentiate them from their carbon-based analogues, alcohols.[2]
Structural and Electronic Properties of the Si-OH Bond
The Si-O bond is characterized by a significant polarity and a bond length of approximately 1.65 Å.[1] The silicon atom is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), which influences the properties of the attached hydroxyl group.[1]
| Property | Si-OH in Trimethylsilanol | C-OH in tert-Butanol |
| pKa | ~13.6[1] | ~19[1] |
| Bond Length (Si-O / C-O) | ~1.65 Å[1] | ~1.43 Å |
| Bond Angle (Si-O-H / C-O-H) | Varies with substitution and H-bonding | ~108.9° |
| Key Characteristic | Higher acidity, strong H-bond donor | Weaker acid, moderate H-bond donor |
The greater acidity of silanols compared to alcohols is a key feature.[1] This increased acidity allows for the full deprotonation of silanols in aqueous solutions, forming siloxide or silanolate anions, a property that can be exploited in various chemical transformations.[1]
The Pervasive Influence of Hydrogen Bonding
A defining characteristic of organosilanols is their profound tendency to form strong hydrogen bonds.[3] This propensity governs their solid-state structures, leading to the formation of dimers, chains, sheets, and complex three-dimensional networks.[3] This strong hydrogen bonding capability is crucial in their interactions with biological targets and material surfaces.[3][4]
Caption: Intermolecular hydrogen bonding in organosilanols.
Synthesis and Reactivity of the Si-OH Group
The synthesis of organosilanols is most commonly achieved through the hydrolysis of organohalosilanes or organoalkoxysilanes.[1][5] The reactivity of the Si-OH group is central to the utility of these compounds, with condensation reactions to form siloxanes being a predominant pathway.[6]
General Synthetic Protocol: Hydrolysis of a Chlorosilane
This protocol outlines a standard laboratory procedure for the synthesis of a simple organosilanol.
Objective: To synthesize trimethylsilanol from chlorotrimethylsilane.
Materials:
-
Chlorotrimethylsilane
-
Diethyl ether (anhydrous)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chlorotrimethylsilane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add water dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and a white precipitate of hydrochloric acid may form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the hydrochloric acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trimethylsilanol.
-
Further purification can be achieved by distillation.
Sources
molecular formula and weight of Silanol, methyldiphenyl-
An In-depth Technical Guide to Methyldiphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of methyldiphenylsilanol, a versatile organosilicon compound. This document delves into its fundamental properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance in the pharmaceutical and materials science sectors.
Core Molecular and Physicochemical Profile
Methyldiphenylsilanol, also known as hydroxymethyldiphenylsilane, is a member of the silanol family, characterized by a hydroxyl group bonded to a silicon atom.[1][2] Its unique combination of a reactive silanol group and bulky, lipophilic phenyl groups makes it a valuable intermediate and building block in organic and materials synthesis.
Key Identifiers and Properties
The fundamental identifiers and computed properties of methyldiphenylsilanol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄OSi | [1][2][3][4][5] |
| Molecular Weight | 214.34 g/mol | [2][4] |
| CAS Number | 778-25-6 | [1][2][3] |
| IUPAC Name | hydroxy-methyl-diphenylsilane | [2] |
| Synonyms | Diphenylmethylsilanol, Silanol, methyldiphenyl- | [1][2][3][6] |
Physicochemical Characteristics
| Property | Description | Source |
| Appearance | Colorless or yellowish transparent liquid | [4][7] |
| Density | 1.08 g/cm³ | [7] |
| Boiling Point | 287°C | [7] |
| Solubility | Soluble in water, alcohols, and organic solvents | [7] |
Molecular Structure
The structure of methyldiphenylsilanol features a central silicon atom bonded to one methyl group, two phenyl groups, and one hydroxyl group.
Caption: Molecular structure of methyldiphenylsilanol.
Synthesis and Purification
The synthesis of silanols like methyldiphenylsilanol is a cornerstone of organosilicon chemistry. Historically, these compounds are prepared via the hydrolysis of corresponding chlorosilanes or the oxidation of hydrosilanes.[8] However, these methods can require stringent conditions to prevent the self-condensation of the silanol product into siloxanes.[8]
Modern synthetic chemistry offers more controlled, metal-free alternatives. One such method is the visible light-mediated, organoboron-catalyzed oxidation of the parent silane.[8]
Experimental Protocol: Metal-Free Synthesis of Methyldiphenylsilanol
This protocol is adapted from a visible-light-mediated synthesis methodology.[8] The causality for choosing this method lies in its mild reaction conditions and avoidance of transition metal catalysts, which can be difficult to remove from the final product—a critical consideration in pharmaceutical applications.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve methyldiphenylsilane (1.0 equivalent) and the organoboron catalyst in a suitable solvent (e.g., CDCl₃).
-
Initiation: Place the reaction mixture under an oxygen atmosphere (e.g., using an oxygen balloon).
-
Photocatalysis: Irradiate the mixture with a blue LED light source at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as ¹H NMR spectroscopy, to observe the disappearance of the Si-H proton signal from the starting material.
-
Workup and Purification: Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield methyldiphenylsilanol as a colorless oil.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of methyldiphenylsilanol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of methyldiphenylsilanol, particularly when it is intended for use in high-stakes applications like drug development. A multi-technique approach is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the proton environment, confirming the presence of methyl and phenyl groups and the hydroxyl proton. For example, characteristic signals include a singlet for the methyl protons (CH₃) and multiplets for the aromatic protons of the phenyl rings.[8]
-
¹³C NMR : Used to identify all unique carbon atoms in the molecule.
-
²⁹Si NMR : Directly probes the silicon nucleus, providing crucial information about the silicon's chemical environment and confirming the formation of the Si-O bond.
-
-
Infrared (IR) Spectroscopy : This technique is invaluable for identifying functional groups. A key diagnostic peak for methyldiphenylsilanol is a broad absorption band corresponding to the O-H stretching of the silanol group.[1]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help confirm the structure. The NIST Chemistry WebBook lists mass spectrum data for methyldiphenylsilanol.[3]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the purity of the synthesized compound.[9] By developing a suitable method, one can separate the desired product from any remaining starting materials, byproducts, or siloxane dimers.
Applications in Research and Drug Development
The distinct structural features of methyldiphenylsilanol make it a versatile tool for researchers.
-
Pharmaceutical Intermediate : The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antihistamines.[7] The silanol group can be functionalized or used as a leaving group in subsequent synthetic steps.
-
Coupling Agent : In bioconjugate chemistry, the silanol moiety can act as a reactive handle. It is employed as a coupling agent in the production of protein and peptide drugs, facilitating the linkage of different molecular fragments.[7]
-
Drug Design and Discovery : The incorporation of a methyl group is a common strategy in lead optimization to modulate a molecule's physicochemical and pharmacokinetic properties.[10][11] The methyldiphenylsilyl group can be introduced to:
-
Increase Lipophilicity : The phenyl and methyl groups enhance the compound's solubility in nonpolar environments, which can be critical for membrane permeability.
-
Modulate Metabolism : The silicon atom and its substituents can influence the metabolic stability of a drug candidate.
-
Act as a Bioisostere : The silyl group can serve as a bioisostere for a carbon-based group, altering properties like bond angles and electronic distribution while potentially retaining biological activity.
-
-
Materials Science : Beyond pharmaceuticals, methyldiphenylsilanol is used in the cosmetics industry as a skin conditioning agent and in the electronics industry as a high-performance coupling agent for semiconductor devices, owing to its thermal stability.[7]
Safety, Handling, and Storage
Ensuring the safe handling of chemical reagents is paramount in a research environment. Methyldiphenylsilanol is classified as an irritant.
GHS Hazard Classification
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
Safe Handling and Storage Protocols
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling methyldiphenylsilanol.[12]
-
Ventilation : Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling any mists or vapors.[13]
-
Avoiding Contact : Take measures to avoid direct contact with skin and eyes.[13] In case of contact, rinse the affected area thoroughly with water.[12]
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]
-
Spill Management : In the event of a spill, absorb it with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[13]
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Methodological & Application
Methyldiphenylsilanol: A Versatile Reagent in Modern Organic Synthesis
Introduction: The Unique Profile of Methyldiphenylsilanol
In the vast toolkit of organic synthesis, organosilicon compounds have carved out an indispensable role, prized for their unique reactivity, stability, and low toxicity.[1] Among these, methyldiphenylsilanol ((CH₃)(C₆H₅)₂SiOH) emerges as a particularly versatile and powerful reagent. Structurally, it features a hydroxyl group bonded to a silicon atom, which is also appended with two phenyl groups and one methyl group. This specific arrangement of substituents imparts a finely tuned balance of steric and electronic properties, making it an invaluable asset in complex molecular construction.
This guide provides an in-depth exploration of methyldiphenylsilanol's primary applications in modern organic synthesis. We will move beyond simple procedural descriptions to elucidate the underlying principles and causal relationships that govern its utility, providing researchers and drug development professionals with the practical and theoretical knowledge to effectively harness this reagent's potential. We will focus on its two most significant roles: as a nucleophilic partner in palladium-catalyzed cross-coupling reactions and as a precursor to the methyldiphenylsilyl (MPh₂Si) protecting group for alcohols.
Application I: The Activated Nucleophile in Palladium-Catalyzed Cross-Coupling
One of the most powerful applications of methyldiphenylsilanol is in the formation of carbon-carbon bonds via the Hiyama-Denmark cross-coupling reaction.[2] This methodology serves as a potent alternative to more traditional coupling reactions like the Suzuki and Stille couplings, avoiding the use of potentially toxic organotin reagents or the sometimes-unstable boronic acids.[3]
Expert Rationale: Why Silanols? The Power of Base Activation
The utility of methyldiphenylsilanol in this context hinges on the activation of the Si-O bond. Unlike traditional Hiyama couplings that require a fluoride source to generate a hypervalent, reactive silicon species, the Hiyama-Denmark modification utilizes a simple Brønsted base.[2][4] Deprotonation of the silanol with a base, such as sodium hydride (NaH), generates the corresponding sodium methyldiphenylsilanolate in situ.[4]
This silanolate is the key reactive species. The increased electron density on the oxygen atom facilitates coordination to the palladium(II) center during the transmetalation step, which is often the rate-determining step of the catalytic cycle.[3] This fluoride-free activation is a paramount advantage, as it preserves the integrity of other silicon-based protecting groups (e.g., TBS, TIPS) that might be present elsewhere in the molecule—a critical consideration in multi-step synthesis.[2]
Reaction Mechanism: The Hiyama-Denmark Catalytic Cycle
The catalytic cycle for the cross-coupling of sodium methyldiphenylsilanolate with an aryl bromide is illustrated below. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Catalytic cycle of the Hiyama-Denmark cross-coupling reaction.
Experimental Protocol: Cross-Coupling of 4-Bromoanisole with Methyldiphenylsilanol
This protocol is adapted from the general procedure for aryl silanolate coupling developed by Denmark et al. and is representative of a typical Hiyama-Denmark reaction.[4]
Materials:
-
Methyldiphenylsilanol (214.3 mg, 1.0 mmol, 1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 44 mg, 1.1 mmol, 1.1 equiv)
-
4-Bromoanisole (206 mg, 1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 21 mg, 0.05 mmol, 5.0 mol%)
-
Anhydrous 1,2-dimethoxyethane (DME, 5 mL)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation of the Silanolate (Self-Validating Step): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyldiphenylsilanol and anhydrous DME (5 mL). Add sodium hydride portion-wise at room temperature. The reaction is allowed to stir for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium methyldiphenylsilanolate.
-
Catalyst Preparation: In a separate flame-dried Schlenk flask, add Pd₂(dba)₃, SPhos, and anhydrous, degassed toluene (5 mL). Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.
-
Coupling Reaction: To the flask containing the sodium methyldiphenylsilanolate, add 4-bromoanisole via syringe. Then, transfer the prepared catalyst solution to the reaction flask via cannula.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Presentation: Scope of the Reaction
The Hiyama-Denmark coupling using aryl silanolates is robust and tolerates a wide range of functional groups on both the aryl halide and the silanol component.
| Entry | Aryl Halide (Ar-X) | R in (R)(Ph)₂SiOH | Base | Catalyst/Ligand | Yield (%) |
| 1 | 4-Bromoanisole | Methyl | NaH | Pd₂(dba)₃ / SPhos | >90 (Typical) |
| 2 | 4-Chlorotoluene | Methyl | Cs₂CO₃ | Pd(OAc)₂ / SPhos | ~85 (Typical) |
| 3 | 1-Bromonaphthalene | Methyl | NaH | Pd₂(dba)₃ / SPhos | >90 (Typical) |
| 4 | 3-Bromopyridine | Methyl | NaH | Pd₂(dba)₃ / SPhos | ~80 (Typical) |
| (Yields are representative and based on analogous reactions reported in the literature)[4] |
Application II: The Methyldiphenylsilyl (MPh₂Si) Protecting Group
In multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone strategy.[1] Methyldiphenylsilanol serves as a precursor to the methyldiphenylsilyl (MPh₂Si) group, which can be used to protect hydroxyl functionalities as silyl ethers.
Expert Rationale: Selecting the Right Silyl Ether
The choice of a silyl ether protecting group is a critical decision dictated by its stability under various reaction conditions. The lability of a silyl ether is inversely related to the steric bulk of the substituents on the silicon atom. A well-established correlation of stability towards acid-catalyzed hydrolysis places the methyldiphenylsilyl (MDPS or MPh₂Si) group among the most labile silyl ethers, with a stability comparable to the trimethylsilyl (TMS) group.[5]
Relative Stability to Acid Hydrolysis: TMS ≈ MDPS < TES < TBS < TIPS < TBDPS[5]
This low stability is the defining characteristic and primary reason for choosing the MPh₂Si group. It is employed when a hydroxyl group requires temporary protection under neutral or basic conditions, with the intention of removing it under very mild acidic conditions that would leave more robust silyl ethers (like TBS or TBDPS) intact. This allows for orthogonal protection strategies in the synthesis of complex molecules.
Workflow: Protection, Reaction, and Deprotection
The overall strategy involves three distinct phases: installation of the MPh₂Si group, performing the desired chemical transformation on another part of the molecule, and selective removal of the MPh₂Si group.
Figure 2: General workflow for using the MPh₂Si protecting group.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
-
Setup: To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere, add imidazole (102 mg, 1.5 mmol).
-
Silylation: Cool the solution to 0 °C and add methyldiphenylsilyl chloride (245 mg, 1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water (10 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the MPh₂Si ether.
Protocol 2: Selective Deprotection of the MPh₂Si Ether
-
Setup: Dissolve the MPh₂Si-protected alcohol (1.0 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and water (2 mL).
-
Deprotection: Add acetic acid (4 mL) to the solution. The use of a mild acid like acetic acid is key to the selectivity.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Once complete, carefully neutralize the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Conclusion
Methyldiphenylsilanol is a reagent of significant strategic value in organic synthesis. Its utility in the Hiyama-Denmark cross-coupling provides a fluoride-free pathway to construct C-C bonds, enhancing functional group tolerance and simplifying reaction design. Concurrently, its role as a precursor to the labile MPh₂Si protecting group offers chemists a tool for nuanced, selective protection-deprotection strategies. Understanding the distinct reactivity and stability profile of this compound, as detailed in these notes, empowers researchers to devise more efficient, elegant, and effective synthetic routes toward complex molecules in pharmaceutical and materials science.
References
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Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. PMC - NIH. Available at: [Link]
-
Hiyama-Denmark Coupling. Organic Chemistry Portal. Available at: [Link]
-
Hiyama coupling. Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Hiyama Coupling. Organic Chemistry Portal. Available at: [Link]
-
Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. PMC - NIH. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
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The Diphenylmethylsilyl (DPMS) Ether: A Robust Protecting Group for Alcohols in Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product research, the judicious selection of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly remove the protective moiety is a critical strategic consideration. Among the arsenal of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of formation, and tunable stability. This application note provides an in-depth technical guide to the use of the diphenylmethylsilyl (DPMS) group, a valuable yet perhaps underutilized tool for the protection of alcohols. We will explore its unique stability profile, detail robust protocols for its installation and removal, and highlight its strategic application in complex molecular synthesis.
The Strategic Advantage of the Diphenylmethylsilyl Group
The diphenylmethylsilyl (DPMS) ether offers a unique combination of stability and selective deprotection conditions that distinguish it from more common silyl ethers like trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), and tert-butyldiphenylsilyl (TBDPS). The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom and the electronic effects of its substituents.[1][2]
The DPMS group, with its two phenyl rings and a methyl group attached to the silicon, presents a moderate level of steric bulk. This places its stability in a useful intermediate position. It is significantly more stable than TMS and TES ethers towards hydrolysis but can be cleaved under conditions that often leave the more robust TBDPS and triisopropylsilyl (TIPS) ethers intact.[2] This differential stability is the foundation of its utility in orthogonal protection strategies, allowing for the sequential deprotection of multiple hydroxyl groups within the same molecule.
Mechanism of Protection and Deprotection
Protection of Alcohols: Silylation
The formation of a diphenylmethylsilyl ether proceeds via a nucleophilic substitution at the silicon center of a silyl halide, typically diphenylmethylsilyl chloride. The reaction is generally facilitated by a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[2][3]
The mechanism involves two key steps:
-
Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of the diphenylmethylsilyl chloride.
-
Deprotonation: The base, often imidazole, deprotonates the resulting oxonium ion to yield the neutral silyl ether and the hydrochloride salt of the base. Imidazole is particularly effective as it can also form a highly reactive silylimidazolium intermediate, which accelerates the reaction.[4]
Deprotection of DPMS Ethers
The cleavage of DPMS ethers can be achieved under various conditions, offering flexibility in synthetic planning. The two primary methods are fluoride-mediated and acid-catalyzed deprotection.
Fluoride-Mediated Deprotection: This is a widely used method for cleaving silyl ethers and relies on the exceptionally strong silicon-fluoride bond (bond energy ~140 kcal/mol), which provides a powerful thermodynamic driving force.[5] A common reagent for this purpose is tetrabutylammonium fluoride (TBAF). The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then collapses to release the alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the free alcohol.[5][6]
Acid-Catalyzed Deprotection: DPMS ethers can also be cleaved under acidic conditions. The mechanism typically involves protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule (e.g., water or an alcohol) or a conjugate base on the silicon atom leads to the cleavage of the Si-O bond. The rate of acid-catalyzed hydrolysis is highly dependent on the steric bulk of the silyl group, with less hindered silyl ethers being cleaved more readily.[7]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol with Diphenylmethylsilyl Chloride
This protocol is adapted from a standard procedure for the silylation of alcohols.[3]
Materials:
-
Primary alcohol
-
Diphenylmethylsilyl chloride (DPMS-Cl)
-
Imidazole
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diphenylmethylsilyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash successively with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diphenylmethylsilyl ether.
| Substrate Type | Typical Conditions | Expected Yield | Reference |
| Primary Alcohol | DPMS-Cl, Imidazole, DMF, 0 °C to rt | 85-95% | [3] |
| Secondary Alcohol | DPMS-Cl, Imidazole, DMF, rt to 50 °C | 70-90% | General procedure, may require optimization |
| Phenol | DPMS-Cl, Imidazole, DMF, rt | 80-95% | [8] |
Protocol 2: Selective Deprotection of a DPMS Ether using Aqueous Conditions
Recent advancements have led to the development of environmentally responsible deprotection methods. The following protocol describes a selective deprotection of DPMS ethers in the presence of other silyl ethers using aqueous conditions.[9][10]
Materials:
-
DPMS-protected alcohol
-
Perfluoro-1-butanesulfonyl fluoride (PBSF)
-
TPGS-750-M (surfactant)
-
Water
-
Ethyl acetate
Procedure:
-
To a vial containing the DPMS-protected alcohol (1.0 equiv) in water, add the surfactant TPGS-750-M (2 wt %).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Add perfluoro-1-butanesulfonyl fluoride (0.2 equiv).
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 1-6 hours).
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Deprotection Reagent | Substrate Type | Conditions | Time (h) | Yield (%) | Reference |
| PBSF (cat.), TPGS-750-M/H₂O | Primary Alkyl DPMS Ether | rt | 1 | 95 | [11] |
| PBSF (cat.), TPGS-750-M/H₂O | Secondary Alkyl DPMS Ether | rt | 2 | 92 | [11] |
| 18-crown-6, H₂O/EtOH | Primary Alkyl DPMS Ether | rt | 3 | 90 | [11] |
| TBAF, THF | General Silyl Ethers | rt | 1-4 | >90% | [5] |
| Acetic Acid/THF/H₂O | Acid-labile Silyl Ethers | rt | 2-12 | Variable | [7] |
Applications in Complex Molecule Synthesis
The unique stability profile of the DPMS group makes it a valuable asset in the synthesis of complex natural products and pharmaceuticals. While specific examples detailing the use of DPMS are not as prevalent in high-profile total syntheses as some other silyl ethers, its properties suggest significant potential. For instance, in the synthesis of polyhydroxylated molecules like macrolides or bryostatins, where multiple hydroxyl groups with varying steric environments need to be differentiated, a DPMS group could be strategically employed.[12][13] Its removal under mild, aqueous conditions is particularly advantageous in late-stage synthesis where the molecule is often highly functionalized and sensitive to harsh reagents.
}
Fig. 4: Workflow for Orthogonal Protection Strategy.Comparative Analysis with Other Silyl Ethers
To aid in the selection of the appropriate silyl protecting group, the following table provides a comparative overview of the DPMS group with other commonly used silyl ethers.
| Protecting Group | Abbreviation | Relative Stability (Acidic) | Relative Stability (Basic) | Common Deprotection Conditions | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Mild acid, K₂CO₃/MeOH | Very labile, often used for in-situ protection. |
| Triethylsilyl | TES | 64 | ~10-100 | Mild acid, fluoride | More stable than TMS, good for general use. |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 | TBAF, HF, strong acid | Very common, robust, and versatile. |
| Diphenylmethylsilyl | DPMS | Intermediate | Intermediate | TBAF, mild aqueous conditions, mild acid | Intermediate stability, amenable to novel mild deprotection methods. |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | TBAF, HF | Very bulky, highly stable to both acid and base. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | TBAF, HF | Very stable to acid, less stable to base than TIPS. |
Relative stability values are approximate and can vary with substrate and conditions.[2]
Conclusion
The diphenylmethylsilyl (DPMS) ether represents a valuable and versatile protecting group for alcohols, occupying a strategic niche in terms of stability. Its robust nature compared to smaller silyl ethers, combined with its susceptibility to cleavage under conditions that leave more sterically hindered groups intact, makes it an excellent choice for orthogonal protection strategies in complex multistep syntheses. The development of mild, aqueous deprotection methods further enhances its appeal, aligning with the principles of green chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols associated with the DPMS group can unlock new strategic possibilities in the art of chemical synthesis.
References
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- OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻).
- Lieberman, J. A. (2017). Two Methods for Selective Deprotection of Diphenylmethylsilyl Protecting Group under Aqueous Conditions. eScholarship, University of California.
- Akporji, N. O., et al. (2017). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group Under Environmentally Responsible, Aqueous Conditions. Caltech Authors.
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Diphenylmethylchlorosilane.
- Akporji, N., et al. (2017). Scope of DPMS ether deprotection.
- Fu, G. C., et al. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. J. Am. Chem. Soc., 133(36), 14253–14255.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
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- University of Windsor. (n.d.). Alcohol Protecting Groups.
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Applications of Methyldiphenylsilanol in Polymer Chemistry: A Detailed Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of methyldiphenylsilanol (MDPSiO) in polymer chemistry. With full editorial control, this guide is structured to offer not just protocols, but a foundational understanding of the principles governing the use of this unique organosilicon compound.
Introduction: The Unique Role of Methyldiphenylsilanol
Methyldiphenylsilanol, with its distinct combination of a reactive hydroxyl group and sterically hindering phenyl substituents on a silicon atom, occupies a crucial niche in the synthesis of advanced polymeric materials. Unlike more common monofunctional silanols, the presence of two phenyl groups imparts significant steric bulk, which can be strategically exploited to control polymerization reactions and impart specific properties to the final polymer. This guide will explore its primary applications as a chain terminator for precise molecular weight control, a protecting group for sensitive functionalities, and a modifying agent in the synthesis of organic-inorganic hybrid materials.
The bulky diphenylmethylsilyl moiety offers a level of control that is often not achievable with smaller silanol counterparts. This steric hindrance can moderate the reactivity of the silanol group and influence the properties of the resulting polymer, such as thermal stability and solubility. Understanding these structure-property relationships is key to leveraging methyldiphenylsilanol effectively in polymer design.
Methyldiphenylsilanol as a Chain Terminator in Polysiloxane Synthesis
One of the most significant applications of methyldiphenylsilanol is as an end-capping agent, or chain terminator, in the synthesis of polysiloxanes. This allows for precise control over the polymer's molecular weight and, consequently, its physical properties such as viscosity and elasticity.
Mechanism of Chain Termination
In both ring-opening polymerization (ROP) of cyclosiloxanes (like octamethylcyclotetrasiloxane, D4) and condensation polymerization of silanediols, the growing polymer chains possess reactive termini (silanolates in anionic ROP or silanols in condensation). Methyldiphenylsilanol can react with these active chain ends, effectively quenching the polymerization and introducing a stable, non-reactive diphenylmethylsilyl group at the chain terminus. The steric bulk of the diphenyl groups helps to prevent further reaction at that chain end.[1]
Diagram 1: Chain Termination in Anionic ROP of D4
Caption: Workflow of chain termination in anionic ROP.
Experimental Protocol: Synthesis of Methyldiphenylsilanol-Terminated Polydimethylsiloxane (PDMS) via Anionic ROP
This protocol describes the synthesis of a well-defined PDMS with a target molecular weight by using methyldiphenylsilanol as the end-capping agent.
Materials:
-
Octamethylcyclotetrasiloxane (D4), dried and distilled
-
Hexamethylcyclotrisiloxane (D3), dried and distilled (optional, for faster initiation)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyldiphenylsilanol (MDPSiO)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Methanol
-
Activated carbon
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (e.g., 500 mL for a 50 g polymer synthesis).
-
Monomer Addition: The desired amount of D4 (and D3, if used) is added to the flask via a syringe. The amount of monomer will determine the final polymer yield.
-
Initiation: The reaction mixture is cooled to 0°C. The calculated amount of n-BuLi is added dropwise via syringe. The amount of initiator determines the final molecular weight (Mn = (mass of monomer) / (moles of initiator)). The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) to ensure complete monomer conversion.[2][3]
-
Chain Termination: A solution of methyldiphenylsilanol (a slight molar excess, e.g., 1.1 equivalents relative to the initiator) in a small amount of anhydrous THF is added to the living polymer solution. The reaction is stirred for an additional 1-2 hours to ensure complete end-capping.[4]
-
Purification: The polymerization is quenched by the addition of a small amount of methanol. The polymer solution is then concentrated under reduced pressure. The resulting viscous liquid is redissolved in hexanes and washed several times with deionized water to remove lithium salts. The organic layer is dried over anhydrous sodium sulfate.
-
Final Treatment: The solution is treated with activated carbon to remove any colored impurities, filtered, and the solvent is removed under vacuum to yield the final methyldiphenylsilanol-terminated PDMS.
Table 1: Example Reagent Quantities for a Target 5000 g/mol PDMS
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| D4 | 296.62 | 50 g | 0.168 |
| n-BuLi (1.6 M) | 64.06 | 6.25 mL | 0.01 |
| MDPSiO | 214.32 | 2.36 g | 0.011 |
Methyldiphenylsilanol as a Protecting Group for Hydroxyl Functions
The diphenylmethylsilyl group can be used as a protecting group for alcohols, offering different stability and reactivity profiles compared to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). The steric bulk of the phenyl groups provides enhanced stability under certain conditions.[5]
Protection and Deprotection Chemistry
Hydroxyl groups are converted to diphenylmethylsilyl ethers by reaction with diphenylmethylsilyl chloride in the presence of a base. This silyl ether is generally stable to a range of non-acidic and non-fluoride reaction conditions. Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[6]
Diagram 2: Protection and Deprotection of a Hydroxyl Group
Caption: General scheme for hydroxyl protection and deprotection.
Experimental Protocol: Protection of a Diol with Diphenylmethylsilyl Chloride
This protocol details the selective mono-protection of a primary hydroxyl group in a diol.
Materials:
-
Diol (e.g., 1,4-butanediol)
-
Diphenylmethylsilyl chloride
-
Imidazole or triethylamine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of the diol (1.0 equivalent) in anhydrous DCM, add imidazole (2.2 equivalents).
-
Silylation: Add diphenylmethylsilyl chloride (1.1 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[6]
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to afford the mono-protected diol.
Methyldiphenylsilanol in Organic-Inorganic Hybrid Materials
Methyldiphenylsilanol can be incorporated into organic-inorganic hybrid materials, often synthesized via the sol-gel process. The diphenylmethylsilyl group can modify the surface of inorganic nanoparticles or be integrated into a silica network, imparting hydrophobicity and altering the material's mechanical and thermal properties.[7][8]
Role in Sol-Gel Synthesis
In a typical sol-gel process involving the hydrolysis and condensation of a silica precursor like tetraethoxysilane (TEOS), methyldiphenylsilanol can act as a co-precursor. Its hydrolysis and subsequent co-condensation with the growing silica network result in the incorporation of diphenylmethylsilyl moieties. These bulky, hydrophobic groups can disrupt the dense silica network, leading to materials with tailored porosity and surface properties.[9][10]
Diagram 3: Sol-Gel Synthesis of a Hybrid Material
Caption: Schematic of sol-gel synthesis of a hybrid material.
Experimental Protocol: Synthesis of Hydrophobic Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles with a hydrophobic surface modification using methyldiphenylsilanol.
Materials:
-
Tetraethoxysilane (TEOS)
-
Methyldiphenylsilanol (MDPSiO)
-
Ethanol
-
Aqueous ammonia (28-30%)
-
Deionized water
Procedure:
-
Initial Mixture: In a round-bottom flask, prepare a solution of ethanol, deionized water, and aqueous ammonia. Stir the mixture vigorously.
-
Precursor Addition: In a separate beaker, prepare a solution of TEOS and methyldiphenylsilanol in ethanol. The ratio of TEOS to MDPSiO will determine the degree of surface modification.
-
Reaction: Add the precursor solution dropwise to the stirred ammonia solution. A white precipitate of silica nanoparticles will form immediately.
-
Aging: Allow the reaction to stir at room temperature for several hours (e.g., 6-12 hours) to ensure complete hydrolysis and condensation.
-
Isolation: The nanoparticles are collected by centrifugation, followed by washing several times with ethanol to remove unreacted precursors and ammonia.
-
Drying: The purified nanoparticles are dried in an oven at a moderate temperature (e.g., 60-80°C) to obtain a fine, white powder.
Table 2: Example Reagent Ratios for Modified Silica Nanoparticles
| Reagent | Amount |
| Ethanol | 100 mL |
| Deionized Water | 10 mL |
| Aqueous Ammonia | 5 mL |
| TEOS | 5 mL |
| MDPSiO | 0.5 g |
Characterization of Methyldiphenylsilanol-Modified Polymers
The successful incorporation of the diphenylmethylsilyl group as an end-cap or protecting group must be verified through appropriate analytical techniques.
NMR Spectroscopy
¹H NMR: The presence of the diphenylmethylsilyl group can be confirmed by the characteristic signals of the phenyl protons, typically in the range of 7.2-7.8 ppm, and the methyl protons on the silicon, which will appear as a sharp singlet in the upfield region (around 0.3-0.8 ppm). The integration ratio of these signals to the signals of the polymer backbone can be used to determine the number-average molecular weight (Mn) of the polymer.[11][12][13]
¹³C NMR: The phenyl carbons will show characteristic signals in the aromatic region (125-140 ppm), and the methyl carbon will appear in the aliphatic region.[14]
²⁹Si NMR: This technique can provide detailed information about the silicon environment. A unique signal corresponding to the silicon atom of the diphenylmethylsilyl end-group will be present, distinct from the silicon signals of the polymer backbone.[7]
FTIR Spectroscopy
The incorporation of the diphenylmethylsilyl group can be monitored by the appearance of characteristic infrared absorption bands. These include:
-
Si-Phenyl stretching: around 1430 cm⁻¹ and 1120 cm⁻¹
-
Si-Methyl stretching: around 1260 cm⁻¹
-
Aromatic C-H stretching: above 3000 cm⁻¹
The disappearance of the broad Si-OH stretching band (around 3200-3700 cm⁻¹) from the starting methyldiphenylsilanol is a key indicator of a successful reaction.[15][16]
Conclusion
Methyldiphenylsilanol is a valuable and versatile reagent in polymer chemistry. Its unique steric and electronic properties allow for the precise control of polymer architecture and the synthesis of materials with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this important organosilicon compound in their own work.
References
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- Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc.
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- Magritek. (2025, January 29). Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR.
- Moad, G., Rizzardo, E., & Thang, S. H. (2006). A simple method for determining protic end-groups of synthetic polymers by 1H NMR spectroscopy. Polymer, 47(16), 5644-5653.
- Riehle, N., et al. (2018). Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated.
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- Sigma-Aldrich. (n.d.).
- VTechWorks. (n.d.). The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane.
- YouTube. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!
- YouTube. (2021, April 19). Protecting Diols.
- ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses.
- Agudelo, D., & Pérez, L. D. (n.d.). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. SciELO.
- Bezlepkina, K. A., Milenin, S. A., Vasilenko, N. G., & Muzafarov, A. M. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers. PMC.
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- El-Nahrawy, A. M., et al. (2009). Synthesis of silica nanoparticles by modified sol–gel process: The effect of mixing modes of the reactants and drying techniques. Journal of Sol-Gel Science and Technology, 50(3), 328-336.
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- ResearchGate. (2025, August 7). Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques.
- RSC Publishing. (n.d.). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3- cyanopropyl)pentamethylcyclotrisiloxane.
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Application Note & Protocol: Silylation of Hydroxyl Groups Using Methyldiphenylsilanol
Abstract
This document provides a comprehensive guide for the silylation of hydroxyl groups in alcohols and phenols using methyldiphenylsilanol. Silylation is a crucial protective strategy in multi-step organic synthesis, enhancing the stability of molecules and enabling selective reactions at other functional sites.[1][2][3] Methyldiphenylsilyl (MDPS) ethers offer a moderate level of stability, positioning them as versatile protecting groups in a synthetic chemist's toolkit. This guide details the reaction mechanism, experimental protocols, safety considerations, and deprotection strategies, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Role of Methyldiphenylsilanol in Protecting Group Chemistry
In the landscape of organic synthesis, the temporary protection of reactive functional groups is a fundamental strategy.[3] The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires protection to prevent unwanted side reactions with strong bases, nucleophiles, or oxidizing agents.[3][4] Silyl ethers are a popular choice for alcohol protection due to their ease of formation, stability under a range of conditions, and straightforward removal.[1][4]
Methyldiphenylsilanol stands out as a reagent for introducing the methyldiphenylsilyl (MDPS) protecting group. The stability of the resulting silyl ether is influenced by the steric hindrance of the substituents on the silicon atom.[2] The MDPS group, with its two phenyl rings and one methyl group, provides a balance of steric bulk and reactivity, making it more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers, yet often easier to cleave than bulkier groups like tert-butyldiphenylsilyl (TBDPS) ethers.
Key Advantages of MDPS Protection:
-
Moderate Stability: Offers a good balance, being stable to many reaction conditions while remaining cleavable under specific protocols.
-
Enhanced Lipophilicity: The phenyl groups increase the solubility of the protected molecule in non-polar organic solvents.
-
UV-Active: The aromatic rings allow for easy visualization of the protected compound by UV light on TLC plates.
Reaction Mechanism and Principles
The silylation of an alcohol with a silylating agent like a silyl halide typically proceeds via an SN2-type mechanism.[4][5] In the case of using methyldiphenylsilanol, the reaction is essentially a condensation. The process is often catalyzed by an acid or base.
Base-Catalyzed Silylation: A base is commonly used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the silicon atom of the silylating agent. When starting from a silyl halide precursor to generate the silanol or using a silyl halide directly, the base also serves to neutralize the generated acid (e.g., HCl).[4][5]
Workflow of Silylation: The general workflow for the protection of an alcohol as a silyl ether involves the reaction of the alcohol with the silylating agent, followed by work-up and purification.
Caption: General workflow for the silylation of an alcohol.
Safety and Handling of Reagents
Proper safety precautions are paramount when handling silylating agents and their precursors.
-
Methyldiphenylsilanol: May cause skin and eye irritation.[6][7] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Chlorodiphenylmethylsilane (Precursor): Reacts violently with water.[8] It causes severe skin burns and eye damage.[8] Store under an inert atmosphere and away from moisture.[8] Always wear appropriate PPE and handle in a fume hood.[8]
-
Solvents: Anhydrous solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. These are flammable and should be handled with care, away from ignition sources.[9]
-
Bases: Triethylamine (TEA) and imidazole are common bases used in silylation. They are corrosive and should be handled with appropriate care.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using chlorodiphenylmethylsilane and a base. The in-situ formation of the silanol or direct reaction of the silyl chloride are common strategies.
Materials:
-
Primary alcohol substrate
-
Chlorodiphenylmethylsilane
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) or imidazole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM. Add imidazole (1.5-2.0 eq) or triethylamine (1.5 eq) to the solution and stir until dissolved.
-
Addition of Silylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add chlorodiphenylmethylsilane (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyldiphenylsilyl ether.
Reaction Parameters and Optimization
The efficiency of the silylation reaction can be influenced by several factors. The following table provides a summary of typical conditions and considerations for optimization.
| Parameter | Typical Conditions | Considerations for Optimization |
| Silylating Agent | Chlorodiphenylmethylsilane | Other silylating agents like silyl triflates can be more reactive for hindered alcohols. |
| Stoichiometry | 1.1-1.2 eq of silylating agent | For less reactive or hindered alcohols, a slight excess of the silylating agent may be required. |
| Base | Imidazole, Triethylamine (TEA) | Imidazole is often more effective as it can act as a catalyst. For acid-sensitive substrates, a non-nucleophilic base like 2,6-lutidine may be used. |
| Solvent | DCM, THF, DMF | DMF can sometimes act as a catalyst and accelerate the reaction.[10] The choice of solvent depends on the solubility of the substrate. |
| Temperature | 0 °C to room temperature | For hindered alcohols, elevated temperatures may be necessary. |
| Reaction Time | 2-16 hours | Monitor by TLC to determine the optimal reaction time. |
Deprotection of Methyldiphenylsilyl Ethers
The removal of the MDPS group is a critical step in the synthetic sequence. The choice of deprotection agent depends on the stability of other functional groups in the molecule.
Common Deprotection Methods:
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silicon-oxygen bonds due to the high strength of the Si-F bond.[11] This method is generally mild and compatible with many functional groups.
-
Acidic Conditions: Aqueous acids (e.g., HCl, acetic acid) in a protic solvent like methanol or THF can also be used. The stability of silyl ethers to acid hydrolysis is generally lower than to basic conditions.
-
Specific Reagents: For selective deprotection, various other reagents can be employed. For instance, catalytic amounts of acetyl chloride in dry methanol can deprotect TBDPS ethers and would likely be effective for MDPS ethers as well.[12][13]
Deprotection Workflow:
Caption: General workflow for the deprotection of a silyl ether.
Conclusion
The protection of hydroxyl groups using methyldiphenylsilanol offers a reliable and versatile strategy in organic synthesis. The resulting MDPS ethers exhibit moderate stability, allowing for a wide range of subsequent chemical transformations. By understanding the reaction mechanism, optimizing reaction conditions, and adhering to safety protocols, researchers can effectively utilize this methodology. The choice of deprotection conditions further adds to the flexibility of this protecting group, enabling its selective removal in the presence of other functionalities. This guide provides a solid foundation for the successful application of methyldiphenylsilanol in complex synthetic endeavors.
References
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- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
- ResearchGate. (n.d.). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa.
- Semantic Scholar. (n.d.).
- Chemistry. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
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Methyldiphenylsilanol as a Precursor for Advanced Silica Materials: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing methyldiphenylsilanol as a precursor in the synthesis of functionalized silica materials. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations essential for achieving desired material properties.
Introduction: The Strategic Advantage of Methyldiphenylsilanol in Silica Synthesis
Silica materials are ubiquitous in scientific research and industry, prized for their stability, high surface area, and tunable porosity.[1] However, standard silica often lacks the specific surface chemistry required for advanced applications. The incorporation of organic functional groups onto the silica framework allows for the precise tailoring of properties such as hydrophobicity, thermal stability, and interfacial interactions.[2]
Methyldiphenylsilanol ((CH₃)(C₆H₅)₂SiOH) is a particularly valuable organosilanol precursor for creating these hybrid organic-inorganic materials.[3] Its molecular structure, featuring a reactive silanol group (-OH) and two phenyl groups alongside a methyl group, offers a unique combination of functionalities. The silanol group serves as the anchor point for covalent bonding to the silica network through condensation reactions.[4][5] The phenyl groups impart significant hydrophobicity and can enhance thermal stability, while the methyl group further contributes to the material's non-polar character.
This guide will detail a robust, two-step methodology for the creation of methyldiphenylsilanol-functionalized silica nanoparticles: (1) the synthesis of a foundational silica nanoparticle core via the well-established Stöber method, and (2) the subsequent surface functionalization of these nanoparticles with methyldiphenylsilanol.
Foundational Principles: The Sol-Gel Process
The synthesis of silica materials from precursors like methyldiphenylsilanol is governed by the sol-gel process. This process involves two fundamental reactions: hydrolysis and condensation.[6][7][8]
-
Hydrolysis: In the presence of water and a catalyst (acid or base), the precursor undergoes hydrolysis. For an alkoxide precursor like tetraethyl orthosilicate (TEOS), an alkoxy group (-OR) is replaced by a hydroxyl group (-OH). For methyldiphenylsilanol, the silanol group is already present.
-
Condensation: The newly formed or pre-existing silanol groups react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional network, which constitutes the solid silica material.[9]
The kinetics of these reactions are highly dependent on factors such as pH, temperature, solvent, and the concentration of reactants, all of which can be modulated to control the final properties of the silica material.[10]
Synthesis Protocols
This section provides detailed, step-by-step protocols for the synthesis of methyldiphenylsilanol-functionalized silica nanoparticles.
Protocol 1: Synthesis of Silica Nanoparticle Cores (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles, which will serve as the substrate for functionalization. The Stöber method is widely used for its ability to produce particles with controlled size and narrow size distribution.[11]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Centrifuge and centrifuge tubes
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 100 mL of ethanol and 20 mL of deionized water.
-
Add 10 mL of ammonium hydroxide solution to the ethanol/water mixture.
-
Stir the mixture vigorously for 15 minutes at room temperature to ensure homogeneity.
-
While maintaining vigorous stirring, rapidly add 8.0 mL of TEOS to the solution.
-
Allow the reaction to proceed for at least 6 hours at room temperature with continuous stirring. A milky white suspension will form, indicating the formation of silica nanoparticles.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Discard the supernatant and wash the particles by resuspending them in 50 mL of ethanol, followed by centrifugation. Repeat this washing step two more times.
-
After the final wash, dry the silica nanoparticles in an oven at 80°C overnight.
Protocol 2: Surface Functionalization with Methyldiphenylsilanol
This protocol details the grafting of methyldiphenylsilanol onto the surface of the pre-synthesized silica nanoparticles.
Materials:
-
Dried silica nanoparticles (from Protocol 1)
-
Methyldiphenylsilanol
-
Toluene (anhydrous)
-
Triethylamine (as a catalyst)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Soxhlet extraction apparatus (optional, for thorough cleaning)
Procedure:
-
In a three-neck round-bottom flask, suspend 2.0 g of the dried silica nanoparticles in 100 mL of anhydrous toluene.
-
Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersed.
-
Set up the flask with a condenser and a magnetic stirrer, and place it in a heating mantle.
-
Begin stirring the suspension and introduce an inert gas atmosphere.
-
Add 1.5 g of methyldiphenylsilanol and 0.5 mL of triethylamine to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain it for 12 hours under a continuous inert gas flow.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the particles three times with toluene to remove unreacted methyldiphenylsilanol and the catalyst.
-
To ensure complete removal of any adsorbed, non-covalently bound silanol, a Soxhlet extraction with toluene for 24 hours can be performed.
-
Dry the final product, methyldiphenylsilanol-functionalized silica nanoparticles, in a vacuum oven at 100°C overnight.
Visualization of the Synthesis Workflow
The following diagrams illustrate the key molecular structure and the overall experimental workflow.
Caption: Molecular structure of methyldiphenylsilanol.
Caption: Experimental workflow for the synthesis of methyldiphenylsilanol-functionalized silica nanoparticles.
Caption: Schematic of the condensation reaction between a silica surface silanol group and methyldiphenylsilanol.
Characterization of Functionalized Silica Materials
To confirm the successful synthesis and to understand the properties of the methyldiphenylsilanol-functionalized silica nanoparticles, a suite of characterization techniques should be employed:
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of phenyl and methyl groups on the silica surface. |
| Thermogravimetric Analysis (TGA) | Quantification of the organic functional groups grafted onto the silica surface. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Analysis of the morphology, size, and dispersion of the nanoparticles. |
| Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic diameter and size distribution of the nanoparticles in suspension. |
| Contact Angle Measurement | Assessment of the hydrophobicity of the functionalized silica surface. |
| Nitrogen Adsorption-Desorption (BET analysis) | Determination of the surface area and porosity of the materials. |
Expected Properties and Applications
The incorporation of methyldiphenylsilanol onto the surface of silica nanoparticles is expected to significantly alter their properties. The bulky phenyl groups and the methyl group will create a hydrophobic surface, which can be advantageous in applications such as:
-
Drug Delivery: Hydrophobic drug molecules can be more effectively loaded into or onto the functionalized silica carrier.
-
Chromatography: The phenyl-functionalized silica can be used as a stationary phase in reverse-phase chromatography for the separation of non-polar analytes.[12]
-
Coatings: The hydrophobicity can be exploited to create water-repellent and anti-corrosion coatings.
-
Polymer Composites: The functionalized nanoparticles can act as reinforcing fillers in polymer matrices, improving the mechanical and thermal properties of the composite material.
References
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Park, J. H., et al. (2010). Synthesis of Organic–Inorganic Hybrid Sols with Nano Silica Particles and Organoalkoxysilanes for Transparent and High-Thermal-Resistance Coating Films Using Sol–Gel Reaction. Google Patents.
- Macquarrie, D. J., et al. (2000). Direct Synthesis of Hybrid Organic-Inorganic Nanoporous Silica by a Neutral Amine Assembly Route. Journal of the American Chemical Society, 122(49), 11527-11536.
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Weldes, H. G. (1966). Method of forming soluble sodium free hydroxylated organic quaternary nitrogen silicates. Google Patents.
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Unger, K. K., et al. (1998). Process for making silanized colloidal silica. Google Patents.
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Larsson, M., et al. (1993). Method for preparation of silica particles. Google Patents.
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Engineering Chemistry. (2020). Sol-Gel Method for synthesis of Nanoparticles II Solution Deposition Method II Wet Chemical Process. YouTube. [Link]
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VTU Chemistry. (2025). Preparation of Nanomaterials by Sol-Gel Method | Step-by-Step Explanation. YouTube. [Link]
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- Muller, R. N., et al. (2021). Preparation of Functionalized Silica Nanoparticles for Multimodal Imaging. ORBi UMONS.
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- Corma, A., et al. (2011). Synthesis of Hybrid metal Complexes-Mesoporous Silica materials. New Journal of Chemistry, 35(1), 225-234.
- Tarn, D., et al. (2013). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Journal of Nanobiotechnology, 11(1), 1-13.
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Methyldiphenylsilanol as a Surface Treatment Agent: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of methyldiphenylsilanol as a surface treatment agent. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, provides detailed, field-proven protocols, and outlines robust methods for validating the efficacy of the surface modification.
Introduction: The Rationale for Methyldiphenylsilanol in Surface Modification
In numerous scientific and industrial applications, controlling the surface properties of materials is paramount. Unwanted interactions between a substrate and its environment can lead to issues such as non-specific binding of analytes, poor lubrication, and altered material performance. Surface modification via silanization is a widely adopted strategy to mitigate these problems by chemically altering the surface to achieve desired characteristics like hydrophobicity.
Methyldiphenylsilanol ((CH₃)(C₆H₅)₂SiOH) is a monofunctional organosilane that serves as an excellent agent for creating a hydrophobic, inert surface on hydroxylated substrates such as glass and silica. Its unique molecular structure, featuring a reactive silanol group (-SiOH) and bulky, non-polar phenyl groups, allows for the formation of a stable, covalently bonded monolayer that effectively masks the underlying reactive surface.
Why Methyldiphenylsilanol?
The choice of methyldiphenylsilanol is predicated on several key advantages:
-
Monofunctionality: Unlike di- or tri-functional silanes, methyldiphenylsilanol has only one reactive silanol group. This minimizes the potential for polymerization in solution and on the surface, leading to a more uniform and reproducible monolayer.
-
Steric Hindrance: The two phenyl groups provide significant steric bulk. This molecular architecture helps to create a well-defined, hydrophobic barrier that effectively prevents analytes from interacting with residual silanol groups on the substrate surface.
-
Thermal and Chemical Stability: The resulting siloxane bond (Si-O-Si) is highly stable, ensuring the durability of the hydrophobic coating under a range of temperatures and chemical conditions.[1]
This guide will provide detailed protocols for the application of methyldiphenylsilanol, methods for characterizing the treated surfaces, and insights into the critical parameters that govern the success of the surface modification process.
The Chemistry of Surface Modification with Methyldiphenylsilanol
The efficacy of methyldiphenylsilanol as a surface treatment agent is rooted in its ability to react with surface hydroxyl (-OH) groups, commonly referred to as silanol groups on silica and glass surfaces. This process, known as silanization, transforms a hydrophilic, high-energy surface into a hydrophobic, low-energy surface.[2]
The Silanization Reaction
The fundamental reaction involves the condensation of the silanol group of the methyldiphenylsilanol molecule with a silanol group on the substrate surface. This reaction forms a stable siloxane bond (Si-O-Si) and releases a molecule of water.
Figure 1: The condensation reaction between a surface silanol group and methyldiphenylsilanol.
Critical Factors Influencing the Reaction
The success and reproducibility of the silanization process are highly dependent on several experimental parameters:
-
Surface Preparation: The density of surface silanol groups is a critical determinant of the final surface coverage. Pre-treatment of the substrate to maximize the number of available hydroxyl groups is essential for achieving a dense, uniform monolayer.[3]
-
Solvent Choice: The reaction is typically carried out in an anhydrous, non-polar aprotic solvent, such as toluene or xylene. The absence of water is crucial to prevent the self-condensation of methyldiphenylsilanol in solution.
-
Temperature: Elevated temperatures are often employed to drive the condensation reaction to completion.[4]
-
Reaction Time: Sufficient time must be allowed for the methyldiphenylsilanol molecules to diffuse to the surface and react.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the surface treatment of glass and silica substrates with methyldiphenylsilanol. These protocols are designed to be self-validating, with an emphasis on the causality behind each step.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) |
| Methyldiphenylsilanol | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Isopropanol | ACS Grade | VWR |
| Deionized Water | Type I | Millipore |
| Hydrochloric Acid | Concentrated, ACS Grade | Sigma-Aldrich |
| Nitrogen Gas | High Purity | Airgas |
Protocol 1: Surface Treatment of Glass Slides
This protocol is suitable for treating microscope slides, vials, and other glassware to reduce non-specific binding of proteins and other biomolecules.
Step 1: Surface Cleaning and Activation
-
Rationale: This step is crucial for removing organic contaminants and maximizing the density of surface silanol groups, which are the reactive sites for silanization.
-
Procedure:
-
Immerse the glass slides in a 1 M HCl solution for 30 minutes at room temperature.
-
Rinse thoroughly with deionized water until the rinse water is neutral (pH 7).
-
Rinse with acetone and then with isopropanol.
-
Dry the slides under a stream of high-purity nitrogen gas.
-
Place the cleaned slides in an oven at 110°C for at least 1 hour to ensure a completely dry surface.
-
Step 2: Silanization
-
Rationale: This step involves the reaction of methyldiphenylsilanol with the activated glass surface in an anhydrous environment to prevent self-condensation of the silane.
-
Procedure:
-
Prepare a 5% (v/v) solution of methyldiphenylsilanol in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the dried glass slides in the silanization solution.
-
Heat the solution to 80-90°C and maintain this temperature for 4 hours under a nitrogen atmosphere.
-
Allow the solution to cool to room temperature.
-
Step 3: Post-Treatment Washing and Curing
-
Rationale: This step removes any unreacted methyldiphenylsilanol and physically adsorbed molecules. The final curing step ensures the formation of a stable, cross-linked monolayer.
-
Procedure:
-
Remove the slides from the silanization solution and rinse them sequentially with fresh toluene, acetone, and isopropanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the coated slides in an oven at 110°C for 1 hour.
-
Store the silanized slides in a clean, dry, and sealed container.
-
Figure 2: Workflow for the surface treatment of glass with methyldiphenylsilanol.
Protocol 2: Deactivation of Silica Gel for Chromatography
This protocol is designed for the deactivation of silica gel used as a stationary phase in chromatography to reduce the tailing of polar analytes.
Step 1: Silica Gel Preparation
-
Rationale: Ensuring the silica gel is free of moisture is critical for an effective and uniform reaction.
-
Procedure:
-
Place the required amount of silica gel in a round-bottom flask.
-
Heat the silica gel at 150°C under vacuum for 4 hours to remove adsorbed water.
-
Allow the silica gel to cool to room temperature under a nitrogen atmosphere.
-
Step 2: Slurry-Phase Silanization
-
Rationale: A slurry-phase reaction ensures that all surfaces of the silica gel particles are accessible to the silanizing agent.
-
Procedure:
-
To the flask containing the dried silica gel, add a 10% (w/v) solution of methyldiphenylsilanol in anhydrous toluene to form a slurry.
-
Reflux the slurry for 6 hours with gentle stirring under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature.
-
Step 3: Washing and Drying
-
Rationale: Thorough washing is necessary to remove all traces of unreacted silane and byproducts, which could interfere with chromatographic separations.
-
Procedure:
-
Filter the silica gel from the reaction mixture.
-
Wash the silica gel sequentially with toluene, methanol, and then diethyl ether.
-
Dry the treated silica gel in a vacuum oven at 60°C overnight.
-
The deactivated silica gel is now ready for column packing.
-
Characterization and Validation of the Modified Surface
The success of the surface treatment must be validated through appropriate analytical techniques. This section outlines key methods for characterizing the hydrophobicity and chemical nature of the methyldiphenylsilanol-treated surface.
Contact Angle Goniometry
-
Principle: Contact angle measurement is a direct and quantitative method to assess the hydrophobicity of a surface. A droplet of a liquid (typically water) is placed on the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured.[5] A higher contact angle indicates a more hydrophobic surface.
-
Expected Outcome: An untreated glass or silica surface will typically exhibit a water contact angle of less than 30°. After successful treatment with methyldiphenylsilanol, the water contact angle is expected to increase significantly, typically to the range of 80-100°.[2]
| Substrate | Treatment | Water Contact Angle (°) |
| Glass Slide | Untreated | < 30° |
| Glass Slide | Methyldiphenylsilanol Treated | 80 - 100° |
| Silica Wafer | Untreated | < 20° |
| Silica Wafer | Methyldiphenylsilanol Treated | 85 - 105° |
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a surface.
-
Application: XPS can be used to confirm the presence of the methyldiphenylsilanol coating by detecting the silicon (Si 2p) and carbon (C 1s) signals from the silane. High-resolution scans of the Si 2p region can distinguish between the silicon in the substrate (SiO₂) and the silicon in the silane coating.
Figure 3: A logical workflow for the characterization and validation of a methyldiphenylsilanol-treated surface.
Conclusion: A Robust Approach to Surface Hydrophobization
Methyldiphenylsilanol offers a reliable and effective solution for the hydrophobic modification of hydroxylated surfaces. The protocols and characterization methods detailed in this guide provide a comprehensive framework for researchers to successfully implement this surface treatment strategy. By understanding the underlying chemical principles and carefully controlling the experimental parameters, it is possible to achieve a stable, uniform, and highly hydrophobic surface, thereby enhancing the performance of a wide range of materials and devices in research and drug development applications.
References
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023). ACS Omega. [Link]
- Durable hydrophobic coating composition. (2017).
-
One-Step Hydrophobic Silica Nanoparticle Synthesis at the Air/Water Interface. (2019). Langmuir. [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023). ACS Omega. [Link]
-
Silanization protocol for modifying glass surfaces by masking surface silanol groups with dimethyldichlorosilane (DDS), to render the surface hydrophobic. (n.d.). ResearchGate. [Link]
- Method of preparing hydrophobic silica. (2002).
-
Preparation of Durable Superhydrophobic Coatings Based on Discrete Adhesives. (2024). Coatings. [Link]
-
Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. (2024). Diva-portal.org. [Link]
-
Significance of Chromatographic Techniques in Pharmaceutical Analysis. (2021). Molecules. [Link]
-
Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. (2003). The Analyst. [Link]
-
Water contact angle on glass surface after treatment with 2% (a), 4% (b), 6% (c) and 8% (d) APTES. The water contact angle was 40°, 55°, 60° and 80° in (a), (b), (c) and (d), respectively. (n.d.). ResearchGate. [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2015). ACS Applied Materials & Interfaces. [Link]
-
Long-Term Durability of Robust Super-Hydrophobic Co–Ni-Based Coatings Produced by Electrochemical Deposition. (2021). Coatings. [Link]
-
A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane) and Diethyl Carbonate. (2018). Polymers. [Link]
-
Sol–gel preparation of PTMS modified hydrophobic and transparent silica coatings. (2012). Journal of Sol-Gel Science and Technology. [Link]
-
Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. (2024). Coatings. [Link]
-
Quantitative analysis and efficient surface modification of silica nanoparticles. (2012). Journal of Nanomaterials. [Link]
-
Chromatography – Principle, theory, instrumentation and applications in chemical analysis of the following – column,. (n.d.). St. Joseph's College, Tiruchirappalli. [Link]
-
Surface Modification Strategies for Microfluidic Devices Biological Engineering. (n.d.). Universidade de Lisboa. [Link]
-
Synthesis and Characterization of a Silica-based Hydrophobic Coating using Sol-Gel Method Applied on Various Substrates. (2017). DLSU Research Congress 2017. [Link]
-
Wetting of porous thin films exhibiting large contact angles. (2017). NTNU Open. [Link]
-
Silane Modification of Glass and Silica Surfaces to Obtain Equally Oil-Wet Surfaces in Glass-Covered Silicon Micromodel Applications. (2013). Pacific Northwest National Laboratory. [Link]
-
Mixed-Mode Chromatography. (2017). ResearchGate. [Link]
-
Degradation of Hydrophobic Anti-soiling Coatings: Correlating Indoor and Outdoor Testing. (2023). 2023 IEEE 50th Photovoltaic Specialists Conference (PVSC). [Link]
-
Application Notes. (n.d.). Separation Methods Technologies. [Link]
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- 3. Silane Modification of Glass and Silica Surfaces to Obtain Equally Oil-Wet Surfaces in Glass-Covered Silicon Micromodel Applications | Journal Article | PNNL [pnnl.gov]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyldiphenylsilanol as a Versatile Catalyst in Organic Synthesis
Abstract
Methyldiphenylsilanol ((CH₃)(C₆H₅)₂SiOH) has emerged as a highly efficient, metal-free organocatalyst for a variety of organic transformations. Its efficacy is rooted in the unique properties of the silanol (Si-OH) group, which acts as a potent hydrogen-bond donor to activate electrophilic substrates. This guide provides a comprehensive overview of methyldiphenylsilanol's catalytic action, supported by detailed mechanistic insights and field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile catalyst for mild and selective bond formation.
Core Principles: The Silanol as a Brønsted Acid / Hydrogen-Bond Donor
The catalytic power of methyldiphenylsilanol originates from the distinct characteristics of its silanol moiety. Compared to their carbon-based analogs (alcohols), silanols are significantly more acidic.[1] This increased acidity enhances the proton's ability to form strong hydrogen bonds with Lewis basic sites, such as the oxygen atom of a carbonyl group or the nitrogen of an amine. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
The two phenyl groups attached to the silicon atom provide steric bulk around the active site, which can influence stereoselectivity in certain reactions. Furthermore, methyldiphenylsilanol is a stable, easily handled, and commercially available solid, making it a convenient alternative to more sensitive or hazardous catalysts.[2]
Application I: Direct Amidation of Carboxylic Acids
The direct formation of amides from carboxylic acids and amines is a fundamental transformation, yet it is often challenging due to the formation of a stable ammonium carboxylate salt. Methyldiphenylsilanol effectively catalyzes this reaction by activating the carboxylic acid.[3][4][5]
Mechanistic Rationale
The catalytic cycle is believed to proceed through the activation of the carboxylic acid via hydrogen bonding. This is followed by the formation of a reactive silyl ester intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and regenerate the silanol catalyst. The amine's basicity can influence catalyst stability, as more basic amines can promote the catalyst's self-condensation into the inactive disiloxane.[4]
Experimental Protocol: Synthesis of N-Benzyl-2-phenylacetamide
Source: Adapted from The Journal of Organic Chemistry.[3][5]
Materials:
-
Phenylacetic acid (≥99%)
-
Benzylamine (≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric acid (1 M aq.)
-
Sodium bicarbonate (Saturated aq. solution)
-
Magnesium sulfate (Anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add phenylacetic acid (1.0 mmol, 136.1 mg, 1.0 equiv), benzylamine (1.0 mmol, 107.2 mg, 1.0 equiv), and methyldiphenylsilanol (0.3 mmol, 64.3 mg, 30 mol%).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide.
Data Summary
The efficiency of triarylsilanol catalysts, including congeners of methyldiphenylsilanol, has been demonstrated. For a model reaction, increasing catalyst loading enhances the reaction rate significantly.[4]
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | None (Background) | 0 | 6 | ~10 |
| 2 | Tris(p-bromophenyl)silanol | 30 | 6 | >99 |
Note: Data is representative of the catalyst class. Tris(p-bromophenyl)silanol was identified as a highly active catalyst in the cited study.[3][5]
Application II: Mukaiyama Aldol Reaction
Silanols are effective catalysts for activating carbonyl compounds towards nucleophilic attack.[6][7] This makes methyldiphenylsilanol a suitable catalyst for C-C bond-forming reactions like the Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde or ketone.
Mechanistic Rationale
The acidic proton of the silanol group forms a strong hydrogen bond with the carbonyl oxygen of the aldehyde. This activation lowers the LUMO of the carbonyl, making it significantly more electrophilic. The silyl enol ether then attacks the activated carbonyl carbon, leading to the formation of the C-C bond. A subsequent silyl transfer and workup yield the β-hydroxy carbonyl product.
Experimental Protocol: Synthesis of a β-Hydroxy Ketone
Materials:
-
Methyldiphenylsilanol (≥98%)
-
Benzaldehyde (freshly distilled, ≥99%)
-
1-(Trimethylsiloxy)cyclohexene (≥98%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Add methyldiphenylsilanol (0.05 mmol, 10.7 mg, 5 mol%) to a flame-dried Schlenk tube under an inert atmosphere.
-
Add anhydrous DCM (2.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol, 102 µL, 1.0 equiv).
-
Slowly add 1-(trimethylsiloxy)cyclohexene (1.2 mmol, 226 µL, 1.2 equiv) via syringe.
-
Stir the reaction mixture at -78 °C. Monitor the reaction's completion by TLC (typically 2-6 hours).
-
Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extract the aqueous phase with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford the desired aldol product.
Trustworthiness and Protocol Validation
To ensure reproducibility and high yields, the following experimental parameters are critical:
-
Anhydrous Conditions: Water can compete with the substrate for hydrogen bonding to the catalyst, inhibiting its activity. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is essential.
-
Reagent Purity: Aldehydes are susceptible to oxidation into carboxylic acids, which can react with the silanol catalyst. Using freshly distilled or high-purity aldehydes is highly recommended. Silyl enol ethers are moisture-sensitive and should be handled under inert conditions.
-
Reaction Monitoring: The optimal reaction time can vary based on the specific substrates. Regular monitoring by TLC or GC allows for quenching the reaction at peak conversion, preventing potential side reactions or degradation of the product.
References
- Synergistic Catalytic Mechanism of Acidic Silanol and Basic Alkylamine Bifunctional Groups Over SBA-15 Zeolite toward Aldol Condensation.
-
Silanol. Wikipedia. [Link]
- Oxidation of Silanes to Silanols on Pd Nanoparticles: H2 Desorption Accelerated by Surface Oxygen Atom.
- Silane Terminated Polymer Reactions with Non-Tin C
- Selective oxidation of silanes into silanols with water using [MnBr(CO)5] as a precatalyst. Chemical Science (RSC Publishing).
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids.
- Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols
- On the Use of Triarylsilanols as Catalysts for Direct Amid
- NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane). PMC - NIH.
- Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. NIH.
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. American Chemical Society.
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- 6. mdpi.com [mdpi.com]
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The Strategic Application of Methyldiphenylsilanol in Pharmaceutical Synthesis: A Guide for Researchers
In the intricate landscape of pharmaceutical development, the precise manipulation of complex molecular architectures is paramount. The strategic use of protecting groups and the design of efficient synthetic routes are cornerstones of this endeavor. Among the diverse toolkit available to the medicinal chemist, organosilicon compounds have carved out a significant niche, offering unique physicochemical properties that can be leveraged to overcome synthetic challenges and enhance the characteristics of drug candidates. Methyldiphenylsilanol, and by extension, the methyldiphenylsilyl (MDPS) protecting group, represents a valuable asset in this context.
This technical guide provides an in-depth exploration of the application of methyldiphenylsilanol in pharmaceutical synthesis. Moving beyond a simple recitation of facts, this document elucidates the rationale behind its use, offers detailed experimental protocols, and situates the MDPS group within the broader context of silyl ether protecting group chemistry.
Methyldiphenylsilanol: A Profile of a Versatile Reagent
Methyldiphenylsilanol (Ph₂MeSiOH) is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups, one methyl group, and a hydroxyl group. This structure imparts a unique combination of steric bulk and electronic properties, making it a valuable precursor for the corresponding methyldiphenylsilyl protecting group and a useful intermediate in its own right.
The primary application of methyldiphenylsilanol in pharmaceutical synthesis is as a protecting group for hydroxyl moieties. The resulting methyldiphenylsilyl ether (R-OMDPS) offers a moderate level of stability, positioning it as a useful alternative to more common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers.
The Methyldiphenylsilyl (MDPS) Group in Hydroxyl Protection
Protecting groups are essential tools in multi-step organic synthesis, preventing reactive functional groups from undergoing undesired reactions while other parts of the molecule are being modified.[1] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and selective removal under mild conditions.[2]
The choice of a specific silyl ether is a critical strategic decision, dictated by the stability required to withstand subsequent reaction conditions while allowing for selective deprotection in the presence of other functional groups. The methyldiphenylsilyl group offers a unique stability profile that fills a valuable niche in this decision-making process.
Rationale for Employing the MDPS Protecting Group
The utility of the MDPS group stems from its intermediate stability, which is greater than that of the highly labile trimethylsilyl (TMS) group but less than that of the more robust tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups.[3] This intermediate stability is a direct consequence of the steric and electronic effects of the substituents on the silicon atom. The two phenyl groups provide more steric hindrance than the three methyl groups of TMS, rendering the Si-O bond less susceptible to cleavage. However, it is generally more labile than the bulkier alkylsilyl ethers.
This "tunable" stability makes the MDPS group particularly useful in synthetic sequences where a hydroxyl group needs to be protected for a limited number of steps and then removed under conditions that would not affect more robust protecting groups.
Comparative Stability of Silyl Ethers
To effectively deploy the MDPS group, it is crucial to understand its stability relative to other common silyl ethers. The following table summarizes the general order of stability towards acidic hydrolysis.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| Methyldiphenylsilyl | MDPS | Intermediate |
| tert-Butyldimethylsilyl | TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
This table provides a qualitative comparison. The exact relative rates can vary depending on the specific substrate and reaction conditions.[4][5]
This hierarchy allows for the strategic, sequential deprotection of different hydroxyl groups within the same molecule, a common requirement in the synthesis of complex pharmaceuticals.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the protection of a generic alcohol with the methyldiphenylsilyl group and its subsequent deprotection. These protocols are based on established methodologies for silylation and desilylation and can be adapted to specific substrates with appropriate optimization.[2]
Protection of a Primary Alcohol with Methyldiphenylchlorosilane
This protocol describes the formation of a methyldiphenylsilyl ether from a primary alcohol using methyldiphenylchlorosilane.
Diagram of the Protection Workflow:
Sources
Application Notes and Protocols for Methyldiphenylsilanol Stationary Phases in High-Performance Liquid Chromatography
Abstract: This technical guide provides a comprehensive overview of methyldiphenylsilanol-based stationary phases for reversed-phase high-performance liquid chromatography (RP-HPLC). It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique selectivity of these phases for challenging separations. The document delves into the fundamental chemical principles, outlines key application areas, and provides detailed, field-proven protocols for method development, column maintenance, and troubleshooting. By explaining the causality behind experimental choices, this guide empowers users to move beyond template methods and develop robust, efficient analytical separations.
Section 1: The Methyldiphenylsilanol Stationary Phase: A Deeper Look
Traditional reversed-phase chromatography has been dominated by alkyl-chain stationary phases, particularly octadecylsilane (C18). While highly effective for a broad range of separations based on hydrophobicity, C18 phases often fall short when analyzing molecules with similar hydrophobic character but different structural or electronic properties. Phenyl-type stationary phases, specifically those incorporating diphenyl moieties, offer a powerful alternative by introducing different separation mechanisms.[1][2][3][4] The methyldiphenylsilanol phase is a sophisticated variant within this class, providing a unique combination of interactions that can be finely tuned to resolve complex mixtures.
Chemical Structure
The methyldiphenylsilanol stationary phase is created by covalently bonding a methyldiphenylsilyl ligand to a high-purity spherical silica support. The structure provides a rich chemical environment capable of multiple forms of interaction with analyte molecules. The presence of residual, unreacted silanols on the silica surface also contributes to the overall chromatographic behavior, particularly for polar and basic analytes.[5][6]
Caption: Structure of a Methyldiphenylsilanol Stationary Phase.
A Trifecta of Interactions
The unique resolving power of this stationary phase stems from its ability to engage in three distinct types of molecular interactions. The chromatographer's ability to modulate the mobile phase composition allows for the selective enhancement or suppression of these interactions to achieve the desired separation.
-
Hydrophobic Interactions: The foundational mechanism of reversed-phase chromatography. The carbon frameworks of the two phenyl rings and the methyl group provide a non-polar surface that interacts with hydrophobic regions of analyte molecules.
-
π-π Interactions: This is the key differentiator from alkyl phases. The delocalized π-electron systems of the phenyl rings can interact strongly with analytes containing aromatic rings or double bonds.[3][7][8] This interaction is particularly effective for separating isomers where hydrophobic differences are minimal.
-
Hydrogen Bonding & Silanophilic Interactions: Residual silanol groups (Si-OH) on the silica surface can act as hydrogen bond donors. While modern high-purity silica minimizes these groups, their presence can enhance the retention of polar analytes. However, for basic compounds, these acidic silanols can also be a source of undesirable peak tailing due to strong ionic interactions. This effect can be mitigated by using mobile phase additives or working at an appropriate pH.[6]
Caption: Primary molecular interactions on a diphenyl phase.
Section 2: Unique Selectivity and Applications
The primary reason to select a methyldiphenylsilanol phase is its alternative selectivity compared to C18 columns. This makes it an invaluable tool for method development, especially when traditional phases fail to provide adequate resolution.
Complementary Selectivity to C18 Phases
A C18 column separates primarily based on the logP value (hydrophobicity) of an analyte. A diphenyl phase adds the dimension of "aromaticity" or "planarity." For example, two compounds with identical logP values but where one is aromatic and the other is purely aliphatic will be poorly resolved on a C18 column. On a diphenyl phase, the aromatic compound will be retained longer due to π-π interactions, enabling a successful separation.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl | Methyldiphenylsilanol |
| Primary Interaction | Hydrophobic | Mixed-mode: Hydrophobic & π-π | Mixed-mode: π-π & Hydrophobic |
| Hydrophobicity | Very High | High | Moderate-High |
| Aromatic Selectivity | Very Low | Moderate | Very High |
| Steric Selectivity | High (Shape-based for long chains) | Moderate | High (Planar vs. non-planar)[8] |
| Best For | General purpose, homologous series | Analytes needing moderate hydrophobicity and some aromatic interaction | Aromatic, unsaturated, and planar molecules; positional isomers |
Tunable Selectivity: The Methanol vs. Acetonitrile Choice
A remarkable feature of phenyl-based columns is that their selectivity can be dramatically altered simply by changing the organic modifier in the mobile phase. This provides a powerful, yet simple, method development tool.[3]
-
Methanol (MeOH): Using methanol as the organic modifier enhances π-π interactions. Methanol's protic nature does not interfere with the electron sharing between the stationary phase and aromatic analytes, leading to higher retention and selectivity for such compounds.
-
Acetonitrile (ACN): Acetonitrile has a π-electron system and can engage in charge-transfer interactions with the phenyl rings of the stationary phase. This effectively "shields" the phase, suppressing its π-π interaction capability and making the column behave more like a traditional hydrophobic (C18-like) phase.[2]
This "tunable selectivity" means a single column can operate in two distinct modes, increasing its versatility in a screening platform.
Key Application Areas
The properties of the methyldiphenylsilanol phase make it exceptionally well-suited for several challenging analytical areas:
-
Pharmaceutical Analysis: Ideal for separating active pharmaceutical ingredients (APIs) containing aromatic rings from their structurally similar impurities or metabolites.[8]
-
Isomer Separations: Provides excellent resolution of positional isomers (e.g., ortho-, meta-, para-substituted compounds) that are often inseparable on alkyl phases.[8]
-
Natural Products: Effective for the analysis of flavonoids, alkaloids, and other polyphenolic compounds found in natural extracts.[8][9]
-
Steroids: The planar nature of the steroid backbone allows for favorable interactions with the diphenyl phase.[8]
-
Environmental Analysis: Separation of polynuclear aromatic hydrocarbons (PAHs) and other aromatic pollutants.[8]
Section 3: Protocols for Implementation
Adherence to standardized protocols is critical for ensuring reproducible results and maximizing column lifetime.
Protocol: Column Installation and Equilibration
-
Initial Inspection: Before installation, visually inspect the column for any physical damage. Confirm the column dimensions and stationary phase type match your requirements.
-
System Flush: Disconnect the existing column. Flush the HPLC system, including the injector and all tubing, with the new mobile phase to be used, ensuring no incompatible solvents remain. Use a union to connect the injector to the detector during this flush.
-
Column Connection: Connect the column to the system, ensuring the arrow on the column label points in the direction of the mobile phase flow. Use appropriate fittings (e.g., PEEK finger-tight) and avoid over-tightening, which can damage the column end-fittings.
-
Initial Low-Flow Wash: Begin pumping the mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min for a 4.6 mm ID column) to gently displace the storage solvent.
-
Ramp to Final Flow Rate: Gradually increase the flow rate to the desired setpoint for your method.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes. For a standard 150 x 4.6 mm column, this equates to approximately 25-35 minutes at 1.0 mL/min. Equilibration is complete when a stable, non-drifting baseline and consistent backpressure are achieved.[10]
Protocol: Generic Method Development Strategy
This workflow provides a systematic approach to developing a robust separation method on a methyldiphenylsilanol column.
Caption: Workflow for method development on a diphenyl phase.
Protocol: Column Cleaning and Regeneration
If you observe high backpressure, peak splitting, or loss of resolution, contaminants may have adsorbed onto the column. A thorough washing procedure can restore performance.[11]
Caution: Always disconnect the column from the detector during cleaning. Ensure solvent compatibility at each step.
-
Aqueous Wash: Flush the column with 10 column volumes of HPLC-grade water (if a buffer was used in the mobile phase).
-
Organic Flush (Reversed-Phase): Sequentially wash the column with 10-15 column volumes of each of the following solvents:
-
Acetonitrile
-
Isopropanol (IPA)
-
Tetrahydrofuran (THF) (optional, very strong solvent for non-polar residues)
-
-
Return to Intermediate Solvent: Flush with 10 volumes of Isopropanol.
-
Re-equilibration: Flush with 10 volumes of your mobile phase (without buffer) and then re-equilibrate thoroughly with the full initial mobile phase conditions.
Protocol: Column Storage
Proper storage is essential for ensuring a long column lifetime.
-
Short-Term (Overnight): It is acceptable to leave the column in a buffered mobile phase at a very low flow rate (0.1 mL/min) to prevent precipitation.
-
Long-Term (> 2-3 days): Flush all buffers from the column with a water/organic mixture (matching the organic of your mobile phase). Store the column in a high-organic solvent mixture, typically 80:20 Acetonitrile/Water .[12] This prevents both microbial growth and corrosion of the column hardware. Ensure the end-plugs are securely fastened.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) on Diphenyl Phase | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - For basic compounds: Strong secondary interactions with residual silanols. - Column overload: Injecting too much sample mass. | - Add a mobile phase modifier (e.g., 0.1% Formic Acid or a low-level buffer like ammonium formate). - Reduce injection volume or sample concentration. |
| Poor Peak Shape (Fronting) | - Column overload: Injecting too large a sample volume in a solvent stronger than the mobile phase. | - Dilute the sample in the initial mobile phase. - Reduce the injection volume. |
| Sudden Loss of Resolution | - Loss of bonded phase: Operating at extreme pH (<2 or >8) can cause hydrolysis. - Contamination: Strongly retained aromatic compounds altering selectivity. | - Confirm mobile phase pH is within the manufacturer's recommended range (typically 2.5-7.5). - Perform the column cleaning protocol (Section 3.3). |
| High Backpressure | - Particulate buildup: Frit contamination from unfiltered samples or mobile phase precipitation. - Column blockage: Precipitation of sample or buffer within the column bed. | - Reverse-flush the column (disconnect from detector first) at a low flow rate. - Filter all samples and mobile phases through 0.22 or 0.45 µm filters. - Ensure buffer solubility in the highest organic percentage of your gradient. |
| Drifting Retention Times | - Incomplete equilibration: Insufficient time allowed after changing mobile phase. - Temperature fluctuations: Unstable column compartment temperature. | - Increase column equilibration time (20 column volumes is a good rule). - Use a thermostatted column compartment and allow it to stabilize. |
References
- Unique selectivity in pharmaceutical analysis using pursuit diphenyl HPLC columns. (2025). Google Search.
- A New Phenyl-Type Stationary Phase and Its Uses. Fisher Scientific.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).
- The Next Generation of Phenyl Column Chemistry. Chromtech.
- Synthesis and chromatographic evaluation of a new stationary phase based on mild thiol-Michael addition reaction. (2020). PubMed.
- Hybrid st
- HPLC Column Technical Guide. GL Sciences.
- Different Types of Stationary Phases in Liquid Chrom
- Synthesis of a stationary phase based on silica modified with branched octadecyl groups by Michael addition and photoinduced thiol. (2016). Springer.
- HPLC Column Cleaning & Washing Procedure. (2024). GL Sciences.
- SOP for Washing of HPLC Columns. Pharmaguideline.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. veeprho.com [veeprho.com]
- 5. Synthesis and chromatographic evaluation of a new stationary phase based on mild thiol-Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 10. glsciences.eu [glsciences.eu]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. SOP for Washing of HPLC Columns | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
minimizing dimer formation in methyldiphenylsilanol synthesis
Welcome to the technical support center for methyldiphenylsilanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilicon compound. Here, we address common challenges, with a primary focus on the prevention of the undesired self-condensation reaction that leads to the formation of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, the most common dimeric impurity.
This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to enhance the yield and purity of your methyldiphenylsilanol synthesis.
Troubleshooting Guide: Minimizing Dimer Formation
This section addresses specific issues you may encounter during the synthesis of methyldiphenylsilanol. The primary challenge in this synthesis is managing the self-condensation of the desired silanol product into its corresponding disiloxane dimer.
Q1: My reaction yield is low, and analytical results (TLC, GC-MS) show a significant, less polar byproduct. Is this the disiloxane dimer?
A: Yes, it is highly probable that the less polar byproduct is 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane. This dimer is formed by the condensation of two molecules of methyldiphenylsilanol, eliminating a molecule of water. The formation of this Si-O-Si bond results in a larger, less polar molecule, which typically presents with a higher Rf value on a normal-phase TLC plate and a different retention time in GC compared to the more polar silanol.
Root Cause Analysis: The hydroxyl group on the silicon atom (Si-OH) is prone to condensation, a reaction catalyzed by both acidic and basic conditions.[1][2][3] The fundamental cause of excessive dimer formation is a reaction environment that promotes this condensation pathway over the stable formation of the silanol.
Immediate Actions:
-
pH Verification: Check the pH of your reaction mixture during the hydrolysis step and workup. The optimal pH for silanol stability is weakly acidic, typically between 3 and 4.5.[1][3]
-
Temperature Control: Ensure the reaction temperature is not excessively high, as heat can accelerate the condensation reaction.
-
Analytical Confirmation: Confirm the identity of the byproduct using analytical techniques. In ¹H NMR spectroscopy, the disappearance of the Si-OH proton peak and shifts in the methyl and phenyl proton signals are indicative of dimer formation. Mass spectrometry will show a molecular ion peak corresponding to the disiloxane.
Q2: I am using the standard hydrolysis of chloro(methyl)diphenylsilane. What are the critical parameters I need to control to prevent dimerization?
A: The hydrolysis of chloro(methyl)diphenylsilane is a common and effective synthesis route.[4][5] However, the release of hydrochloric acid (HCl) as a byproduct creates a highly acidic environment that can aggressively catalyze the condensation of the newly formed silanol.
Critical Control Points:
-
pH Management: This is the most critical parameter. The HCl generated must be neutralized or buffered to maintain a weakly acidic environment. Performing the hydrolysis in a biphasic system with a mild base (like sodium bicarbonate) in the aqueous phase is an effective strategy. This allows for the neutralization of HCl as it is formed, preventing the bulk solution from becoming too acidic.
-
Rate of Addition: Add the chlorosilane slowly to the hydrolysis medium. This prevents localized hotspots of high HCl concentration and exothermic heat generation.
-
Solvent System: Using a suitable organic solvent (e.g., diethyl ether, toluene) helps to dissolve the starting material and product, facilitating a controlled reaction at the interface with the aqueous phase.
-
Temperature: Perform the hydrolysis at a reduced temperature (e.g., 0-5 °C) to slow down the rate of both hydrolysis and the subsequent condensation reaction.
Below is a logical workflow for troubleshooting this specific synthesis.
Caption: Troubleshooting workflow for minimizing dimer formation.
Q3: I've already produced a mixture of methyldiphenylsilanol and its dimer. How can I purify the desired product?
A: While prevention is better than cure, purification is possible if dimer formation has already occurred. The key is to exploit the polarity difference between the silanol (Si-OH) and the disiloxane (Si-O-Si).
Purification Methods:
-
Flash Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. A non-polar/polar solvent gradient (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate or diethyl ether) will effectively separate the two compounds. The less polar disiloxane will elute first, followed by the more polar methyldiphenylsilanol.[6]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be effective. This is often a matter of empirical screening, but solvents like hexane or heptane, perhaps with a small amount of a more polar co-solvent, are good starting points.
-
Vacuum Distillation: This is generally less effective due to the high boiling points and similar volatilities of the silanol and its dimer. Additionally, heating during distillation can promote further condensation, converting more of your product into the undesired dimer. This method is not recommended unless other options have failed.
| Parameter | Methyldiphenylsilanol | 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (Dimer) |
| Functional Group | Si-OH (Silanol) | Si-O-Si (Disiloxane) |
| Polarity | More Polar | Less Polar |
| Elution Order (Normal Phase) | Elutes Second | Elutes First |
| Hydrogen Bonding | Capable (Donor & Acceptor) | Acceptor only |
Table 1: Comparison of properties for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimer formation?
A: The dimerization is a condensation reaction. It can be catalyzed by either acid or base. In acidic conditions, a proton attacks the oxygen of a hydroxyl group, making it a good leaving group (water). The silicon atom is then attacked by the oxygen of a second silanol molecule. Under basic conditions, a hydroxide ion deprotonates a silanol to form a highly nucleophilic siloxide anion (Si-O⁻), which then attacks the silicon atom of a second silanol molecule, displacing a hydroxide ion.[2][7]
Caption: Acid- and base-catalyzed dimer formation pathways.
Q2: Are there alternative synthesis methods that are less prone to dimerization?
A: Yes. While hydrolysis of halosilanes is common, other methods can offer better control.
-
Oxidation of Hydrosilanes: The oxidation of methyldiphenylsilane using a suitable oxidant can produce the silanol.[4][8] This method avoids the generation of strong acids like HCl. However, the choice of catalyst and oxidant is crucial to prevent over-oxidation or other side reactions.[9]
-
Grignard Reaction with Alkoxysilanes: Reacting phenylmagnesium bromide with methyl(diethoxy)silane can be another route. The subsequent hydrolysis of the resulting methyldiphenyl(ethoxy)silane is often easier to control than that of the corresponding chlorosilane.
Q3: How stable is methyldiphenylsilanol once isolated? Can it dimerize during storage?
A: Pure methyldiphenylsilanol is reasonably stable when stored under anhydrous conditions in a neutral environment. However, it can slowly dimerize over time, especially if exposed to moisture, or acidic or basic residues. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. The silanol product will be a more polar spot (lower Rf) than the starting material (e.g., chlorosilane) and the disiloxane dimer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the ratio of product to byproduct and confirms their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. The presence of a broad singlet for the Si-OH proton (which disappears upon D₂O exchange) is a key indicator of the desired silanol.[4][8] ²⁹Si NMR can also be used to definitively distinguish between silanol and siloxane environments.
Recommended Experimental Protocol: Buffered Hydrolysis of Chloro(methyl)diphenylsilane
This protocol is designed to maximize the yield of methyldiphenylsilanol by carefully controlling the pH during the hydrolysis step, thereby minimizing the formation of the disiloxane dimer.
Materials:
-
Chloro(methyl)diphenylsilane
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
5% HCl solution (for workup)
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a volume of diethyl ether and an equal volume of saturated aqueous sodium bicarbonate solution. Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: Dissolve the chloro(methyl)diphenylsilane in an equal volume of anhydrous diethyl ether and load this solution into the dropping funnel.
-
Hydrolysis: Begin vigorous stirring of the biphasic mixture in the flask. Add the chlorosilane solution dropwise from the dropping funnel to the flask over a period of 30-60 minutes. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1 hour while slowly warming to room temperature.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (top) layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (2 x volume of organic layer)
-
Saturated brine solution (1 x volume of organic layer)
-
Check the pH of the final aqueous wash to ensure it is neutral.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification (if necessary): Analyze the crude product by TLC or GC-MS. If a significant amount of dimer is present, purify the oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The final product should be a colorless oil or a white solid.[6] Characterize by ¹H, ¹³C NMR and compare with literature data.[4][8]
References
-
Hu, J., et al. (2021). Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. Molecules, 26(11), 3333. Available at: [Link]
-
Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. (2023). ResearchGate. Available at: [Link]
-
Sabatini, M. T., et al. (2019). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. ACS Catalysis, 9(10), 9136-9143. Available at: [Link]
-
Isolan, L. W., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2548. Available at: [Link]
-
Hossain, K. M. S., et al. (2021). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. Journal of Applied Polymer Science, 138(32), 50805. Available at: [Link]
-
Hu, J., et al. (2021). Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. Molecules, 26(11), 3333. Available at: [Link]
-
Chen, Y.-L., et al. (2011). Effects of pH value on the silica condensation rate, charge properties, and morphologies of mesoporous silica nanoparticles. Microporous and Mesoporous Materials, 142(2-3), 540-547. Available at: [Link]
-
Zhang, N., et al. (2020). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. Journal of the Mechanical Behavior of Biomedical Materials, 103, 103575. Available at: [Link]
-
Almenara, N., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 62(7), 3072-3084. Available at: [Link]
-
Grignard Reaction. Chem 355 Jasperse. Available at: [Link]
-
Two potential routes to disiloxane from silane via silanol. ResearchGate. Available at: [Link]
-
Castillo, K., et al. (2020). Catalytic Synthesis of Oligosiloxanes Mediated by an Air Stable Catalyst, (C6F5)3B(OH2). Frontiers in Chemistry, 8, 558. Available at: [Link]
-
Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Diphenylmethylsilanol (DPMS)
Welcome to the technical support center for researchers working with diphenylmethylsilanol (DPMS). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during the purification of crude DPMS. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to understand and adapt them to your specific experimental context.
Section 1: Understanding Your Crude Product
Before any purification, a thorough understanding of the starting material is critical. The impurities present are a direct consequence of the synthetic route, which typically involves the hydrolysis of a chlorosilane precursor.[1][2]
Q1: What are the most common impurities I should expect in my crude diphenylmethylsilanol?
The composition of your crude product is dictated by the reaction and workup conditions. The primary impurities are typically a mix of unreacted starting materials, hydrolysis byproducts, and products from side reactions.
| Impurity Type | Specific Example(s) | Origin & Rationale |
| Condensation Byproducts | 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane (Dimer) | This is the most common impurity, formed by the intermolecular condensation of two DPMS molecules. This reaction is often catalyzed by residual acid or base and is accelerated by heat.[1] |
| Higher Molecular Weight Siloxane Oligomers | Further condensation of the dimer or DPMS can lead to linear or cyclic siloxane polymers.[3] | |
| Unreacted Precursors | Diphenylmethylchlorosilane (DPMS-Cl) | Incomplete hydrolysis will leave residual starting material in the crude product. |
| Hydrolysis Byproducts | Hydrochloric Acid (HCl) or corresponding salts | If DPMS is synthesized from a chlorosilane precursor, HCl is generated.[2][3] While typically neutralized during workup, residual acidity can persist and catalyze condensation. |
| Workup Solvents | Hexane, Acetone, Water, etc. | Solvents used during the synthesis and extraction steps may be present.[1] |
Q2: Why is the formation of the disiloxane dimer such a common problem?
The formation of the disiloxane dimer is a thermodynamically favorable process driven by the elimination of a water molecule from two silanol moieties. The reaction is kinetically influenced by several factors:
-
Temperature: The synthesis of DPMS via hydrolysis is exothermic. Without careful temperature control (e.g., using an ice bath), localized heating accelerates the condensation side reaction.[1]
-
pH: Both acidic and basic conditions can catalyze the condensation of silanols.[4] Residual HCl from the hydrolysis of a chlorosilane precursor or the base used for its neutralization can promote dimer formation.
-
Stability: Even at room temperature, DPMS can slowly undergo condensation, making long-term storage a consideration.[1]
Q3: How can I assess the purity of my crude and purified diphenylmethylsilanol?
A multi-faceted analytical approach is recommended to accurately determine the purity of your material.
-
Nuclear Magnetic Resonance (¹H-NMR): This is the most powerful technique for quantifying the product-to-dimer ratio. The methyl protons on DPMS and the dimer have distinct chemical shifts that allow for direct integration and comparison.[1]
| Compound | Proton Environment | Typical ¹H-NMR Chemical Shift (ppm) |
| Diphenylmethylsilanol (DPMS) | Si-CH ₃ | ~0.52 ppm |
| Disiloxane Dimer | Si-CH ₃ | ~0.58 ppm |
-
Melting Point Analysis: Pure diphenylmethylsilanol has a reported melting point of 144-148 °C.[4] A broad or depressed melting range is a strong indicator of the presence of impurities.
-
Chromatography (TLC/GC): Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the number of components in your crude mixture. Gas Chromatography (GC) is effective for detecting volatile impurities and can also be used for quantitative analysis.[5]
Section 2: Choosing Your Purification Strategy
The optimal purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity.
Q4: What are the primary methods for purifying diphenylmethylsilanol, and how do I choose the best one?
The three main techniques are recrystallization, column chromatography, and vacuum distillation. Each has distinct advantages and disadvantages.
| Method | Principle | Best For Removing... | Key Advantages | Key Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[6] | Small amounts of soluble impurities and insoluble particulates. | Scalable, cost-effective, can yield very high purity material. | Can have lower yields; finding a suitable solvent can be challenging.[7] |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[8] | Impurities with different polarities, such as the disiloxane dimer. | High resolution for difficult separations. | Labor-intensive, requires significant solvent, can be difficult to scale up. Strong interaction of silanols with silica can be problematic.[9] |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Low-boiling impurities (e.g., solvents) or high-boiling oligomers. | Effective for removing non-volatile or highly volatile impurities. | DPMS can undergo thermal decomposition or condensation at high temperatures.[10][11] |
Workflow: Selecting a Purification Method
This decision tree can guide your choice of purification strategy based on an initial assessment of your crude product.
Caption: Decision tree for selecting a DPMS purification method.
Section 3: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying DPMS, but it requires careful solvent selection and technique.[12]
Experimental Protocol: Recrystallization of Diphenylmethylsilanol
-
Solvent Selection: Test the solubility of a small amount of crude DPMS in various solvents (e.g., hexane, toluene, ethanol/water mixtures). An ideal solvent will dissolve the compound when hot but not at room temperature.[13][14] A common and effective system is a mixture of toluene and hexane.
-
Dissolution: Place the crude DPMS in an Erlenmeyer flask. Add the primary solvent (e.g., hot toluene) dropwise while heating until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[14]
-
Induce Crystallization: If using a two-solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the hot primary solvent to redissolve the precipitate.[7]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[12]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q5: My diphenylmethylsilanol won't crystallize. What should I do?
This is a common issue related to supersaturation or excessive solvent.
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent line. The microscopic glass fragments can serve as nucleation sites.
-
Seed Crystals: Add a tiny crystal of pure DPMS (if available) to the solution. This provides a template for crystal growth.[14]
-
Reduce Solvent: You may have added too much solvent. Gently evaporate some of the solvent by heating the solution and then allow it to cool again.
-
Cool Longer: Ensure the solution has spent adequate time in the ice bath.
Q6: I'm getting a low yield from my recrystallization. How can I improve it?
Low yield is often a trade-off for high purity.
-
Minimize Hot Solvent: The most common cause of low yield is using too much hot solvent during the dissolution step. Any compound that remains in solution after cooling will be lost.
-
Sufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of your product in the mother liquor.
-
Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often obtain a "second crop" of crystals by concentrating the filtrate (boiling off some solvent) and repeating the cooling process. Note that this second crop may be less pure than the first.
Q7: The purified product is an oil, not a solid. What happened?
This phenomenon, known as "oiling out," occurs when the solid's melting point is lower than the boiling point of the recrystallization solvent. The compound melts before it dissolves.
-
Lower the Temperature: Use a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more solvent at a temperature below the compound's melting point to dissolve it before it melts.
-
Change Solvent System: Switch to a different solvent or solvent pair entirely.
Section 4: Troubleshooting Column Chromatography
When recrystallization is ineffective, particularly for separating the dimer, column chromatography is the method of choice.
Q8: My diphenylmethylsilanol is streaking (tailing) on the silica gel column. How can I fix this?
Tailing is a classic problem when purifying compounds with acidic protons, like silanols, on standard silica gel.
-
Causality: The acidic silanol groups on the surface of the silica gel (SiO-H) form strong hydrogen bonds with the silanol group of your product.[8][15] This strong interaction prevents the compound from eluting cleanly as a tight band.
-
Solution 1: Basic Additive: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent (e.g., hexane/ethyl acetate). The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your product to elute more symmetrically.[8]
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.
Workflow: Optimizing a Chromatography Run
Caption: Workflow for optimizing flash column chromatography.
Q9: I have poor separation between my product and the dimer byproduct. What parameters can I change?
The dimer is only slightly less polar than the monomer, making separation challenging.
-
Decrease Eluent Polarity: The most effective strategy is to use a less polar mobile phase. This will increase the retention time of both compounds on the silica but will enhance the separation between them. Systematically test mixtures of hexane and ethyl acetate (or dichloromethane) with decreasing amounts of the polar component.
-
Increase Column Length/Decrease Diameter: A longer, thinner column provides more theoretical plates and can improve the resolution of closely eluting compounds.
-
Sample Loading: Ensure you load the sample onto the column in the most concentrated form possible and in a very narrow band. Overloading the column is a common cause of poor separation.
Section 5: Advanced & Alternative Methods
Q10: Is vacuum distillation a viable option for purifying diphenylmethylsilanol? What are the risks?
Vacuum distillation is generally not the preferred method for DPMS due to its high melting point and thermal instability.
-
Viability: It could potentially be used to remove highly volatile impurities (like residual solvents) or very high-boiling, non-volatile polymeric impurities.
-
Risks: The primary risk is thermal decomposition and condensation. Heating DPMS to the temperatures required for distillation, even under vacuum, can significantly accelerate the formation of the disiloxane dimer and other oligomers, reducing your yield of the desired monomer.[10][11] If this method is attempted, it requires very high vacuum and precise temperature control.
References
- Vertex AI Search. (2011). Reliable Measurement of Silanol Suppression Potency in Alkyl-bonded Stationary Phases.
- Guidechem. (2024). Mastering the Preparation of Diphenylsilanediol: A Comprehensive Guide.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Wikipedia. (n.d.). Diphenylsilanediol.
- Aloisi, M., Luteran, E., Harper, J., & Peterson, P. W. (2024). Cost-efficient temperature mediation of DPMS synthesis in flow using continuous flow chemistry (LA-UR-24-26256). OSTI.GOV.
- Nawrocki, J. (1997). Chromatographic silanol activity test procedures: The quest for a universal test.
- Seyferth, D. (2003). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 22(25), 5154–5176. ACS Publications.
- PubMed. (n.d.). Chromatographic silanol activity test procedures: the quest for a universal test.
- DTIC. (n.d.). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES.
- Separation Science. (n.d.). Silica Purity #2 – Silanols.
- PubChem. (n.d.). Dichlorodiphenylsilane.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- Burkhard, C. A. (1945). Hydrolysis of Diphenyldichlorosilane. Journal of the American Chemical Society, 67(12), 2173–2174. Semantic Scholar.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2024). Recrystallization pointers.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- NIH. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. PMC.
- Google Patents. (n.d.). CN114262342B - Method for purifying phenyl silane.
- Quora. (2022). What are some common impurities found in crude oil and how can they be removed?
- ResearchGate. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units.
- Quora. (2018). What are the main impurities in crude oil? What are its common refining methods?
- ResearchGate. (n.d.). 7 Analytical Methods.
- ABC Machinery. (n.d.). Impurities in Crude Oil and Refining Methods.
- Google Patents. (n.d.). US4411740A - Separation of chlorosilanes by extractive distillation.
- Google Patents. (n.d.). CN101955496B - Process for purifying tetramethylsilane.
- Doria. (n.d.). Method development for the analysis of polydimethylsiloxane in bio-oils.
- AIChE - Proceedings. (n.d.). (440f) Distillation Process for the Purification of Trichlorosilane.
- Google Patents. (n.d.). US20100264067A1 - Method for removing impurities from hydrocarbon oils.
- The presence of impurities in the crude oil. (n.d.).
- Sigma-Aldrich. (n.d.). A Fast and Reliable Method for Purity Analysis of Filgrastim.
- Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds.
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
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- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
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- 10. apps.dtic.mil [apps.dtic.mil]
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- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. sepscience.com [sepscience.com]
Technical Support Center: Optimizing Methyldiphenylsilanol Synthesis
Welcome to the technical support center for the synthesis of methyldiphenylsilanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized experimental protocols. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the reaction mechanisms and critical parameters that govern success.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the synthesis of methyldiphenylsilanol.
Q1: What is the most common synthetic route for methyldiphenylsilanol?
A1: The most prevalent and versatile method involves a two-step process:
-
Grignard Reaction: The formation of the precursor, methyldiphenylchlorosilane, is typically achieved through the reaction of a phenyl Grignard reagent (phenylmagnesium bromide or chloride) with methyltrichlorosilane.
-
Hydrolysis: The subsequent hydrolysis of methyldiphenylchlorosilane yields the desired methyldiphenylsilanol. Careful control of this step is crucial to prevent the formation of unwanted side products.
Q2: My Grignard reaction for methyldiphenylchlorosilane is not initiating. What are the likely causes?
A2: Failure of a Grignard reaction to initiate is a classic issue almost always related to the presence of moisture or the passivation of the magnesium metal surface. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents are anhydrous. The magnesium turnings may be coated with a layer of magnesium oxide which can be removed by gentle crushing in a mortar and pestle or by using a small amount of an activating agent like iodine or 1,2-dibromoethane.[1]
Q3: What is the primary side product in the synthesis of methyldiphenylsilanol, and how can I minimize its formation?
A3: The most common side product is 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, which forms from the condensation of two molecules of methyldiphenylsilanol. This condensation is often catalyzed by acidic or basic conditions. To minimize its formation, it is crucial to perform the hydrolysis of methyldiphenylchlorosilane under neutral or slightly acidic conditions and to avoid excessive heat during workup and purification.
Q4: How can I purify my final product if it is contaminated with the disiloxane byproduct?
A4: Purification can be achieved through recrystallization.[2] Methyldiphenylsilanol is typically a solid at room temperature, while the disiloxane is often an oil or a lower-melting solid. A suitable solvent system for recrystallization would be one in which the silanol has good solubility at elevated temperatures and poor solubility at lower temperatures, while the disiloxane remains soluble. Common solvent systems for recrystallization of silanols include hexanes or heptane, sometimes with a small amount of a more polar co-solvent like ethyl acetate.[3]
Section 2: Troubleshooting Guides
This section provides a more detailed breakdown of potential issues and their solutions for each stage of the synthesis.
Troubleshooting the Grignard Reaction for Methyldiphenylchlorosilane Synthesis
| Issue | Potential Cause | Troubleshooting Action |
| Low or No Yield of Methyldiphenylchlorosilane | Presence of water in reagents or glassware. | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents. |
| Inactive magnesium surface. | Activate magnesium turnings with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle grinding of the turnings can also expose a fresh surface. | |
| Wurtz coupling side reaction. | This is a major side reaction where the Grignard reagent reacts with the starting alkyl/aryl halide.[4] To minimize this, add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. | |
| Formation of Biphenyl | Homocoupling of the Grignard reagent. | This can occur if the reaction is overheated. Maintain a gentle reflux and avoid excessive heating. |
| Reaction becomes cloudy and black | Decomposition of the Grignard reagent. | This can happen with prolonged heating. Once the magnesium is consumed, the reaction is typically complete. Avoid unnecessarily long reaction times. |
Troubleshooting the Hydrolysis of Methyldiphenylchlorosilane
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield of Methyldiphenylsilanol | Incomplete hydrolysis. | Ensure sufficient water is used for the hydrolysis. Vigorous stirring is necessary to ensure good mixing of the organic and aqueous phases. |
| Formation of disiloxane. | Control the pH of the hydrolysis; avoid strongly acidic or basic conditions. Perform the hydrolysis at a low temperature (e.g., 0-5 °C) to slow the rate of condensation. | |
| Product is an oil instead of a solid | High concentration of disiloxane impurity. | The disiloxane is often an oil and can prevent the crystallization of the desired silanol. Attempt to purify by recrystallization from a non-polar solvent like hexane. |
| Formation of a solid precipitate during workup | Magnesium salts. | Ensure the reaction is properly quenched with a saturated aqueous solution of ammonium chloride to dissolve magnesium salts before extraction. |
Section 3: Experimental Protocols
These protocols provide a detailed, step-by-step methodology for the synthesis of methyldiphenylsilanol.
Protocol 1: Synthesis of Methyldiphenylchlorosilane via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Methyltrichlorosilane
-
Iodine (crystal)
-
Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas supply (N₂ or Ar).
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Grignard Formation: To the three-necked flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine. Assemble the glassware and flush with inert gas. Add anhydrous diethyl ether or THF via a syringe.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Reaction with Methyltrichlorosilane: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of methyltrichlorosilane (0.5 equivalents) in the anhydrous solvent dropwise via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The reaction mixture is then typically filtered to remove magnesium salts, and the solvent is removed under reduced pressure. The crude methyldiphenylchlorosilane can be purified by vacuum distillation.
Protocol 2: Hydrolysis of Methyldiphenylchlorosilane to Methyldiphenylsilanol
Materials:
-
Methyldiphenylchlorosilane
-
Diethyl ether
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask, separatory funnel, magnetic stirrer.
Procedure:
-
Dissolution: Dissolve the crude or purified methyldiphenylchlorosilane in diethyl ether in an Erlenmeyer flask.
-
Hydrolysis: Cool the solution in an ice bath. Slowly add water dropwise with vigorous stirring. A white precipitate of hydrochloric acid may form.
-
Neutralization: After the addition of water is complete, continue stirring for 30 minutes. Slowly add saturated aqueous sodium bicarbonate solution until the evolution of gas ceases. This will neutralize the hydrochloric acid formed during the hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyldiphenylsilanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture.[2][3]
Section 4: Visualizations
Reaction Mechanism
Caption: Troubleshooting decision tree for low yield.
References
Sources
stability and degradation pathways of Silanol, methyldiphenyl-
Welcome to the technical support resource for Methyldiphenylsilanol (Ph₂MeSiOH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this versatile chemical. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate and resolve challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and inherent reactivity of methyldiphenylsilanol.
Q1: What are the primary stability concerns for methyldiphenylsilanol?
Methyldiphenylsilanol is a crystalline solid that, like most silanols, is prone to self-condensation. This is the primary pathway of degradation, where two silanol molecules react to form a disiloxane and water.[1] This process can occur slowly during storage and can be accelerated by various experimental conditions. The resulting disiloxane, 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, is often an undesired impurity that can complicate reactions and purifications. The presence of bulky phenyl groups provides some steric hindrance against condensation compared to smaller alkylsilanols, but it does not prevent it entirely.
Q2: What is silanol condensation, and why is it the main degradation pathway?
Silanol condensation is a bimolecular dehydration reaction that converts Si-OH groups into Si-O-Si linkages.[1] This process is thermodynamically favorable due to the formation of a stable siloxane bond. The reaction can be catalyzed by both acids and bases.[2]
-
Acid-Catalyzed Mechanism: The silanol oxygen is protonated, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the silicon atom and displacing the water molecule.[2]
-
Base-Catalyzed Mechanism: A base deprotonates the silanol, forming a highly nucleophilic silanolate anion. This anion then attacks the silicon atom of a neutral silanol molecule, displacing a hydroxide ion.[2]
Because of these catalytic pathways, even trace amounts of acidic or basic impurities can significantly accelerate the degradation of methyldiphenylsilanol.
Caption: The primary degradation pathway: self-condensation of methyldiphenylsilanol.
Q3: What factors influence the rate of methyldiphenylsilanol condensation?
The stability of methyldiphenylsilanol is not absolute and is highly dependent on its environment. Researchers must control several factors to minimize unwanted condensation.
| Factor | Effect on Stability | Scientific Rationale |
| pH / Contaminants | High Impact | Both acidic and basic conditions catalyze condensation.[2] Contamination with metal ions, particularly Fe³⁺, can also significantly accelerate this process.[3] |
| Temperature | High Impact | Increased temperature accelerates the reaction rate of condensation, consistent with general chemical kinetics.[4] Thermal treatment is also known to promote dehydration of surface silanols.[5][6] |
| Water Concentration | Moderate Impact | While water is a product of condensation, its presence can influence the equilibrium. In the context of hydrolysis of silane precursors, water is a reactant.[1] For silanol stability, removing water drives the condensation equilibrium towards the product side. |
| Solvent | Moderate Impact | The choice of solvent can influence stability. Protic solvents may participate in hydrogen bonding and facilitate proton transfer, potentially accelerating catalyzed condensation. |
| Concentration | Moderate Impact | As condensation is a bimolecular reaction, higher concentrations of the silanol in solution will lead to a faster rate of disiloxane formation. |
| Steric Hindrance | Inherent Property | The bulky phenyl groups on methyldiphenylsilanol provide significant steric protection, making it more stable than smaller silanols like trimethylsilanol.[4] |
Q4: Are there other degradation pathways besides condensation?
While condensation is the most common issue under typical lab conditions, other degradation pathways can occur under more extreme conditions.
-
Thermal Decomposition : At very high temperatures (typically >400°C in an inert atmosphere), siloxanes can degrade.[7] The degradation of polymers containing methyl and phenyl side groups can yield products like cyclic siloxanes and benzene.[8] The presence of phenyl groups generally increases the thermal stability of silicon-based materials.[9]
-
Photodegradation : For siloxane polymers containing phenyl groups, radiation-induced excitation can lead to chemical reactions. In the absence of water, this can cause hydrogen abstraction and the formation of benzene.[10] In the presence of water, photodegradation can promote the formation of free benzene and additional silanol groups.[10] While less common for the monomer under normal lab lighting, this pathway should be considered in photochemical experiments or during prolonged exposure to UV light.
Caption: High-energy degradation pathways for methyldiphenylsilanol.
Q5: What are the definitive best practices for handling and storing methyldiphenylsilanol?
Proper handling and storage are critical to preserving the integrity of your methyldiphenylsilanol sample.
-
Storage Container : Store in the original, tightly sealed container.[11] Ensure the container material is inert.
-
Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture, which can participate in hydrolysis/condensation equilibria.
-
Temperature : Store in a cool, dry place away from direct sunlight and heat sources.[12] Refrigeration is often recommended, but allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Avoid Contaminants : Use clean spatulas and glassware. Avoid cross-contamination with acids, bases, or metal salts, which can act as catalysts for condensation.[3]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My methyldiphenylsilanol, which was a crystalline solid, has become a viscous oil or waxy solid.
-
Probable Cause : This is a classic sign of self-condensation. Over time, especially if improperly stored, the individual silanol molecules have reacted to form dimers (disiloxanes), trimers, and other small oligomers.[13] The resulting mixture has a lower melting point and appears as a viscous liquid or amorphous solid.
-
Troubleshooting Steps :
-
Characterize the Material : Obtain a ¹H NMR spectrum. The starting material, Ph₂MeSiOH, will have a characteristic Si-OH proton signal (a broad singlet that is D₂O exchangeable) and distinct aromatic and methyl signals. The primary condensation product, Ph₂MeSi-O-SiMePh₂, will lack the Si-OH peak and show slightly shifted aromatic and methyl signals.
-
Assess Usability : If the degree of condensation is minor (<5%), the material may still be usable for some applications, but be aware that you are introducing an impurity. For reactions sensitive to stoichiometry or requiring high purity, the material should be discarded or repurified (e.g., by recrystallization, if possible).
-
-
Causality : The physical state changed because the formation of siloxane oligomers disrupts the crystal lattice of the monomeric silanol.[13] This mixture of closely related but distinct molecules has a less ordered structure, leading to the observed change.
Problem 2: I am observing unexpected, greasy side products in my purification column, and my NMR shows extra aromatic/methyl signals.
-
Probable Cause : The side products are very likely siloxane oligomers formed from the degradation of your methyldiphenylsilanol reagent. The primary culprit is 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane. These species are often less polar than the parent silanol and can be greasy or oily in consistency.
-
Troubleshooting Workflow :
Caption: Workflow for identifying unknown side products.
-
Preventative Action : Before starting a reaction, check the purity of the methyldiphenylsilanol reagent by TLC or ¹H NMR. If impurities are detected, consider purifying the reagent or using a fresh bottle. Ensure your reaction conditions are strictly anhydrous and free of acid/base contaminants if the silanol moiety needs to be preserved.
Experimental Protocols
Protocol 1: Purity Assessment of Methyldiphenylsilanol by ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve ~5-10 mg of the methyldiphenylsilanol in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquisition : Acquire a standard ¹H NMR spectrum.
-
Analysis :
-
Identify Key Peaks : Locate the methyl singlet (typically ~0.6 ppm), the aromatic multiplet (~7.2-7.6 ppm), and the silanol singlet (variable, often broad, ~1.5-2.5 ppm in CDCl₃).
-
Check for Impurities : Look for a second methyl singlet slightly upfield from the main one. This often corresponds to the methyl groups of the disiloxane condensation product.
-
Confirm Silanol Peak : Add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The Si-OH proton signal will exchange with deuterium and significantly diminish or disappear, confirming its identity.
-
-
Quantification : Integrate the methyl signal of the silanol (Me-SiOH) and the methyl signal of the disiloxane impurity (Me-SiOSi-Me). Since the disiloxane has two equivalent methyl groups, the molar ratio can be calculated as:
-
% Silanol = [Integral(Me-SiOH) / (Integral(Me-SiOH) + 0.5 * Integral(Me-SiOSi-Me))] * 100
-
References
-
Wikipedia. Silanol. [Link]
-
Vallieres, C., et al. (2008). Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces. Langmuir, 24(7), 8865-8872. [Link]
-
Vannikov, A. V., & Mal'tsev, E. I. (2000). Photodegradation of Poly[methyl(phenyl)silylene] in the Presence of Modifying Substances. High Energy Chemistry, 34(5), 297-302. [Link]
-
Lelais, G., & Save, M. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5221. [Link]
-
Arkles, B. (2014). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Gelest. [Link]
-
An, H., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International, 2013, 850741. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
-
BDMAEE. (2023). Safety guidelines and best practices for handling and storage of conventional mdi and tdi prepolymers. [Link]
-
G L, et al. (2018). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability. [Link]
-
Vallieres, C., et al. (2008). Stability of Silanols and Grafted Alkylsilane Monolayers on Plasma-Activated Mica Surfaces. Langmuir. [Link]
-
Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
-
Plueddemann, E. P. (1991). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Silane Coupling Agents. [Link]
-
ResearchGate. How to find degradation pathway from metabolites? [Link]
-
Kroonblawd, M., Goldman, N., & Lewicki, J. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. ChemRxiv. [Link]
-
PubChem. Silanol, 1-methyl-1,1-diphenyl-. [Link]
-
Fidalgo, A., et al. (2023). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers. [Link]
-
Pabisiak, J., et al. (2023). The impact of interface modification on the behavior of phenyl alcohols within silica templates. arXiv. [Link]
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
-
Xian, X., et al. (2013). Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel. Corrosion Science. [Link]
-
Kroonblawd, M., Goldman, N., & Lewicki, J. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. The Journal of Physical Chemistry B. [Link]
-
Grassie, N., & Macfarlane, I. G. (1978). The Thermal Decomposition of Some Polysiloxanes. Enlighten Theses. [Link]
-
Su, M. D. (2007). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A. [Link]
-
dos Santos, E. V., et al. (2023). Degradation of methylparaben by anodic oxidation, electro-Fenton, and photoelectro-Fenton using carbon felt-BDD cell. arXiv. [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
Krahfuß, C., et al. (2024). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry – A European Journal. [Link]
-
Indiana Department of Environmental Management. (2023). Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Manufacturer of Methyl(diphenyl)silanol. [Link]
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troubleshooting common issues in handling diphenylmethylsilanol
Technical Support Center: Diphenylmethylsilanol (DPMS)
A Guide for Researchers in Synthetic Chemistry and Materials Science
Welcome to the technical support center for diphenylmethylsilanol (DPMS). As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep, mechanistic understanding of how to handle this versatile yet sensitive reagent. Diphenylmethylsilanol is a valuable building block, particularly in the synthesis of stable siloxane foams and polymers.[1] However, its utility is matched by its propensity for self-condensation, a common stumbling block for many researchers. This guide is structured in a question-and-answer format to directly address the most frequent challenges encountered in the lab.
Section 1: Storage and Handling Integrity
The foundational step to success with diphenylmethylsilanol is ensuring the integrity of the material from the moment it arrives in your lab. Improper storage is the primary cause of premature degradation.
Q1: I've just received a new bottle of diphenylmethylsilanol. What are the absolute critical storage conditions to maintain its purity?
A1: The stability of diphenylmethylsilanol is directly compromised by exposure to moisture, heat, and atmospheric contaminants.[2][3] To prevent degradation, you must adhere to the following storage protocol:
-
Inert Atmosphere: The primary enemy is moisture, which facilitates the self-condensation reaction.[3][4] Upon receiving, and after every use, the container headspace should be purged with a dry, inert gas like nitrogen or argon.[4] If the product is in a bottle with a septum-sealed cap, use a syringe to withdraw the required amount to avoid opening it to the atmosphere.[5]
-
Temperature Control: Store the container in a cool, dark location.[3][6] For long-term storage, refrigeration (0 to 5°C) is recommended, especially for compounds with polymerizing properties.[2] This significantly slows the kinetic rate of self-condensation.[1]
-
Container Integrity: Always ensure the container is tightly sealed.[2][7] Glass containers can sometimes have alkaline content on the surface that may promote deterioration; if you transfer the material, ensure the new container is scrupulously dry and inert.[2]
| Parameter | Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis and subsequent self-condensation.[2][4] |
| Temperature | 0–5°C (Refrigerated) | Reduces the kinetic rate of dimer formation.[1][2] |
| Light | Dark (Amber Bottle) | Prevents potential photochemical degradation pathways. |
| Container | Tightly Sealed Original Container | Minimizes exposure to atmospheric moisture and contaminants.[3][7] |
Q2: What Personal Protective Equipment (PPE) is mandatory when working with diphenylmethylsilanol?
A2: Diphenylmethylsilanol is classified as a skin and eye irritant.[8] Therefore, appropriate PPE is not just a recommendation but a requirement for safe handling.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[6][7]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile gloves).[7][9]
-
Body Protection: A standard lab coat should be worn to protect from incidental contact.[7]
-
Ventilation: All handling of open containers should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors.[6][9]
Section 2: The Core Challenge: Self-Condensation
The most common issue researchers face is the dimerization of diphenylmethylsilanol into 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane. Understanding this process is key to preventing it.
Q3: My ¹H-NMR spectrum of fresh diphenylmethylsilanol shows an extra methyl peak. What is this impurity and how did it form?
A3: You are observing the result of self-condensation. This is a reaction where two molecules of diphenylmethylsilanol combine to form a disiloxane dimer and a molecule of water.[1][10] This reaction is catalyzed by both acid and base and is accelerated by heat.[1] Even at room temperature, DPMS can slowly undergo this dimer-forming reaction.[1] The synthesis of DPMS itself is often performed under basic conditions, which can inadvertently promote the formation of this dimer as an unwanted side product.[1]
The presence of two distinct methyl signals in the ¹H-NMR spectrum is a classic indicator of this contamination. You will see the signal for the desired monomer (-Si-CH₃) and a second, often smaller, signal for the dimer's two methyl groups.[1]
Caption: Self-condensation of diphenylmethylsilanol.
Q4: How can I design my experiment to actively minimize dimer formation?
A4: Minimizing dimer formation requires careful control over your experimental conditions.
-
Temperature Management: The synthesis of DPMS from its chlorosilane precursor is exothermic, and the heat generated drives dimer formation.[1] When using DPMS in subsequent reactions, maintain the lowest practical temperature for your transformation. If your reaction allows, cooling it in an ice bath during the addition of reagents can be very effective.[1]
-
Control of pH: Avoid acidic or basic contaminants. If your reaction requires an acid or base, consider adding it just before it's needed, rather than premixing it with DPMS for an extended period. Ensure all glassware is scrupulously clean and free of residues.
-
Use Fresh Material: Whenever possible, use freshly purified or newly purchased DPMS for reactions sensitive to the dimer impurity. The longer the material is stored, the higher the likelihood of condensation.[5]
Section 3: Reaction and Purification Troubleshooting
Q5: I'm performing a reaction using diphenylmethylsilanol and my yields are consistently low. What could be the cause?
A5: Low yields can often be traced back to the purity and handling of the DPMS.
-
Inaccurate Stoichiometry: If your starting material contains a significant percentage of the dimer, you are adding less of the active silanol monomer than you calculated. This effectively makes it the limiting reagent, reducing your theoretical yield. It is crucial to determine the purity of your DPMS by NMR before use.[1]
-
Moisture Contamination: Trace amounts of water in your solvents or on your glassware can react with other reagents or hydrolyze sensitive intermediates. All organosilane chemistry requires rigorously dry solvents and an inert atmosphere.[3][4]
-
Side Reactions: The hydroxyl group of DPMS can participate in undesired side reactions. Ensure your protecting group strategy (if any) is robust and that reaction conditions are optimized for the desired transformation over potential side reactions like ether formation or further condensation.
Experimental Protocol: Inert Atmosphere Addition of Diphenylmethylsilanol
This protocol ensures that DPMS is transferred to the reaction vessel with minimal exposure to air and moisture.
-
Glassware Preparation: Dry all glassware, including the reaction flask, syringes, and needles, in an oven at >120°C for at least 4 hours. Assemble the reaction apparatus (e.g., flask with stir bar, condenser, addition funnel) while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: If DPMS is a solid, quickly weigh it and add it to the reaction flask under a strong flow of inert gas. If it is a liquid, draw the required volume into a dry syringe through the septum of the storage bottle.
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask via cannula or a dry syringe.
-
Addition: Add the DPMS solution (if prepared) or the neat liquid dropwise to the reaction mixture at the desired temperature. Maintain a gentle positive pressure of inert gas throughout the entire process.
Caption: Inert atmosphere workflow for using DPMS.
Q6: How can I effectively purify diphenylmethylsilanol that contains the disiloxane dimer?
A6: While prevention is the best strategy, purification is possible. The most common method is vacuum distillation . The disiloxane dimer has a significantly higher boiling point than the monomer, allowing for their separation. However, heating during distillation can also promote further condensation. The key is to use an efficient distillation apparatus and the lowest possible pressure to keep the boiling temperature down. Alternatively, for some silanols, recrystallization from a non-polar solvent like hexane can be effective, as the more symmetrical dimer may be less soluble in the cold.
Section 4: Analytical Characterization
Q7: What are the key signals to look for in a ¹H-NMR to confirm the identity and purity of diphenylmethylsilanol?
A7: ¹H-NMR is the most powerful tool for routine analysis of DPMS. You should look for three key regions:
-
Si-OH Proton: A broad singlet that can appear over a wide range depending on concentration and solvent. In some cases, it may be difficult to see.
-
Phenyl Protons: A complex multiplet in the aromatic region (typically 7.3-7.6 ppm).
-
Methyl Protons: A sharp singlet. This is the most diagnostic signal for purity. The presence of a single peak confirms high purity, while a second nearby singlet indicates the presence of the dimer.[1]
| Compound | Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Diphenylmethylsilanol (Monomer) | -Si-CH ₃ | 0.52 | Singlet |
| -Si-OH | ~0.65 (variable) | Broad Singlet | |
| Phenyl | 7.34 - 7.57 | Multiplet | |
| 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane (Dimer) | -Si-CH ₃ | 0.58 | Singlet |
| Phenyl | ~7.3 - 7.6 | Multiplet | |
| Note: Chemical shifts are based on data from reference[1] and can vary slightly based on solvent and instrument. |
References
- Sylicglobal Textile Auxiliaries Supplier. (2023). Precautions For Safe Use Of Organosilicon.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals.
- Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone Selection Guide.
- ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?
- University of Washington. (n.d.).
- Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide.
- R.E. Carroll, Inc. (2014).
- Wikipedia. (n.d.).
- Harwick Standard. (2015).
- PubChem. (2026). Silanol, 1-methyl-1,1-diphenyl-.
- Aloisi, M., Luteran, E., Harper, J., & Peterson, P. W. (2024). Cost-efficient temperature mediation of DPMS synthesis in flow using continuous flow chemistry. (LA-UR-24-26256). OSTI.GOV.
- Illustrated Glossary of Organic Chemistry. (n.d.).
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- 2. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
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- 7. recarroll.com [recarroll.com]
- 8. Silanol, 1-methyl-1,1-diphenyl- | C13H14OSi | CID 69900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Optimizing Methyldiphenylsilanol Synthesis
Welcome to the technical support center for the synthesis of methyldiphenylsilanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their methyldiphenylsilanol reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of the underlying chemical principles to empower you to overcome common challenges in your synthetic work.
I. Understanding the Synthesis of Methyldiphenylsilanol: Core Concepts
Methyldiphenylsilanol is a valuable organosilicon compound with applications in various fields, including materials science and as an intermediate in organic synthesis. The successful synthesis of this molecule hinges on a solid understanding of the reaction mechanisms and the factors that can influence its outcome. The two most common synthetic routes are:
-
Grignard Reaction: This classic method involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with methyldichlorosilane, followed by hydrolysis of the resulting chlorosilane.
-
Hydrolysis of Methyldiphenylchlorosilane: A straightforward approach where methyldiphenylchlorosilane is hydrolyzed to the corresponding silanol.
Both methods, while effective, are susceptible to side reactions and experimental pitfalls that can lead to reduced yields and impure products. This guide will provide you with the knowledge to navigate these challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of methyldiphenylsilanol, offering potential causes and actionable solutions.
Issue 1: Low Yield of Methyldiphenylsilanol
A lower than expected yield is one of the most common frustrations in synthesis. The following flowchart can help you diagnose the potential causes:
Caption: Troubleshooting flowchart for low yield.
Question: My Grignard reaction is sluggish or fails to initiate. What could be the problem?
Answer: The initiation of a Grignard reaction is highly sensitive to the reaction environment. Here are the most common culprits and their solutions:
-
Cause: Presence of moisture in glassware, solvents, or reagents. Grignard reagents are potent bases and will react with any protic source, especially water, which will quench the reagent.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
-
Cause: Inactive magnesium surface. Magnesium turnings can develop an oxide layer that prevents the reaction from starting.[2]
-
Cause: Impure starting materials. Impurities in the aryl halide can inhibit the reaction.
-
Solution: Use freshly purified aryl halide.
-
Question: I'm observing a significant amount of a white precipitate during my Grignard reaction workup, and my yield is low. What is happening?
Answer: This is a common issue and often points to the formation of undesired byproducts.
-
Cause: Wurtz coupling. This is a major side reaction where the Grignard reagent reacts with the starting aryl halide to form a biphenyl compound (in this case, biphenyl).[1] This is more prevalent with aryl bromides and iodides.
-
Solution:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux; excessive heat can promote side reactions.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reactions as it can help to stabilize the Grignard reagent.[3]
-
-
-
Cause: Incomplete reaction followed by hydrolysis of unreacted starting materials.
-
Solution: Ensure the Grignard reagent formation is complete before adding the silicon electrophile. Titrating the Grignard reagent before use can confirm its concentration.[1]
-
Question: My hydrolysis of methyldiphenylchlorosilane is giving a low yield of the silanol. What can I do?
Answer: The hydrolysis of chlorosilanes can be deceptively simple, but several factors can impact the yield.
-
Cause: Incomplete hydrolysis.
-
Solution: Ensure sufficient water is present and that the reaction is stirred vigorously to ensure proper mixing of the organic and aqueous phases. The use of a co-solvent like acetone or THF can improve miscibility.
-
-
Cause: Condensation of the silanol to form a disiloxane. Methyldiphenylsilanol can undergo self-condensation, especially in the presence of acid or base, to form 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.
-
Solution:
-
pH Control: Maintain a neutral or slightly acidic pH during the workup. Avoid strong acids or bases which can catalyze the condensation.
-
Temperature Control: Perform the hydrolysis and workup at low temperatures to minimize the rate of condensation.
-
Prompt Isolation: Isolate the product promptly after the reaction is complete to prevent prolonged exposure to conditions that favor condensation.
-
-
Issue 2: Impurity Profile in the Final Product
Even with a reasonable yield, impurities can compromise the quality of your methyldiphenylsilanol.
Question: I've isolated my product, but NMR and/or GC-MS analysis shows the presence of impurities. What are the likely culprits?
Answer: The impurity profile will depend on your synthetic route. Here are some common impurities:
| Impurity | Synthetic Route | Likely Cause | Identification (Typical ¹H NMR in CDCl₃) |
| Biphenyl | Grignard Reaction | Wurtz coupling side reaction. | Multiplets around 7.3-7.6 ppm. |
| 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane | Both | Condensation of methyldiphenylsilanol during reaction or workup. | Complex aromatic signals and a singlet for the methyl groups. |
| Unreacted Methyldiphenylchlorosilane | Hydrolysis | Incomplete hydrolysis. | Aromatic signals and a singlet for the methyl group, shifted compared to the silanol. |
| Benzene | Grignard Reaction | Protonation of the Grignard reagent by adventitious water. | Singlet around 7.34 ppm.[4][5][6][7] |
Question: How can I effectively purify my methyldiphenylsilanol?
Answer: Recrystallization is a highly effective method for purifying solid organic compounds like methyldiphenylsilanol.
-
Choosing a Solvent System: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] For methyldiphenylsilanol, a common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like diethyl ether or ethyl acetate.[10]
-
Procedure: Dissolve the crude product in a minimal amount of the more polar solvent at room temperature. Slowly add the non-polar solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Grignard reaction to synthesize the methyldiphenylsilanol precursor?
A1: The reaction is typically initiated at room temperature and then maintained at a gentle reflux.[1] It's crucial to control the rate of addition of the aryl halide to avoid an overly vigorous reaction, which can lead to side product formation.
Q2: How can I be sure my Grignard reagent has formed and what is its concentration?
A2: Visual cues for Grignard formation include the disappearance of the magnesium turnings and the formation of a cloudy, grayish-brown solution. However, for quantitative assessment, titration is the most reliable method. A common method involves titrating the Grignard reagent against a solution of I₂ in THF until the iodine color disappears.[11]
Q3: What are the best practices for handling and storing methyldiphenylchlorosilane?
A3: Methyldiphenylchlorosilane is moisture-sensitive and will hydrolyze upon contact with air. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. When handling, use dry syringes and needles, and work in a fume hood.
Q4: Can I use other Grignard reagents, like phenylmagnesium chloride, for this synthesis?
A4: While phenylmagnesium chloride can be used, phenylmagnesium bromide is more commonly employed due to the higher reactivity of aryl bromides in Grignard reagent formation.
Q5: What analytical techniques are most suitable for monitoring the reaction progress?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more detailed analysis of the reaction mixture and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[12][13][14][15][16]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyldiphenylsilanol via Grignard Reaction
This protocol provides a step-by-step guide for the synthesis of methyldiphenylsilanol starting from bromobenzene and methyldichlorosilane.
Caption: Experimental workflow for Grignard synthesis.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Methyldichlorosilane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous THF to cover the magnesium.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Methyldichlorosilane:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add methyldichlorosilane (0.5 equivalents) to the stirred Grignard solution. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of hexanes and diethyl ether to afford pure methyldiphenylsilanol.
-
Protocol 2: Synthesis of Methyldiphenylsilanol via Hydrolysis of Methyldiphenylchlorosilane
This protocol outlines the direct hydrolysis of methyldiphenylchlorosilane.
Materials:
-
Methyldiphenylchlorosilane
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis:
-
Dissolve methyldiphenylchlorosilane (1.0 equivalent) in acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a mixture of water and a small amount of sodium bicarbonate (to neutralize the HCl byproduct) to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
-
-
Workup and Isolation:
-
Remove the acetone under reduced pressure.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude methyldiphenylsilanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as hexanes/diethyl ether.
-
V. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Grignard Reaction Mechanism
Caption: Simplified Grignard reaction mechanism.
The reaction proceeds through a nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic silicon atom of methyldichlorosilane. This occurs in two successive steps, replacing both chlorine atoms with phenyl groups to form methyldiphenylchlorosilane. Subsequent hydrolysis replaces the final chlorine atom with a hydroxyl group to yield the desired methyldiphenylsilanol.
VI. References
-
Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. Molecules. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Reaction conditions optimization for the synthesis 4a. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
(1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Organic Syntheses. [Link]
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
Grignard Reaction. University of Michigan.
-
Solvents for Recrystallization. University of Rochester. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Supporting Information. Digital CSIC. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate. [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
3-methyl-3-phenyl-1-pentene. Organic Syntheses. [Link]
-
Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. [Link]
-
Capillary Gas Chromatography Analysis of By-Products of Bisphenol A Synthesis. ResearchGate. [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]
-
Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules. [Link]
-
Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. ResearchGate. [Link]
-
Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD). Journal of Chromatography A. [Link]
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Catalysts. [Link]
-
Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Semantic Scholar. [Link]
Sources
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- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
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- 13. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
side reactions and byproducts in the synthesis of methyldiphenylsilanol
Technical Support Center: Synthesis of Methyldiphenylsilanol
Welcome to the technical support center for the synthesis of methyldiphenylsilanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile organosilicon compound. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common synthetic challenges, focusing on the formation of side products and impurities. Our goal is to provide you with the expert insights needed to troubleshoot and optimize your synthetic protocols effectively.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of methyldiphenylsilanol. The question-and-answer format is designed for quick problem identification and resolution.
Q1: My primary byproduct is a high-boiling point oil that shows a Si-O-Si linkage in the IR spectrum. What is it and why does it form?
A: The most prevalent byproduct in silanol synthesis is the corresponding disiloxane, in this case, 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane . Silanols possess a high tendency to undergo self-condensation, a reaction where two silanol molecules eliminate one molecule of water to form a stable siloxane bond (Si-O-Si).[1][2]
-
Causality: This condensation is readily catalyzed by both acidic and basic conditions.[3][4] In syntheses starting from methyldiphenylchlorosilane, the hydrochloric acid (HCl) generated during hydrolysis is a primary culprit, aggressively promoting this side reaction if not immediately neutralized.[1] Similarly, residual base from a workup can also catalyze condensation. The reaction proceeds as follows:
-
2 Ph₂(CH₃)Si-OH ⇌ Ph₂(CH₃)Si-O-Si(CH₃)Ph₂ + H₂O
-
Q2: I'm performing a Grignard synthesis using phenylmagnesium bromide and methyldichlorosilane, but my yields are inconsistent and I'm isolating several byproducts. What are the likely issues?
A: Grignard-based routes to organosilanes require stringent control over reaction conditions.[5] Common issues include:
-
Incomplete or Over-Reaction: The stoichiometry between the Grignard reagent and the chlorosilane is critical. Using reverse addition (slowly adding the Grignard reagent to the silane) is often preferred to maintain a low concentration of the nucleophile and achieve partial substitution.[5] An excess of the Grignard reagent can lead to the formation of triphenylmethylsilane.
-
Wurtz-Fittig Coupling: A common side reaction involving Grignard reagents and aryl halides is the formation of biphenyl. This occurs when the Grignard reagent couples with any unreacted bromobenzene used in its formation or through other radical pathways.
-
Moisture Contamination: Grignard reagents are extremely strong bases and will be quenched by any protic source, particularly water.[6][7] This not only consumes the reagent, reducing your yield, but the resulting benzene can also complicate purification. All glassware must be rigorously dried, and anhydrous solvents are essential.
Q3: Can I purify crude methyldiphenylsilanol using vacuum distillation?
A: It is strongly discouraged. Although methyldiphenylsilanol has a defined boiling point, heating silanols, especially in the presence of trace acidic or basic impurities, significantly accelerates the rate of self-condensation to the disiloxane.[8] You will likely observe product loss and contamination of the distillate with the byproduct. The preferred method for purification is recrystallization.
Q4: My final product appears pure by ¹H NMR shortly after synthesis, but after a week on the bench, I see new peaks corresponding to the disiloxane. How can I improve its stability?
A: The stability of methyldiphenylsilanol is compromised by exposure to moisture and atmospheric acids or bases. For long-term storage:
-
Ensure the product is rigorously dry.
-
Store it under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a refrigerator or freezer to slow down any potential condensation kinetics.
-
Ensure the final product is free from any residual acidic or basic impurities from the workup.
Section 2: Reaction Pathways and Troubleshooting Workflow
Understanding the reaction network is key to troubleshooting. The following diagrams illustrate the desired synthesis pathway, the primary side reaction, and a logical workflow for addressing common problems.
Caption: Main synthesis and side reaction pathways.
Caption: A logical troubleshooting workflow.
Section 3: Validated Experimental Protocols
The following protocols are designed to be self-validating by explaining the rationale behind critical steps, helping you to anticipate and prevent common issues.
Protocol 1: Synthesis via Hydrolysis of Methyldiphenylchlorosilane
This is the most direct route to methyldiphenylsilanol. The key to success is the immediate neutralization of the generated HCl to prevent acid-catalyzed condensation.
Materials:
-
Methyldiphenylchlorosilane (1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Toluene (or Diethyl Ether)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath (0 °C). The entire apparatus should be under an inert atmosphere (N₂ or Ar).
-
Charge Reactor: Dissolve methyldiphenylchlorosilane (1 equiv) and triethylamine (1.2 equiv) in toluene.
-
Expertise & Experience: TEA is a non-nucleophilic base that acts as an HCl scavenger. Its presence from the start ensures that the local concentration of acid remains low throughout the reaction, minimizing disiloxane formation.[9]
-
-
Hydrolysis: Add deionized water (1.5 equiv) to the dropping funnel and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, cold addition controls the exotherm of the hydrolysis and neutralization reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. A white precipitate of triethylammonium chloride will form.
-
Workup - Quench & Wash: Filter the reaction mixture to remove the salt precipitate, washing the solid with a small amount of toluene. Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess TEA)
-
Saturated NaHCO₃ solution (to remove any residual acid)
-
Brine (to begin the drying process)
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyldiphenylsilanol.
-
Trustworthiness: This multi-step washing procedure ensures the removal of all catalytic species (acid and base), rendering the crude product more stable prior to final purification.
-
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude methyldiphenylsilanol in a minimum amount of a hot solvent, such as ethyl acetate or toluene.
-
Slowly add a non-polar co-solvent (e.g., hexanes or heptane) until the solution becomes faintly cloudy.[10]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Section 4: Data Reference Table
Identifying impurities is crucial. This table lists the approximate ¹H NMR chemical shifts for common byproducts and contaminants in CDCl₃. Note that shifts can vary with concentration.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methyldiphenylsilanol (Product) | Ar-H | 7.30 - 7.65 | m | |
| Si-OH | 1.5 - 2.5 | s (broad) | Shift is highly variable and concentration-dependent. Exchanges with D₂O. | |
| Si-CH ₃ | ~0.65 | s | ||
| 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (Byproduct) | Ar-H | 7.25 - 7.60 | m | Overlaps with product signals. |
| Si-CH ₃ | ~0.55 | s | Distinct upfield shift compared to the silanol. | |
| Methyldiphenylchlorosilane (Starting Material) | Ar-H | 7.35 - 7.75 | m | |
| Si-CH ₃ | ~0.80 | s | Distinct downfield shift compared to the silanol. | |
| Diethyl Ether (Solvent) | -O-CH ₂-CH₃ | ~3.48 | q | [11][12] |
| -O-CH₂-CH ₃ | ~1.21 | t | [11][12] | |
| Toluene (Solvent) | Ar-H | ~7.17 - 7.30 | m | [13][14] |
| Ar-CH ₃ | ~2.36 | s | [13][14] | |
| Silicone Grease (Contaminant) | Si-CH ₃ | ~0.07 | s | [11][13] |
References
-
Siloxane - Wikipedia. Wikipedia. [Link]
-
Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. National Institutes of Health (NIH). [Link]
-
The main approaches to the synthesis of silanols and siloxanols. ResearchGate. [Link]
-
Organic Syntheses Procedure: Silyl Enol Ether Formation. Organic Syntheses. [Link]
-
Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures. ProQuest. [Link]
-
Organic Chemistry of Siloxane and Silanol | Request PDF. ResearchGate. [Link]
-
Organic Syntheses Procedure: Recrystallization. Organic Syntheses. [Link]
-
Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. MDPI. [Link]
-
Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. ResearchGate. [Link]
-
2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Organic Syntheses. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ResearchGate. [Link]
-
Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols and -triols from Alkoxy- and Chlorosilanes. Semantic Scholar. [Link]
-
Synthesis and Investigation of Properties of Comb-Type Methylsiloxane Copolymers with Pendant Diphenylsiloxane Groups. Taylor & Francis eBooks. [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. [Link]
-
Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods. National Institutes of Health (NIH). [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Grignard processes with improved yields of diphenylchlorosilanes as products.
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. KGROUP. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Purification of trimethylsilanol.
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]
-
Non-Selective Dimerization of Vinyl Silanes by the Putative (Phenanthroline)PdMe Cation to 1,4-Bis(trialkoxysilyl)butenes. MDPI. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Weizmann Institute of Science. [Link]
- Method for purifying phenyl silane.
- Process for purifying tetramethylsilane.
-
Reaction of SiCl4 and Water (Hydrolysis). YouTube. [Link]
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managing exothermic reactions in diphenylmethylsilanol synthesis
Technical Support Center: Diphenylmethylsilanol Synthesis
A Guide to Managing Exothermic Reactions for Researchers and Process Chemists
Welcome to the Technical Support Center for Diphenylmethylsilanol Synthesis. As Senior Application Scientists, we understand that navigating the highly exothermic nature of the Grignard reaction used in this synthesis is critical for ensuring safety, achieving high yields, and obtaining a pure product. This guide is designed to provide you with in-depth, field-proven insights into proactively managing and troubleshooting this challenging yet essential reaction.
Section 1: Proactive Exotherm Management & FAQs
This section addresses the fundamental principles and preparatory steps for controlling the synthesis of diphenylmethylsilanol. Understanding the "why" behind each parameter is the first step toward a successful and safe experiment.
Q1: Why is the Grignard reaction for diphenylmethylsilanol synthesis so exothermic?
A1: The high exothermicity stems from the fundamental nature of the Grignard reaction with chlorosilanes or alkoxysilanes. The reaction involves the formation of a highly stable magnesium salt (e.g., MgCl₂) and a new silicon-carbon bond, a process that releases a significant amount of energy (enthalpy). The reaction proceeds through a four-center transition state, which has a low activation energy, contributing to its rapid and exothermic nature. This process has considerable hazard potential due to the spontaneous and intense release of heat.
Q2: What are the most critical parameters I need to control to prevent a runaway reaction?
A2: Preventing a thermal runaway is paramount and relies on controlling the rate of heat generation relative to the rate of heat removal. The key parameters are:
-
Reagent Addition Rate: This is the most critical control lever. A slow, controlled addition of the Grignard reagent to the silane substrate (a method known as reverse addition) ensures that the heat generated at any moment does not overwhelm the cooling capacity of your setup[1][2].
-
Reaction Temperature: Maintaining a low and stable temperature is essential. Using an ice bath (0°C) or a cryo-cooler is highly effective at dissipating heat and minimizing the formation of byproducts[3].
-
Concentration: Running the reaction at a suitable dilution helps to moderate the reaction rate and provides a larger thermal mass to absorb the heat generated, preventing sharp temperature spikes.
-
Agitation (Stirring): Efficient stirring is crucial for ensuring homogenous mixing and preventing localized "hot spots" where the reaction can accelerate uncontrollably. It also facilitates efficient heat transfer from the reaction mixture to the cooling bath.
Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
A3: Both are common solvents for Grignard reactions, but they have different properties. THF generally allows for much faster reaction rates compared to diethyl ether[4]. This can be an advantage for reaction completion but also means that the heat generation will be more intense and potentially harder to control. Diethyl ether offers a more moderate reaction rate. For laboratory-scale synthesis where control is the priority, diethyl ether may be a safer choice. For larger-scale operations or when faster kinetics are desired, THF can be used, but this requires a more robust cooling system and even slower addition rates[1][4].
Q4: How should I set up my apparatus for optimal safety and heat management?
A4: A well-designed apparatus is your primary defense against thermal hazards.
-
Reactor: Use a round-bottom flask that is appropriately sized—ideally, the reaction volume should not exceed half the flask's capacity to allow for headspace and prevent splashing. A three-necked flask is recommended to accommodate a dropping funnel, a mechanical stirrer, and a temperature probe/condenser.
-
Cooling: The flask must be immersed in a cooling bath (ice-water or ice-salt) with sufficient capacity to absorb the total expected heat of the reaction. Ensure the bath level is above the level of the reaction mixture.
-
Addition Funnel: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of the Grignard reagent. This allows for precise control over the addition rate.
-
Stirring: Employ an overhead mechanical stirrer. Magnetic stir bars can be insufficient for viscous mixtures or larger volumes, leading to poor heat transfer[5].
-
Inert Atmosphere: The entire system must be under a dry, inert atmosphere (e.g., nitrogen or argon) as Grignard reagents react violently with water and oxygen[6].
-
Temperature Monitoring: Place a thermocouple or thermometer directly in the reaction mixture to get an accurate reading of the internal temperature. Do not rely on the bath temperature.
Section 2: Troubleshooting Guide for Common Issues
Even with careful planning, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
| Problem/Observation | Probable Cause(s) | Diagnostic Steps | Recommended Solution(s) |
| Runaway Reaction: Rapid, uncontrolled temperature increase. | 1. Reagent addition was too fast. 2. Inadequate cooling. 3. Poor agitation. | - Immediately stop the addition of the Grignard reagent.- Check the cooling bath; add more ice/coolant.- Ensure the stirrer is functioning correctly and at an adequate speed. | - Immediate Action: Stop addition. If the temperature continues to rise rapidly, add a pre-chilled, inert solvent (like anhydrous toluene) to dilute the reaction and absorb heat. Have a secondary, larger cooling bath ready for emergency immersion.- Prevention: Reduce the addition rate significantly. Ensure the cooling bath is maintained at the target temperature throughout the addition. |
| Low Product Yield: Reaction appears to have stalled or given poor conversion. | 1. "Dead" Grignard Reagent: The reagent may have been degraded by exposure to moisture or air.2. Moisture in Apparatus/Reagents: Water quenches the Grignard reagent[7][6].3. Reaction Temperature Too Low: While cooling is crucial, excessively low temperatures can slow the reaction rate to a near stop. | - Test Grignard: Before starting the addition, take a small aliquot and quench it with water. Vigorous bubbling (hydrogen or hydrocarbon evolution) indicates an active reagent.- Monitor Temperature: Check that the internal temperature is maintained within the target range (e.g., 0-5°C), not significantly below. | - Use Active Reagent: Always use freshly prepared or recently titrated Grignard reagent.- Ensure Anhydrous Conditions: Oven-dry all glassware and use anhydrous solvents. Flame-dry the apparatus under vacuum before starting.- Optimize Temperature: Allow the internal temperature to rise slightly (e.g., to 5-10°C) after the addition is complete to ensure the reaction goes to completion. Monitor via TLC or GC[8]. |
| Significant Byproduct Formation: NMR or GC-MS shows impurities, often a dimer or biphenyl. | 1. Localized Overheating: Poor stirring or too-fast addition can create hot spots, promoting side reactions.2. Incorrect Stoichiometry: An excess of the chlorosilane starting material can lead to dimerization with the product.3. High Reaction Temperature: Overall reaction temperature being too high favors byproduct formation[3]. | - Analyze Byproducts: Use NMR or GC-MS to identify the impurities. A dimer has a distinct mass and NMR signature. Biphenyl is also easily identified.- Review Procedure: Double-check the molar equivalents of reagents used and the recorded temperature profile of the reaction. | - Improve Agitation & Slow Addition: Use a powerful overhead stirrer and a very slow addition rate to maintain a homogenous, low-temperature environment.- Use Reverse Addition: Adding the Grignard reagent to the silane (reverse addition) is preferred for partial substitution and can minimize side reactions[1].- Maintain Low Temperature: Keep the reaction strictly at 0°C or below during the addition phase[3]. |
| Violent/Uncontrolled Quench: Adding the quenching agent causes a violent exotherm and splattering. | 1. Quenching Too Quickly: The reaction of the alkoxide intermediate and any unreacted Grignard reagent with the quenching agent is extremely exothermic[9].2. Insufficient Pre-Cooling: The reaction mixture was not cooled sufficiently before quenching. | - Assess the temperature of the reaction mixture before beginning the quench. | - Cool Thoroughly: Cool the reaction flask back down to 0°C in an ice bath before adding the first drop of the quenching agent.- Slow, Dropwise Addition: Add the quenching solution (e.g., saturated aq. NH₄Cl or dilute HCl) very slowly, drop by drop, with vigorous stirring[9][10]. Monitor the internal temperature during the quench. |
Section 3: Protocols and Data
Protocol 1: Step-by-Step Synthesis with Controlled Exotherm
This protocol is for the synthesis of diphenylmethylsilanol from phenylmagnesium bromide and dimethyldichlorosilane, emphasizing safety and exotherm control.
-
Apparatus Setup: Assemble a flame-dried, three-necked, 1 L round-bottom flask equipped with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a thermocouple connected to a digital reader. Establish and maintain a positive pressure of dry nitrogen.
-
Initial Cooling: Place the flask in an ice-water bath and charge it with dimethyldichlorosilane (1 equiv.) and 400 mL of anhydrous diethyl ether. Stir and cool the solution to 0°C.
-
Grignard Addition: Fill the dropping funnel with a 3.0 M solution of phenylmagnesium bromide in diethyl ether (2 equiv.).
-
Controlled Reaction: Begin the dropwise addition of the Grignard reagent to the stirred silane solution. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature between 0°C and 5°C. This addition should take no less than 2 hours.
-
Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour to ensure the reaction is complete. You can monitor the reaction's progress by taking small aliquots for TLC or GC analysis[8].
Protocol 2: Safe Reaction Quenching
-
Preparation: Ensure the reaction mixture from Protocol 1 is thoroughly cooled to 0°C in the ice bath. Prepare a separate flask containing a saturated aqueous solution of ammonium chloride (NH₄Cl)[9].
-
Slow Quench: With vigorous stirring, slowly add the saturated NH₄Cl solution dropwise to the reaction mixture using a dropping funnel. The internal temperature should be carefully monitored and maintained below 10°C.
-
Workup: Once the quenching is complete (no more bubbling or heat evolution), transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl, water, and finally, brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diphenylmethylsilanol. The product can then be purified by recrystallization or column chromatography[11].
Section 4: Visual Guides
Workflow for Exotherm Management
The following diagram illustrates the critical decision and control points for safely managing the exothermic reaction during synthesis.
Caption: Workflow for managing the exothermic Grignard reaction.
Troubleshooting Logic Tree
This diagram provides a logical pathway for diagnosing issues during the synthesis.
Caption: A logic tree for troubleshooting common synthesis problems.
References
-
LA-UR-24-26256. (2024). An efficient synthesis of diphenylmethylsilanol (DPMS) utilizing continuous flow chemistry. OSTI.GOV. [Link]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Tuulmets, A., et al. (2002). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry.
- Tuulmets, A., & Vapper, M. (2011). Grignard reaction with chlorosilanes in THF: a kinetic study. Main Group Metal Chemistry.
- Ebdon, J. R. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
-
Keller, A., & Stark, T. (1999). Safety aspects of the process control of Grignard reactions. ResearchGate. [Link]
-
Stoessel, F. (2019). Safe scale-up with exothermic reactions. ResearchGate. [Link]
-
Global Silicones Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Reddit r/OrganicChemistry. (2023). Issues synthesizing diphenylmethanol. Reddit. [Link]
-
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. CatSci. [Link]
-
Journal of Harmonized Research in Applied Sciences. (2021). A Report on Reagents and its Quenching Methods. [Link]
- Chen, Y., et al. (2015). Method for preparing diphenyl silanediol.
-
Organic Syntheses Procedure. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. [Link]
-
European Patent Office. (n.d.). Method for preparing diphenylsiloxane/dimethylsiloxane copolymers. [Link]
-
Process Technology Online. (2019). Safe scale-up with exothermic reactions. [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. UC Berkeley. [Link]
-
Safety Intelligence. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. [Link]
- Google Patents. (n.d.).
-
OSTI.GOV. (n.d.). DPMS synthesis. [Link]
Sources
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- 3. osti.gov [osti.gov]
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- 5. catsci.com [catsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. reddit.com [reddit.com]
Technical Support Center: Solvent Selection for Enhanced Reaction Yield and Greenness
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for solvent selection. The choice of solvent is a critical, yet often underestimated, parameter in chemical synthesis that profoundly impacts reaction rate, yield, selectivity, and the overall environmental footprint of a process.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and integrate green chemistry principles into their laboratory work.
Part 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions regarding the role and properties of solvents.
Q1: What is the primary role of a solvent in a chemical reaction?
A1: At its most basic level, a solvent dissolves reactants, bringing them into the same phase to facilitate contact and collision between molecules.[3] However, its role often extends far beyond simple dissolution. The solvent can actively influence the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states, thereby affecting the reaction rate and equilibrium.[1][4][5]
Q2: What are the most critical physicochemical properties to consider when selecting a solvent?
A2: Several key properties must be balanced for optimal performance:
-
Solubility: The reactants must be sufficiently soluble in the chosen solvent to ensure an efficient reaction.[3] It is crucial to match the solvent's polarity with that of the reactants—"like dissolves like."[3][6]
-
Boiling Point: The solvent's boiling point dictates the maximum temperature for a reaction at atmospheric pressure.[1][3] Solvents with low boiling points (<100°C) are often preferred as they are easier to remove post-reaction, but they may not be suitable for reactions requiring high temperatures.[3][7]
-
Polarity: Polarity influences how the solvent interacts with charged or polar species. Polar solvents can stabilize charged intermediates and transition states, which can significantly accelerate certain reaction types (e.g., SN1 reactions).[1][4][8]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[1] They excel at solvating anions, which can hinder the reactivity of anionic nucleophiles in SN2 reactions. Aprotic solvents (e.g., DMSO, acetone) lack these bonds and are often preferred for reactions involving strong, "naked" nucleophiles.[1]
-
Viscosity: Viscosity affects the rate of diffusion of reactants.[1] In highly viscous solvents, molecules move more slowly, which can decrease the frequency of collisions and slow down the reaction rate.[9][10]
Q3: What makes a solvent "green"?
A3: A "green" solvent is one that minimizes environmental and health impacts.[11] According to the Principles of Green Chemistry, the use of auxiliary substances like solvents should be made unnecessary or innocuous.[12] Key characteristics of a green solvent include:
-
Low Toxicity & Hazard: Minimal risk to human health and safety (e.g., not carcinogenic, mutagenic, or reprotoxic).[3][13]
-
Environmental Benignity: Readily biodegradable and low potential for environmental harm.
-
Renewable Source: Derived from renewable feedstocks, such as biomass, rather than petrochemicals.[11]
-
Energy Efficiency: Low energy requirements for its production and recycling.[11][12]
-
Recyclability: Can be easily recovered and reused.[13]
Solvents account for a significant portion of the mass and energy consumption in chemical processes and contribute heavily to waste.[12][14] Therefore, choosing a greener solvent is a primary objective for sustainable chemistry.[14]
Part 2: Troubleshooting Guide: Optimizing Reaction Yield & Purity
This section addresses specific experimental challenges in a question-and-answer format.
Q4: My reaction is extremely slow or not proceeding. Could the solvent be the cause?
A4: Absolutely. If reactants are soluble, the issue often lies with reaction kinetics, which are heavily influenced by the solvent.
Causality: The solvent affects the energy of the transition state relative to the ground state of the reactants.[4]
-
Transition State Stabilization: According to the Hughes-Ingold rules, reactions that develop more charge in the transition state are accelerated by more polar solvents, as the solvent stabilizes this high-energy state.[4][5] Conversely, if charge is dispersed or destroyed in the transition state, a more polar solvent will slow the reaction down.[4] For example, SN1 reactions are faster in polar protic solvents because they stabilize the carbocation intermediate.[1][8]
-
Mass Transfer Limitation: If your solvent is highly viscous, the reaction may be diffusion-controlled. Reactants simply cannot encounter each other frequently enough.[9][10] The rate of mass transfer can be significantly reduced in viscous media.[10][15]
Troubleshooting Steps:
-
Re-evaluate Polarity: If your reaction involves the formation of charged intermediates (like a carbocation), consider switching to a more polar solvent (e.g., from toluene to acetonitrile).
-
Consider Protic/Aprotic Nature: For SN2 reactions with anionic nucleophiles, switching from a polar protic solvent (like ethanol) to a polar aprotic solvent (like DMSO or DMF) can dramatically increase the rate by "freeing" the nucleophile from hydrogen-bonding solvation.[16]
-
Check Viscosity: If using a viscous solvent (e.g., glycerol, ionic liquids), try a less viscous alternative or increase the reaction temperature to decrease viscosity and improve mass transfer.[9]
Q5: My reaction gives a low yield of the desired product. How can solvent choice address this?
A5: Low yield can be a problem of kinetics (as above) or thermodynamics (unfavorable equilibrium). The solvent can shift the reaction equilibrium.
Causality: A solvent can differentially stabilize the products relative to the reactants.[4] If the products are more effectively solvated and stabilized than the reactants, the equilibrium constant (Keq) will shift in favor of the products, increasing the theoretical maximum yield.[4] This is particularly evident in reactions where products are significantly more polar than the reactants.[17]
Troubleshooting Steps:
-
Analyze Product vs. Reactant Polarity: Compare the polarity of your starting materials and your final product.
-
Match Solvent to Product: If your product is significantly more polar than your reactants, using a more polar solvent may help drive the reaction to completion by stabilizing the product.[4][17]
-
Consider Le Châtelier's Principle: In some cases, using a solvent in which the product is poorly soluble can cause it to precipitate out as it forms, driving the equilibrium forward.
Q6: I'm getting poor selectivity and a mixture of byproducts. How can the solvent help?
A6: Solvent choice is a powerful tool for controlling selectivity (chemo-, regio-, and stereoselectivity) by influencing which of several competing reaction pathways is favored.
Causality: If a reaction can proceed through multiple transition states leading to different products, the solvent can selectively stabilize one transition state over another.[5] This lowers the activation energy for one pathway, making it kinetically favored. For example, the diastereoselectivity of Aldol reactions is highly dependent on the solvent's ability to influence the geometry of the cyclic Zimmerman-Traxler transition state.[18]
Troubleshooting Steps:
-
Vary Solvent Polarity: Run small-scale screening reactions in a range of solvents with different polarities (e.g., hexane, toluene, THF, acetonitrile, methanol). Nonpolar solvents may favor less polar transition states, while polar solvents will favor more polar ones.
-
Investigate Coordinating vs. Non-Coordinating Solvents: For reactions involving metal catalysts or Lewis acids, coordinating solvents (like THF or acetonitrile) can bind to the metal center, altering its steric and electronic properties and thus influencing selectivity. Try switching to a non-coordinating solvent like dichloromethane or toluene.
-
Use Protic Solvents to Direct Pathways: Protic solvents can participate in hydrogen bonding with reactants or intermediates, which can direct the reaction down a specific path, potentially increasing selectivity.[18]
Q7: My catalyst appears to be inactive or is decomposing. What is the solvent's role?
A7: The solvent is not an inert medium for catalysts; it directly interacts with the catalytic species and can dictate its stability and activity.[5][19][20]
Causality:
-
Catalyst Activation/Deactivation: Many catalytic cycles involve the dissociation of ligands to create an open coordination site. A coordinating solvent can either facilitate this dissociation (promoting activity) or bind too strongly to the active site (inhibiting the catalyst).[5]
-
Stabilization of Active Species: The solvent can stabilize the active catalytic species, preventing its decomposition. For example, in Suzuki couplings, the solvent plays a role in stabilizing the active palladium(0) species.[5]
-
Solubility of Catalyst: The catalyst must be soluble to participate in a homogeneous reaction. If it precipitates, the reaction will stop.
Troubleshooting Steps:
-
Check Catalyst Solubility: Ensure your catalyst is fully dissolved in the reaction medium.
-
Modify Solvent Coordination Ability: If you suspect catalyst inhibition by a coordinating solvent (e.g., THF, MeCN), switch to a less-coordinating one (e.g., toluene, heptane).
-
Adjust Polarity for Stability: The stability of charged catalytic intermediates can be highly dependent on solvent polarity. Experiment with solvents of varying polarity to find a medium that balances activity with catalyst lifetime.[5][21]
Q8: I'm struggling with downstream purification (crystallization or chromatography). How should I factor this into my initial solvent choice?
A8: Excellent question. Thinking about purification from the beginning saves significant time and resources. The reaction solvent has a major impact on the ease of product isolation.[3]
For Crystallization:
-
The Golden Rule: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][22]
-
Boiling Point: A solvent with a relatively low boiling point (often < 100°C) is preferable because it can be easily removed from the purified crystals by drying.[7] However, a very low boiling point might cause the solvent to evaporate too quickly during filtration.[3]
-
Mixed Solvent Systems: If no single solvent works, a mixed-solvent system can be used. This involves dissolving the compound in a "soluble solvent" and then adding a miscible "insoluble solvent" (anti-solvent) until the solution becomes cloudy (the point of saturation).[22]
For Chromatography:
-
Boiling Point Mismatch: Choose a reaction solvent with a boiling point that is significantly different from your product's. This simplifies removal by distillation or rotovap before loading onto a column.[3]
-
Polarity Considerations: The reaction solvent must be compatible with the initial mobile phase of your chromatography. If you use a highly polar reaction solvent like DMF and need to run a normal-phase column starting with hexane, you will have significant difficulty.
-
Solvent Substitution: Often, it's best to perform a solvent swap after the reaction is complete. This involves removing the reaction solvent and re-dissolving the crude product in a small amount of a solvent suitable for purification.
Part 3: Troubleshooting Guide: Improving Greenness & Safety
This section focuses on selecting safer and more sustainable solvents.
Q9: How do I choose a greener alternative for a hazardous solvent like Dichloromethane (DCM), DMF, or Dioxane?
A9: This is a primary goal of modern process chemistry. Several excellent, data-driven solvent selection guides have been developed by industry and academic consortia to facilitate this process.[23]
Causality: Solvents like DCM are halogenated and pose environmental risks, while DMF and Dioxane have significant health and safety concerns.[24] The goal is to find a replacement that performs the required chemical function without these liabilities.
Troubleshooting & Substitution Strategy:
-
Consult a Selection Guide: Use a resource like the CHEM21 Solvent Selection Guide.[14][25][26] These guides rank solvents as "Recommended," "Problematic," or "Hazardous" based on a comprehensive assessment of safety, health, and environmental (SHE) criteria.[14]
-
Identify Alternatives by Class: Look for replacements within the same solvent class or with similar properties.
-
For Dichloromethane (DCM): Often used for its polarity and low boiling point. Greener alternatives for chromatography include mixtures of ethyl acetate/heptane or 2-MeTHF.[24]
-
For DMF/DMAc (Amide Solvents): These are polar aprotic solvents. Depending on the application, greener alternatives like N-butylpyrrolidinone (NBP), Dimethyl Sulfoxide (DMSO), or Cyrene™ can be considered.[13]
-
-
Experimental Validation: A "drop-in" replacement is rare. You must experimentally test the recommended alternatives. Start with a 1:1 substitution and then optimize reaction conditions (temperature, concentration) as needed.
Q10: What are the key green solvent selection guides I should be using?
A10: Several authoritative guides are available to help you make informed, data-driven decisions.
-
CHEM21 Solvent Selection Guide: Developed by a European consortium of pharmaceutical companies and universities, this is one of the most comprehensive and widely adopted guides.[25][26] It ranks classical and bio-derived solvents based on GHS and physical property data.[25]
-
GSK (GlaxoSmithKline) Solvent Selection Guide: A pioneering guide in the pharmaceutical industry that ranks solvents based on waste, environmental impact, health, and safety metrics.[27]
-
Sanofi Solvent Selection Guide: This guide classifies solvents into four categories from "recommended" to "banned" based on a wide range of safety, health, environmental, and industrial constraints.[24]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR) Tools: This group has developed several tools, including an interactive solvent selection tool that allows filtering based on numerous physical and SHE properties.[14]
These guides provide a standardized methodology for assessing the "greenness" of solvents, moving beyond intuition to quantitative evaluation.[23][28]
Q11: What regulatory frameworks, like REACH, should I be aware of?
A11: REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is a crucial European Union regulation that governs the production and use of chemical substances.[29][30][31]
Causality & Implications: REACH aims to protect human health and the environment from chemical risks.[30][32] For solvents, this means:
-
Registration: Manufacturers or importers of solvents in quantities over one tonne per year must register them with the European Chemicals Agency (ECHA), providing a detailed dossier on their properties and risks.[29][32]
-
Authorisation: Solvents identified as "Substances of Very High Concern" (SVHC) may be placed on the Authorisation List, meaning their use is prohibited unless a specific authorization is granted.[32]
-
Restriction: The use of certain hazardous solvents may be restricted or banned for specific applications.[30][32] For example, REACH restricts the use of DCM in paint strippers for consumers.[30]
Practical Advice:
-
Always consult the latest REACH guidance and SVHC list when developing new processes, especially those intended for scale-up or commercialization in Europe.
-
Your institution's Environmental Health & Safety (EHS) department is a key resource for ensuring compliance.
Part 4: Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for a New Reaction
-
Define Constraints: Determine the required temperature range for the reaction. This immediately narrows the list of potential solvents based on their boiling points.
-
Solubility Test: In small vials, test the solubility of each reactant (~2-5 mg) in a small volume (~0.2 mL) of a diverse set of candidate solvents (e.g., a nonpolar alkane, an aromatic, an ether, a ketone, an ester, an alcohol, a polar aprotic, and water).[3]
-
Select Candidates: Choose 4-6 solvents that successfully dissolve all reactants at the desired reaction temperature.
-
Run Small-Scale Parallel Reactions: Set up identical reactions in each candidate solvent. Monitor each reaction by a suitable analytical method (TLC, LC-MS, GC-MS) at set time points (e.g., 1h, 4h, 24h).
-
Analyze Results: Compare the reactions based on:
-
Reaction rate (time to completion).
-
Conversion of starting material.
-
Yield of the desired product.
-
Selectivity (formation of byproducts).
-
-
Optimize: Select the top 1-2 performing solvents for further optimization of concentration, temperature, and reaction time.
Workflow for Green Solvent Substitution
The following diagram outlines a logical workflow for replacing a hazardous solvent with a greener alternative.
Caption: Workflow for selecting a green solvent replacement.
Part 5: Data Tables & Quick References
Table 1: Physicochemical Properties of Common Laboratory Solvents
| Solvent | Family | Boiling Point (°C) | Polarity Index | Viscosity (cP at 20°C) | Greenness Ranking (CHEM21)[14] |
| Heptane | Alkane | 98 | 0.1 | 0.41 | Recommended |
| Toluene | Aromatic | 111 | 2.4 | 0.59 | Problematic |
| Diethyl Ether | Ether | 35 | 2.8 | 0.23 | Problematic |
| 2-MeTHF | Ether | 80 | 4.0 | 0.46 | Recommended |
| Ethyl Acetate | Ester | 77 | 4.4 | 0.45 | Recommended |
| Acetone | Ketone | 56 | 5.1 | 0.32 | Problematic |
| Acetonitrile | Nitrile | 82 | 5.8 | 0.37 | Problematic |
| Isopropanol | Alcohol | 82 | 3.9 | 2.30 | Recommended |
| Ethanol | Alcohol | 78 | 4.3 | 1.20 | Recommended |
| Methanol | Alcohol | 65 | 5.1 | 0.60 | Recommended |
| Dichloromethane | Halogenated | 40 | 3.1 | 0.44 | Hazardous |
| Dimethylformamide (DMF) | Amide | 153 | 6.4 | 0.92 | Hazardous |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 7.2 | 2.20 | Problematic |
| Water | Water | 100 | 10.2 | 1.00 | Recommended |
Diagram: Solvent Effects on SN1 vs. SN2 Reactions
This diagram illustrates the fundamental principle of how solvent choice can direct reaction mechanisms.
Caption: Influence of solvent type on SN1 and SN2 reaction pathways.
References
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Validation & Comparative
Navigating the Landscape of Hydroxyl Protection: A Comparative Guide to Methyldiphenylsilanol and Other Silyl Ethers
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the ubiquitous hydroxyl group, silyl ethers stand out as a versatile and widely employed class of protective functionalities, prized for their ease of installation, tunable stability, and mild removal conditions.[1] While mainstays like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are familiar tools for many chemists, a nuanced understanding of the broader spectrum of available silyl ethers can unlock more efficient and selective synthetic strategies. This guide provides an in-depth comparison of methyldiphenylsilanol (MDPS) with other common silyl ethers, offering experimental data and practical insights to inform your selection process.
The Silyl Ether Family: A Spectrum of Stability
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically hindered groups provide a more effective shield for the silicon-oxygen bond against nucleophilic or acidic attack. This fundamental principle gives rise to a wide range of stabilities, allowing for the strategic protection and selective deprotection of multiple hydroxyl groups within a single molecule.
The general order of stability for commonly used silyl ethers has been well-established through extensive experimental studies. A summary of their relative resistance to hydrolysis under both acidic and basic conditions is presented below.
Table 1: Relative Rates of Silyl Ether Hydrolysis
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Methyldiphenylsilyl | MDPS | ~1 | Highly Labile |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources. Note that the value for MDPS is an approximation based on qualitative descriptions of its stability being similar to TMS under acidic conditions and highly labile under basic conditions.[2][3]
A Closer Look at Methyldiphenylsilanol (MDPS)
Methyldiphenylchlorosilane is a valuable reagent for the protection of alcohols, forming the corresponding methyldiphenylsilyl (MDPS) ether.[3] The stability of the MDPS group lies between that of the highly labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBDMS) group.[3]
Key Characteristics of MDPS Ethers:
-
Acid Stability: Under acidic hydrolysis conditions, the MDPS group is more stable than a TMS group due to its greater steric bulk, but less stable than a triethylsilyl (TES) ether.[3]
-
Base Stability: MDPS ethers are notably susceptible to cleavage under basic conditions.[3] This high lability in the presence of base is a key feature that can be exploited for selective deprotection.
-
Electronic Effects: The phenyl groups on the silicon atom impart distinct electronic properties compared to trialkylsilyl ethers.[3]
-
Oxidative Stability: Diphenylmethyl silyl ethers are susceptible to oxidation by chromium reagents.[3]
This unique stability profile makes MDPS a useful tool for chemists, particularly when a hydroxyl group needs to be protected for a short sequence of reactions and then removed under very mild basic conditions, leaving more robust silyl ethers intact.
Comparative Analysis with Other Silyl Ethers
Choosing the right silyl ether is a matter of balancing the required stability for a given set of reaction conditions with the need for selective removal later in the synthetic sequence.
-
Trimethylsilyl (TMS): The most labile of the common silyl ethers, TMS is often used for the temporary protection of alcohols and is readily cleaved by mild acid or even protic solvents like methanol.[4] Its similarity in acid stability to MDPS makes them less suitable for reactions involving even mild acidic workups.
-
Triethylsilyl (TES): Offering a moderate increase in stability over TMS and MDPS, TES ethers are a good choice when slightly more robustness is required. They can often be selectively removed in the presence of TBDMS and other bulkier silyl ethers.[5]
-
tert-Butyldimethylsilyl (TBDMS): A workhorse in organic synthesis, the TBDMS group provides a significant increase in stability towards a wide range of reaction conditions, yet can still be reliably cleaved using fluoride reagents or strong acid.[6]
-
Triisopropylsilyl (TIPS): The three bulky isopropyl groups make TIPS ethers exceptionally stable to both acidic and basic conditions. This high stability makes them ideal for protecting hydroxyl groups that need to endure harsh reaction conditions.[3]
-
tert-Butyldiphenylsilyl (TBDPS): Similar in stability to TBDMS under basic conditions, the TBDPS group offers superior stability in acidic media. This differential stability can be exploited for selective deprotection.
Experimental Protocols
Protection of Alcohols
The general procedure for the formation of silyl ethers involves the reaction of an alcohol with a silyl chloride in the presence of a base.
DOT Diagram: General Silylation Workflow
Caption: General workflow for the protection of an alcohol as a silyl ether.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with Methyldiphenylchlorosilane
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 equiv).
-
The mixture is stirred at room temperature until the imidazole has dissolved.
-
Methyldiphenylchlorosilane (1.2 equiv) is added dropwise to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired methyldiphenylsilyl ether.[3]
Deprotection of Silyl Ethers
The choice of deprotection conditions is critical for achieving selectivity.
DOT Diagram: Decision Tree for Silyl Ether Deprotection
Caption: Decision tree for selecting a silyl ether deprotection method.
Protocol 2: Selective Deprotection of a Methyldiphenylsilyl (MDPS) Ether under Basic Conditions
-
Dissolve the MDPS-protected alcohol in methanol.
-
Add a catalytic amount of a base, such as potassium carbonate.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[3]
Protocol 3: General Procedure for the Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
-
Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF).
-
Add a 1M solution of TBAF in THF (1.1-1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Conclusion
The selection of a silyl ether protecting group is a strategic decision that can significantly impact the efficiency and outcome of a synthetic route. While TBDMS and TIPS ethers are invaluable for their robustness, methyldiphenylsilyl (MDPS) ethers offer a unique niche for chemists. Its intermediate stability, particularly its pronounced lability to basic conditions, provides an opportunity for selective deprotection in the presence of more robust silyl ethers. By understanding the nuanced differences in stability and reactivity across the silyl ether family, researchers can devise more elegant and effective strategies for the synthesis of complex molecules.
References
- Sajiki, H., Ikawa, T., Hattori, K., & Hirota, K. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
-
Wechem. (2025, February 8). Common protective base reagent -- methyldiphenyl chlorosilane. Retrieved from [Link]
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Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
- Chepuru, S., & Vangala, S. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 8(1), 63-66.
-
Khan Academy. (2013, October 21). Protection of alcohols | Alcohols, ethers, epoxides, sulfides | Organic chemistry [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, December 2). 9: Protection of alcohols [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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comparative stability of silyl ethers in acidic and basic media
Notably, TBDMS and TBDPS exhibit similar stability in basic media, in contrast to their vastly different stability under acidic conditions. [6]TIPS remains significantly more stable, making it a robust choice when basic reaction conditions are required. [10]
Experimental Protocols: A Practical Guide
The theoretical stability data must be paired with reliable, validated protocols. The choice of deprotection method is a critical decision, guided by the specific silyl ether and the presence of other sensitive functional groups in the molecule. [4][14]
Protocol 1: Selective Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol is designed for the removal of a TBDMS group under mild acidic conditions that would likely leave a TIPS or TBDPS group intact.
-
Objective: To deprotect a primary TBDMS ether using acetic acid. [1]* Rationale: Acetic acid provides a mildly acidic medium, sufficient to cleave the acid-labile TBDMS ether over several hours at room temperature, while minimizing the risk of cleaving more robust silyl ethers or acid-sensitive functionalities. * Methodology:
-
Dissolution: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water (10 mL).
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Workup: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture until gas evolution ceases, neutralizing the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Protocol 2: Fluoride-Mediated Deprotection of a TIPS Ether
Fluoride ions have an exceptionally high affinity for silicon, making fluoride sources the most effective reagents for cleaving even the most robust silyl ethers. [2][5]Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose. [14]
-
Objective: To deprotect a sterically hindered TIPS ether using TBAF.
-
Rationale: The strength of the Si-F bond (one of the strongest single bonds) is the driving force for this reaction, enabling the cleavage of highly stable silyl ethers that are resistant to acidic or basic hydrolysis. [13]Anhydrous THF is the solvent of choice to ensure the reactivity of the fluoride source.
-
Methodology:
-
Setup: In a plastic vial (as residual HF can etch glass), dissolve the TIPS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 mmol) dropwise to the stirred solution at room temperature. For particularly stubborn TIPS ethers, warming to 40-50 °C may be necessary.
-
Reaction: Monitor the reaction by TLC. These reactions can be slow, sometimes requiring 12-24 hours for completion.
-
Quenching: Once the reaction is complete, quench by adding water (10 mL).
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the product by flash chromatography.
-
Caption: Decision workflow for selecting a silyl ether deprotection method.
Conclusion
The selection of a silyl protecting group and its corresponding deprotection strategy is a nuanced decision that profoundly impacts the success of a synthetic campaign. The stability of these groups is not an absolute property but rather a relative one, contingent on the steric and electronic environment at the silicon atom and the reaction conditions employed. By leveraging the vast, predictable differences in lability under acidic conditions, chemists can orchestrate complex sequences involving selective deprotections. Conversely, the unwavering power of fluoride-mediated cleavage provides a reliable method for removing even the most resilient silyl ethers. A thorough understanding of the principles and quantitative data presented in this guide empowers researchers to make informed, strategic decisions, thereby navigating the intricate pathways of modern organic synthesis with greater confidence and control.
References
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Silyl ether - Wikipedia. Wikipedia. [Link]
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Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Recent Advances in Silyl Protection of Alcohols. Taylor & Francis Online. [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Center for Biotechnology Information (PMC). [Link]
-
Silylethers. Chemistry LibreTexts. [Link]
-
(PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
-
A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Royal Society of Chemistry. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. [Link]
-
Silyl Protective Groups. Chem-Station Int. Ed. [Link]
-
tert-Butyldiphenylsilyl - Wikipedia. Wikipedia. [Link]
-
Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. ResearchGate. [Link]
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Selective Deprotection of Silyl Ethers. ResearchGate. [Link]
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Ether cleavage - Wikipedia. Wikipedia. [Link]
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cleavage of ethers with acid. YouTube. [Link]
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TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
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-
Silyl protecting group lability. Reddit. [Link]
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Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
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Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. [Link]
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Mechanism of Silyl Ether Protecting Groups. Pearson+. [Link]
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Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
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A-Z Guide to Analytical Method Validation for Methyldiphenylsilanol Quantification
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of analytical methodologies for the quantification of methyldiphenylsilanol. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental choices, ensuring a robust and self-validating system for your analytical needs.
Introduction: The Significance of Methyldiphenylsilanol Quantification
Methyldiphenylsilanol is a common organosilanol that can be present as an impurity, a degradation product, or a leachable from various materials used in pharmaceutical manufacturing and packaging.[1][2] Its accurate quantification is critical for ensuring the safety, efficacy, and quality of drug products. Regulatory bodies such as the FDA and EMA require rigorous validation of analytical methods to demonstrate their suitability for their intended purpose.[3][4][5] This guide will walk you through the essential considerations and procedures for validating an analytical method for methyldiphenylsilanol.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we compare the most common methods for silanol quantification.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution, excellent for volatile silanols. | Requires derivatization for non-volatile silanols, potential for thermal degradation. | Analysis of residual solvents and volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | Versatile, suitable for a wide range of polarities, non-destructive. | Can be affected by silanol interactions with the silica-based column.[6][7] | Assay and impurity quantification in drug substances and products. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, provides structural information. | Matrix effects can suppress ionization, can be expensive.[8] | Trace-level quantification, identification of unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, can be complex to interpret.[9] | Structural elucidation and quantification of major components. |
Expert Insight: For routine quality control, HPLC with UV detection is often the workhorse due to its robustness and versatility. However, when dealing with complex matrices or requiring very low detection limits, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. Gas Chromatography is a powerful tool, especially when dealing with volatile silanols, and can be effectively utilized with headspace techniques for certain applications.[10]
The Validation Workflow: A Step-by-Step Approach
A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][11] The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a comprehensive framework for validation.[12][13]
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols
Here, we provide a detailed protocol for the validation of an HPLC-UV method for the quantification of methyldiphenylsilanol.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[14]
Protocol:
-
Prepare a solution of a placebo (all components of the sample matrix except methyldiphenylsilanol).
-
Prepare a solution of methyldiphenylsilanol standard.
-
Prepare a spiked sample solution containing the placebo and methyldiphenylsilanol.
-
Inject each solution into the HPLC system.
-
Acceptance Criteria: The peak for methyldiphenylsilanol in the spiked sample should be pure and have no interference from any peaks in the placebo chromatogram at the retention time of the analyte.
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a series of at least five standard solutions of methyldiphenylsilanol at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot the peak area response versus the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare placebo samples spiked with known amounts of methyldiphenylsilanol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a standard solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Data Summary and Interpretation
The results of the validation studies should be clearly summarized in a table for easy comparison and interpretation.
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at the analyte retention time. | No interference observed. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| LOD | Report value | 0.1 µg/mL | N/A |
| LOQ | Report value | 0.3 µg/mL | N/A |
| Robustness | System suitability passes under all conditions. | All system suitability parameters met. | Pass |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Silanol interactions with the column.[6] | Use a column with end-capping, add a competitive base (e.g., triethylamine) to the mobile phase, or use a hybrid silica column.[7] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure proper mobile phase mixing and use a column oven for temperature control. |
| Low Recovery | Inefficient extraction or analyte degradation. | Optimize the extraction procedure, check for analyte stability in the sample solvent. |
| High RSD in Precision Studies | Inconsistent sample preparation or instrument variability. | Ensure consistent volumetric measurements and check instrument performance. |
Conclusion
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of methyldiphenylsilanol. By following a structured approach and understanding the scientific principles behind each validation parameter, researchers can ensure the development of robust, reliable, and compliant analytical methods. The key to a successful validation is a well-defined protocol, meticulous execution, and thorough documentation.
References
-
ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
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PubMed. [Determination of silanol group content on the surface of fumed silica by chemical reaction-headspace gas chromatography]. [Link]
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PubMed. New selective method for quantification of organosilanol groups in silicone pre-elastomers. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ScienceDirect. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Separation Science. Silica Purity #2 – Silanols. [Link]
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ResearchGate. (PDF) Quantification of silanol sites for the most common mesoporous ordered silicas and organosilicas: Total versus accessible silanols. [Link]
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LCGC. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
- Google Patents. US20050130309A1 - Detection of silanol groups on a surface.
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Agder University College. DETERMINATION OF SILANOL NUMBER ON SILICA-GEL PARTICLES BY DEUTERIUM EXCHANGE AND INFRARED SPECTROSCOPY. [Link]
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ICH. Quality Guidelines. [Link]
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ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]
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RSC Publishing. The challenge of silanol species characterization in zeolites. [Link]
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Taylor & Francis Online. Determination of Surface Silanols of Silica Gels and HPLC Bonded Phases. [Link]
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ZM Silane Limited. Organosilanol. [Link]
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Agilent. EXTRACTABLES AND LEACHABLES: - A COMPLEX ANALYSIS. [Link]
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- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Spectroscopic Guide to Methyldiphenylsilanol and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of organosilicon chemistry, methyldiphenylsilanol and its derivatives are foundational compounds, serving as key intermediates and building blocks. Spectroscopic analysis is the cornerstone of their characterization, providing a detailed fingerprint of their atomic arrangement and electronic environment. This guide offers an in-depth comparative analysis of methyldiphenylsilanol and its derivatives using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental observations and presenting validated data, this document aims to serve as a trusted resource for the accurate identification and characterization of these important molecules.
Introduction to Methyldiphenylsilanol and its Spectroscopic Characterization
Methyldiphenylsilanol [(CH₃)(C₆H₅)₂SiOH] is a crystalline solid that plays a significant role in the synthesis of more complex organosilicon compounds. The presence of the hydroxyl group on the silicon atom provides a reactive site for a variety of chemical transformations, making it a versatile precursor. The methyl and phenyl groups attached to the silicon atom influence its steric and electronic properties, which in turn are reflected in its spectroscopic signatures.
To illustrate the impact of structural modifications on the spectroscopic output, this guide will compare methyldiphenylsilanol with the following derivatives:
-
Methoxy(methyl)diphenylsilane: Represents O-alkylation of the silanol.
-
Chloro(methyl)diphenylsilane: A key synthetic precursor.
-
Methyl(di-p-tolyl)silanol: Substitution on the phenyl ring to probe electronic effects.
-
tert-Butyl(diphenyl)silanol: Introduction of a bulky alkyl group to explore steric influences.
The selection of these derivatives allows for a systematic evaluation of how changes in the electronic and steric environment around the silicon atom manifest in their respective spectra.
The Spectroscopic Toolkit: Principles and Experimental Causality
A multi-spectroscopic approach is essential for the unambiguous characterization of organosilicon compounds. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of these bonds. For silanols and their derivatives, key diagnostic peaks include:
-
O-H Stretch: The hydroxyl group of silanols exhibits a characteristic broad absorption band, typically in the range of 3200-3700 cm⁻¹, due to hydrogen bonding. The position and shape of this band can provide insights into the degree of intermolecular association.
-
Si-O Stretch: The silicon-oxygen single bond in silanols and alkoxysilanes gives rise to a strong absorption, usually found between 950 and 810 cm⁻¹[1].
-
Si-C Stretch: Vibrations of the silicon-carbon bonds, including Si-phenyl and Si-methyl, appear in the fingerprint region and can be complex.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ²⁹Si.
-
¹H NMR: Provides information on the number and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.
-
¹³C NMR: Offers a map of the carbon framework. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms.
-
²⁹Si NMR: Directly probes the silicon atom, providing valuable information about its coordination environment and the substituents attached to it. The chemical shift range for ²⁹Si is wide, making it a sensitive indicator of structural changes.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments can help to piece together the original molecular structure.
Experimental Workflow
The characterization of methyldiphenylsilanol and its derivatives follows a logical workflow, integrating synthesis, purification, and spectroscopic analysis.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for methyldiphenylsilanol and its selected derivatives.
Methyldiphenylsilanol
| Spectroscopic Data | Methyldiphenylsilanol |
| IR (cm⁻¹) | ~3200-3600 (br, O-H), ~3070 (aromatic C-H), ~2960 (aliphatic C-H), ~1430 (Si-Ph), ~1260 (Si-CH₃), ~850 (Si-O) |
| ¹H NMR (δ, ppm) | ~7.3-7.6 (m, 10H, Ar-H), ~2.5 (s, 1H, Si-OH), ~0.5 (s, 3H, Si-CH₃) |
| ¹³C NMR (δ, ppm) | ~135 (ipso-C), ~134 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~-2 (Si-CH₃) |
| ²⁹Si NMR (δ, ppm) | ~ -10 to -20 |
| MS (m/z) | 214 (M⁺), 199 ([M-CH₃]⁺), 137 ([M-C₆H₅]⁺) |
-
IR Analysis: The broad O-H stretch is a definitive feature of the silanol. The Si-Ph and Si-CH₃ absorptions are also characteristic.
-
NMR Analysis: The ¹H NMR shows the expected integration for the phenyl and methyl protons. The chemical shift of the Si-OH proton can vary with concentration and solvent due to hydrogen bonding. The upfield shift of the Si-CH₃ protons is typical for methyl groups attached to silicon. The ²⁹Si NMR chemical shift falls within the expected range for a silanol.
-
MS Analysis: The mass spectrum shows the molecular ion at m/z 214. The prominent fragment at m/z 199 corresponds to the loss of a methyl group, a common fragmentation pathway for methylsilanes.
Methoxy(methyl)diphenylsilane
| Spectroscopic Data | Methoxy(methyl)diphenylsilane |
| IR (cm⁻¹) | No O-H stretch, ~3070 (aromatic C-H), ~2960 (aliphatic C-H), ~2840 (O-CH₃), ~1430 (Si-Ph), ~1260 (Si-CH₃), ~1090 (Si-O-C), ~830 (Si-O) |
| ¹H NMR (δ, ppm) | ~7.3-7.6 (m, 10H, Ar-H), ~3.6 (s, 3H, O-CH₃), ~0.5 (s, 3H, Si-CH₃) |
| ¹³C NMR (δ, ppm) | ~135 (ipso-C), ~134 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~51 (O-CH₃), ~-4 (Si-CH₃) |
| ²⁹Si NMR (δ, ppm) | ~ -5 to -15 |
| MS (m/z) | 228 (M⁺), 213 ([M-CH₃]⁺), 197 ([M-OCH₃]⁺), 151 ([M-C₆H₅]⁺) |
-
IR Analysis: The most significant change is the disappearance of the broad O-H stretch and the appearance of a strong Si-O-C stretching band around 1090 cm⁻¹. A C-H stretch for the methoxy group is also observed around 2840 cm⁻¹.
-
NMR Analysis: In the ¹H NMR spectrum, the Si-OH proton signal is replaced by a singlet for the methoxy protons at around 3.6 ppm. The Si-CH₃ signal is slightly shifted. The ¹³C NMR shows a new signal for the methoxy carbon around 51 ppm. The ²⁹Si NMR chemical shift is expected to be slightly downfield compared to the silanol due to the replacement of -OH with -OCH₃.
-
MS Analysis: The molecular ion peak shifts to m/z 228. Fragmentation can involve the loss of a methyl group, a methoxy group, or a phenyl group.
Chloro(methyl)diphenylsilane
| Spectroscopic Data | Chloro(methyl)diphenylsilane |
| IR (cm⁻¹) | No O-H stretch, ~3070 (aromatic C-H), ~2960 (aliphatic C-H), ~1430 (Si-Ph), ~1260 (Si-CH₃), ~540 (Si-Cl) |
| ¹H NMR (δ, ppm) | ~7.4-7.8 (m, 10H, Ar-H), ~0.8 (s, 3H, Si-CH₃) |
| ¹³C NMR (δ, ppm) | ~134 (ipso-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~2 (Si-CH₃) |
| ²⁹Si NMR (δ, ppm) | ~ +10 to +20 |
| MS (m/z) | 232/234 (M⁺, isotope pattern for Cl), 217/219 ([M-CH₃]⁺), 197 ([M-Cl]⁺), 155 ([M-C₆H₅]⁺) |
-
IR Analysis: The key feature is the Si-Cl stretching vibration, which appears at a much lower frequency, typically around 540 cm⁻¹.
-
NMR Analysis: The electron-withdrawing chlorine atom causes a downfield shift of the Si-CH₃ protons in the ¹H NMR and the Si-CH₃ carbon in the ¹³C NMR compared to the silanol. The most dramatic effect is seen in the ²⁹Si NMR spectrum, where the chemical shift is significantly downfield, reflecting the deshielding effect of the chlorine atom.
-
MS Analysis: The mass spectrum will show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.
Methyl(di-p-tolyl)silanol
| Spectroscopic Data | Methyl(di-p-tolyl)silanol |
| IR (cm⁻¹) | ~3200-3600 (br, O-H), ~3050 (aromatic C-H), ~2960 (aliphatic C-H), ~1395 (Si-Aryl), ~1260 (Si-CH₃), ~815 (p-disubstituted benzene) |
| ¹H NMR (δ, ppm) | ~7.4 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~2.4 (s, 6H, Ar-CH₃), ~2.6 (s, 1H, Si-OH), ~0.5 (s, 3H, Si-CH₃) |
| ¹³C NMR (δ, ppm) | ~140 (C-CH₃), ~134 (Ar-C), ~132 (ipso-C), ~129 (Ar-C), ~21 (Ar-CH₃), ~-2 (Si-CH₃) |
| ²⁹Si NMR (δ, ppm) | ~ -10 to -20 |
| MS (m/z) | 242 (M⁺), 227 ([M-CH₃]⁺), 151 ([M-C₇H₇]⁺) |
-
IR Analysis: The spectrum will be similar to methyldiphenylsilanol, with the addition of bands characteristic of the p-disubstituted benzene rings, such as an out-of-plane C-H bending vibration around 815 cm⁻¹.
-
NMR Analysis: The ¹H NMR will show a simplified aromatic region with two doublets due to the symmetry of the p-tolyl groups. A new singlet for the two methyl groups on the phenyl rings will appear around 2.4 ppm. The ¹³C NMR will also reflect this symmetry and show a signal for the additional methyl carbons. The ²⁹Si NMR chemical shift is expected to be very similar to that of methyldiphenylsilanol, as the electronic effect of the p-methyl group is relatively small.
-
MS Analysis: The molecular ion will be at m/z 242. Fragmentation may involve the loss of a methyl group from the silicon or a tolyl group.
tert-Butyl(diphenyl)silanol
| Spectroscopic Data | tert-Butyl(diphenyl)silanol |
| IR (cm⁻¹) | ~3256 (br, O-H), ~3070 (aromatic C-H), ~2930, 2855 (aliphatic C-H), ~1430 (Si-Ph), ~1365 (tert-butyl) |
| ¹H NMR (δ, ppm) | ~7.3-7.7 (m, 10H, Ar-H), ~1.8 (s, 1H, Si-OH), ~1.0 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (δ, ppm) | ~136 (ipso-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~27 (C(CH₃)₃), ~19 (C(CH₃)₃) |
| ²⁹Si NMR (δ, ppm) | ~ -5 to -15 |
| MS (m/z) | 256 (M⁺), 199 ([M-C(CH₃)₃]⁺) |
-
IR Analysis: The IR spectrum shows the characteristic broad O-H stretch[2]. The C-H stretching region will show strong absorptions for the tert-butyl group.
-
NMR Analysis: The ¹H NMR spectrum is distinguished by a large singlet at approximately 1.0 ppm, integrating to nine protons, which is characteristic of the tert-butyl group. The ¹³C NMR will show two signals for the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The ²⁹Si NMR chemical shift is expected to be slightly downfield compared to methyldiphenylsilanol due to the increased steric bulk.
-
MS Analysis: The molecular ion appears at m/z 256. A major fragmentation pathway is the loss of the bulky tert-butyl group to give a fragment at m/z 199.
Structure-Spectrum Correlations: A Deeper Dive
The comparative data reveals clear relationships between the molecular structure and the resulting spectroscopic features.
-
Electronic Effects: The replacement of the hydroxyl group with a more electronegative chlorine atom in chloro(methyl)diphenylsilane causes a significant deshielding of the silicon nucleus, resulting in a large downfield shift in the ²⁹Si NMR spectrum. This is a direct consequence of the inductive electron withdrawal by the chlorine atom.
-
Steric Effects: The introduction of a bulky tert-butyl group in place of a methyl group leads to more subtle changes. In the ¹H NMR, the tert-butyl protons appear as a sharp, highly shielded singlet. The steric hindrance can also influence the hydrogen bonding of the silanol group, potentially affecting the shape and position of the O-H stretch in the IR spectrum.
-
Symmetry: The substitution on the phenyl rings in methyl(di-p-tolyl)silanol introduces a higher degree of symmetry, which is clearly reflected in the simplification of the aromatic region of the ¹H and ¹³C NMR spectra.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following general protocols are recommended.
Sample Preparation
-
IR Spectroscopy: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates (e.g., NaCl or KBr) can be used.
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, and can also be used for external referencing in ²⁹Si NMR.
-
Mass Spectrometry: For volatile and thermally stable compounds, direct injection or gas chromatography-mass spectrometry (GC-MS) with electron ionization is suitable. For less volatile or thermally sensitive compounds, techniques like electrospray ionization (ESI) may be more appropriate.
Instrument Parameters
-
Technique: Transmission (KBr pellet or liquid cell) or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Background: A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal should be collected.
-
Spectrometer: A 300 MHz or higher field spectrometer is recommended for good resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, depending on concentration.
-
-
²⁹Si NMR:
-
Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Relaxation Delay: A longer relaxation delay (e.g., 10-30 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei.
-
Number of Scans: A larger number of scans is typically required due to the low natural abundance and sensitivity of ²⁹Si.
-
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).
-
Inlet System: Direct insertion probe or GC inlet.
Conclusion
The spectroscopic comparison of methyldiphenylsilanol and its derivatives demonstrates the power of a multi-technique approach for detailed structural elucidation. Each spectroscopic method provides complementary information, and the systematic analysis of a series of related compounds allows for a deeper understanding of structure-spectrum correlations. For researchers in drug development and materials science, a thorough grasp of these principles is essential for the confident identification of synthetic intermediates and final products, ensuring the integrity and reproducibility of their work.
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A Senior Application Scientist's Guide to the Cross-Reactivity of Methyldiphenylsilanol
Introduction: Understanding the Role of Methyldiphenylsilanol in Modern Research
Methyldiphenylsilanol (MDPS) is an organosilanol compound characterized by a silicon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1] This unique structure imparts a combination of reactivity, steric hindrance, and solubility that makes it a valuable tool in diverse scientific fields, from pharmaceutical development to materials science. The reactivity of the silanol (-Si-OH) group is of particular interest, as it allows for the formation of stable siloxane bonds (Si-O-Si) through condensation reactions with various functional groups. This property is widely exploited for surface modification, the creation of protective coatings, and as a versatile blocking agent in organic synthesis.[2][3]
For researchers, scientists, and drug development professionals, a thorough understanding of the cross-reactivity of methyldiphenylsilanol is paramount. The efficiency and selectivity of its reactions with common functional groups—hydroxyl (-OH), amino (-NH₂), carboxyl (-COOH), and thiol (-SH)—dictate its utility and application. This guide provides an in-depth comparison of the reactivity of methyldiphenylsilanol with these key functional groups, supported by mechanistic insights and detailed experimental protocols for evaluation.
The Heart of the Matter: The Silanol Functional Group
The silicon-oxygen-hydrogen (Si-O-H) linkage in silanols is the center of their reactivity. Silanols are generally more acidic than their corresponding alcohols, a property that enhances the nucleophilicity of the resulting silanolate anion.[4] The reaction of a silanol with a nucleophilic functional group typically proceeds via a condensation mechanism, where a molecule of water is eliminated to form a new silicon-oxygen, silicon-nitrogen, or other silicon-heteroatom bond.[5] The rate and extent of these reactions are influenced by several factors, including the steric bulk around the silicon atom, the nucleophilicity of the reacting functional group, and the reaction conditions (e.g., temperature, solvent, and presence of catalysts).
Comparative Cross-Reactivity: A Head-to-Head Analysis
While direct quantitative kinetic data comparing the reactivity of methyldiphenylsilanol with hydroxyl, amino, carboxyl, and thiol groups under identical conditions is scarce in the literature, a qualitative and semi-quantitative comparison can be constructed based on established principles of organic chemistry and existing studies on silanol reactivity.
The general order of nucleophilicity for these functional groups is often cited as:
Amino > Thiol > Hydroxyl > Carboxyl
This order, however, can be influenced by steric hindrance, solvent effects, and the specific pKa of the functional groups. The bulky phenyl groups of methyldiphenylsilanol introduce significant steric hindrance, which can modulate this expected reactivity order.
Table 1: Comparative Reactivity of Methyldiphenylsilanol with Various Functional Groups
| Functional Group | General Reactivity with MDPS | Mechanistic Considerations | Factors Influencing Reactivity |
| Amino (-NH₂) | High | Nucleophilic attack of the lone pair of the nitrogen on the silicon atom, followed by elimination of water. The basicity of the amine plays a crucial role.[6] | Steric Hindrance: Primary amines are more reactive than secondary amines. Bulky substituents on the amine will decrease reactivity. Electronic Effects: Aliphatic amines are generally more reactive than aromatic amines due to the delocalization of the lone pair in aromatic systems.[7][8] |
| Hydroxyl (-OH) | Moderate to High | Condensation reaction to form a siloxane bond (Si-O-Si). The reaction is often catalyzed by acids or bases.[5] | Acidity: More acidic alcohols (e.g., phenols) may react faster. Steric Hindrance: Primary alcohols are more reactive than secondary and tertiary alcohols.[9] |
| Carboxyl (-COOH) | Moderate | Esterification reaction to form a silyl ester. The reaction can be driven by the removal of water.[10] | Acidity: Stronger carboxylic acids may be more reactive. Catalysis: The reaction is often catalyzed by acids or coupling agents. |
| Thiol (-SH) | Moderate to Low | Formation of a silicon-sulfur bond. Thiols are good nucleophiles but can also be easily oxidized to disulfides, which can be a competing reaction.[1][11] | Acidity: Thiolates (R-S⁻) are more nucleophilic than thiols. Oxidation: The presence of oxidizing agents can lead to disulfide formation, reducing the yield of the desired silylation product. |
Experimental Evaluation of Cross-Reactivity
To empirically determine the cross-reactivity of methyldiphenylsilanol, a series of standardized experiments can be performed. The following protocols are designed to be comparative, utilizing consistent reaction conditions and analytical methods.
Core Experimental Workflow
The general workflow for assessing the cross-reactivity involves reacting methyldiphenylsilanol with a chosen functionalized substrate and monitoring the reaction progress over time.
Caption: Generalized reaction mechanism of methyldiphenylsilanol with a nucleophile.
Conclusion: A Versatile Tool for the Discerning Scientist
Methyldiphenylsilanol's reactivity profile makes it a highly adaptable reagent in the modern laboratory. While amines generally exhibit the highest reactivity towards methyldiphenylsilanol, followed by hydroxyl and carboxyl groups, the specific reaction conditions and substrate structure can significantly influence the outcome. The reactivity with thiols is generally lower and can be complicated by oxidative side reactions.
By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively harness the synthetic potential of methyldiphenylsilanol. The ability to selectively react with specific functional groups, or to understand the competitive landscape in a multifunctional molecule, is key to its successful application in drug development, surface science, and advanced materials synthesis.
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A Researcher's Guide to the Computational Comparison of Silyl Ether Transition States
In the landscape of modern organic synthesis, silyl ethers stand as indispensable protecting groups for hydroxyl functionalities. Their widespread use in the development of pharmaceuticals and other complex molecules stems from their tunable stability and the diverse conditions under which they can be selectively cleaved. Understanding the transition states of these cleavage reactions is paramount for predicting reactivity, optimizing reaction conditions, and designing novel synthetic strategies. This guide provides an in-depth, objective comparison of computational methods for modeling silyl ether transition states, supported by experimental data and actionable protocols for researchers in the field.
The Significance of Silyl Ether Transition States
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom and the electronic nature of the alcohol. The general order of stability under acidic conditions is TMS < TES < TBS < TIPS < TBDPS, while under fluoride-mediated conditions, the order is TMS < TES < TIPS < TBS < TBDPS.[1] The cleavage of the robust Si-O bond proceeds through a high-energy transition state, the geometry and energy of which determine the reaction rate. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these transient structures and provide quantitative insights into reaction mechanisms.
Comparing Computational Approaches for Silyl Ether Transition States
The accuracy of a computational model hinges on the choice of the theoretical method, which includes the functional and the basis set. For reactions involving silicon, these choices are critical to obtaining results that correlate well with experimental observations.
Density Functional Theory (DFT) Functionals: A Comparative Analysis
A variety of DFT functionals are available, each with its own strengths and weaknesses. For silicon-centered reactions, it is crucial to select a functional that accurately describes the electronic structure and energetics of hypervalent silicon intermediates and transition states.
Based on performance in related systems and general recommendations for reaction barrier calculations, the following functionals are commonly employed and compared:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.
-
M06-2X: A high-nonlocality hybrid meta-GGA functional that is often recommended for main-group thermochemistry and reaction kinetics.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which can be important for accurately modeling non-covalent interactions that may influence transition state stability.
-
PBE0: A hybrid functional that often performs well for reaction barrier heights.[5]
Table 1: Comparison of DFT Functionals for Silyl Ether Transition State Calculations
| Functional | Type | Strengths | Considerations |
| B3LYP | Hybrid GGA | Good balance of cost and accuracy for a wide range of systems. | May underestimate reaction barriers in some cases. |
| M06-2X | Hybrid meta-GGA | Generally provides high accuracy for main-group kinetics.[5] | Can be more computationally expensive than B3LYP. |
| ωB97X-D | Range-separated hybrid GGA | Includes dispersion corrections, beneficial for systems with significant non-covalent interactions. | Performance can be system-dependent. |
| PBE0 | Hybrid GGA | Often performs well for reaction energies and barrier heights.[5] | May not be as accurate as more modern functionals for all systems. |
The Crucial Role of Basis Sets
The choice of basis set is equally important, as it defines the set of mathematical functions used to build the molecular orbitals. For elements like silicon, which can access d-orbitals for bonding, polarization and diffuse functions are essential for an accurate description of the electronic structure, particularly in transition states.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G**): These are widely used and offer a good compromise between accuracy and computational cost. The addition of polarization functions () and diffuse functions (+) is critical for describing the anionic and hypervalent nature of the silicon center in the transition state.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the inclusion of diffuse functions, which are highly recommended for transition state calculations. While more computationally demanding, they generally provide higher accuracy.[2]
For silicon-containing systems, basis sets like the def2 series (e.g., def2-TZVP) are also a popular and reliable choice.
Mechanistic Insights from Transition State Analysis
Computational studies have provided detailed pictures of the transition states for various silyl ether deprotection mechanisms.
Acid-Catalyzed Deprotection
Under acidic conditions, the reaction is initiated by protonation of the ether oxygen. This is followed by nucleophilic attack on the silicon atom, often by a solvent molecule. The transition state involves a pentacoordinate silicon center.[6]
Caption: Workflow for acid-catalyzed silyl ether deprotection.
Fluoride-Mediated Deprotection
The cleavage of silyl ethers using fluoride sources like tetrabutylammonium fluoride (TBAF) is a widely used method. The high affinity of silicon for fluoride is the driving force for this reaction. The mechanism involves the direct attack of the fluoride ion on the silicon atom, leading to a pentacoordinate transition state.
Caption: Mechanism of fluoride-mediated silyl ether cleavage.
Quantitative Comparison: Calculated vs. Experimental Activation Energies
A critical validation of any computational method is its ability to reproduce experimental data. For reaction kinetics, this means accurately predicting activation energies.
Table 2: Comparison of Calculated and Experimental Activation Energies for Silyl Ether Cleavage
| Reaction | Silyl Ether | Conditions | Computational Method | Calculated Ea (kcal/mol) | Experimental Ea (kcal/mol) | Reference |
| Acid-Catalyzed Hydrolysis | Silyl Ester | Acidic | DFT | 7.4 (31 kJ/mol) | ~7-8 | [3][4] |
| SN2 Reaction | X⁻ + SiH₃Y | Gas Phase | CCSD(T)-F12b/aug-cc-pVQZ | Varies | N/A | [2] |
Experimental Protocols for Computational Studies
For researchers looking to perform their own computational analysis of silyl ether transition states, the following protocol provides a robust starting point.
Protocol: Locating the Transition State for TBAF-Mediated Deprotection of a TBS Ether
Objective: To calculate the transition state and activation energy for the fluoride-mediated cleavage of a tert-butyldimethylsilyl (TBS) ether.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Model System: To reduce computational cost, a simplified model system can be used, for example, methanol protected as its TBS ether.
-
Reactant and Product Optimization:
-
Build the initial structures of the reactants (TBS-protected methanol and a fluoride anion) and the products (methoxide anion and TBS-fluoride).
-
Perform geometry optimizations of the reactants and products to find their minimum energy structures. A suitable level of theory would be B3LYP/6-31G*.
-
-
Transition State Search:
-
Use a transition state search algorithm, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or a Nudged Elastic Band (NEB) method.
-
Provide the optimized reactant and product structures as input for the search.
-
The initial guess for the transition state will be a structure along the reaction path.
-
-
Transition State Verification:
-
Once a candidate transition state structure is found, perform a frequency calculation at the same level of theory.
-
A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the Si-O bond breaking and the Si-F bond forming).
-
Visualize the imaginary frequency to ensure it corresponds to the expected reaction pathway.
-
-
Refinement of Energies:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a higher level of theory, for example, M06-2X/def2-TZVP.
-
-
Calculation of Activation Energy:
-
The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants.
-
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Part 1: The Mechanistic Cornerstone of Silanol Catalysis
An In-Depth Guide to the Catalytic Activity of Organosilanols: A Comparative Analysis for the Modern Chemist
Welcome to a comprehensive exploration of organosilanols, a versatile and increasingly vital class of catalysts in modern organic synthesis. For researchers, scientists, and professionals in drug development, the push for more efficient, selective, and sustainable chemical transformations is relentless. Organosilanols, with their unique electronic properties and low toxicity, have emerged as powerful tools, moving beyond their traditional roles as protecting groups or synthetic intermediates to become sophisticated catalysts in their own right.[1]
This guide deviates from rigid templates to provide a narrative grounded in mechanistic understanding and practical application. We will dissect the fundamental principles that govern silanol catalysis, present objective, data-driven comparisons of different silanol classes across key reaction types, and provide robust experimental protocols to empower your own research and development. Our approach is built on the pillars of scientific integrity: explaining the causality behind experimental choices, ensuring protocols are self-validating, and grounding every claim in authoritative, verifiable sources.
To effectively compare different organosilanols, we must first understand why they work. The catalytic prowess of the silanol moiety (Si-O-H) stems from a unique combination of acidity, hydrogen-bonding capability, and steric tuneability.
The Dual Nature of the Silanol Group: Brønsted Acidity and Hydrogen Bonding
Unlike their carbon-based analogues (alcohols), silanols are significantly more acidic.[2][3] This heightened Brønsted acidity allows them to protonate and activate substrates. However, their most influential role is often as a hydrogen-bond donor .[4] The Si-OH group forms strong hydrogen bonds with Lewis basic sites on substrates, such as the oxygen of a carbonyl group or the nitrogen of an imine. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack.
The true elegance of silanol catalysis is often revealed in cooperative hydrogen-bonding effects , particularly with silanediols . These molecules, possessing two hydroxyl groups, can engage in self-recognition to form dimeric structures.[5][6] This self-assembly creates a more organized and pre-disposed catalytic pocket, enhancing the acidity and hydrogen-bonding strength of the participating Si-OH groups.[6] This cooperative activation is a key differentiator from simpler monofunctional catalysts.
Caption: Cooperative activation via silanediol dimerization.
Silanols as Nucleophile Precursors in Cross-Coupling Reactions
Beyond organocatalysis, organosilanols are exceptionally valuable in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[7] They serve as stable, non-toxic, and easily handled alternatives to organoboron and organotin reagents.[7][8] The key innovation in this area was the shift from using harsh fluoride activators to mild basic conditions. In the presence of a Brønsted base, the silanol is deprotonated in situ to form a highly nucleophilic silanolate .[9][10] This silanolate readily engages in the transmetalation step of the catalytic cycle, enabling efficient C-C bond formation. This fluoride-free activation protocol is a significant advantage, enhancing functional group tolerance and operational simplicity.[7]
Caption: Simplified Pd-catalyzed cycle using silanolate activation.
Part 2: A Data-Driven Comparison of Catalytic Performance
The true measure of a catalyst lies in its performance. Here, we present a comparative analysis of different organosilanol classes across several synthetically important transformations. The data is synthesized from peer-reviewed literature to provide an objective benchmark.
Asymmetric Michael Addition to Nitroalkenes
This reaction is a classic benchmark for hydrogen-bond catalysts. Here, we compare a standard diaryl silanediol with its electron-deficient, fluorinated analogue, demonstrating the impact of electronic tuning on catalytic activity.
Table 1: Comparison of Silanediol Catalysts in the Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene [6]
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 (Mesityl)₂Si(OH)₂ | Toluene | 24 | 20 | 2 |
| 2 (Mesityl)(3,5-(CF₃)₂C₆H₃)Si(OH)₂ | Toluene | 24 | 99 | 45 |
| 2 (Mesityl)(3,5-(CF₃)₂C₆H₃)Si(OH)₂ | MTBE | 24 | 99 | 57 |
Analysis: The introduction of electron-withdrawing trifluoromethyl groups on catalyst 2 dramatically increases its acidity and hydrogen-bonding strength, leading to a significant rate and yield enhancement compared to the parent mesityl silanediol 1 .[6] This highlights a key principle: for reactions involving electrophile activation, increasing the Brønsted acidity of the silanol catalyst is a rational strategy for improving performance.
Asymmetric Desymmetrization of Prochiral Silanediols
Creating silicon-stereogenic centers is a significant challenge in synthesis.[11][12] Organocatalytic desymmetrization of prochiral silanediols offers a powerful, metal-free approach.
Table 2: Organocatalytic Desymmetrization of a Prochiral Silanediol [11][13]
| Silanediol Substrate | Silylating Agent | Catalyst (20 mol%) | Solvent | Yield (%) | er |
| t-Bu(Ph)Si(OH)₂ | i-Pr₂HSiCl | Chiral Imidazole | Toluene | 93 | 95:5 |
| t-Bu(Ph)Si(OH)₂ | Vinyl(Me)₂SiCl | Chiral Imidazole | Toluene | 99 | 98:2 |
| i-Pr(Ph)Si(OH)₂ | Vinyl(Me)₂SiCl | Chiral Imidazole | Toluene | 99 | 92:8 |
Analysis: This method, utilizing a chiral imidazole-containing catalyst, provides excellent yields and high enantioselectivity across various substrates.[11][13] The bifunctional catalyst is proposed to activate the silanediol through a two-point hydrogen-bonding interaction while the Lewis basic imidazole activates the silyl chloride.[11][13] The success with sterically varied groups (e.g., isopropyl vs. tert-butyl) demonstrates the broad potential of this organocatalytic approach.[13]
Direct Amidation of Carboxylic Acids
Avoiding stoichiometric activating agents in amide bond formation is a major goal in sustainable chemistry. Triarylsilanols have been identified as the first class of silicon-centered molecular catalysts for this transformation.[14]
Table 3: Comparison of Triarylsilanol Catalysts for the Amidation of Benzoic Acid and Benzylamine [14]
| Catalyst (30 mol%) | Temp (°C) | Time (h) | Conversion (%) |
| None (Background) | 110 | 6 | ~10 |
| Ph₃SiOH | 110 | 6 | 70 |
| (4-F-C₆H₄)₃SiOH | 110 | 6 | 85 |
| (4-Br-C₆H₄)₃SiOH | 110 | 6 | >99 |
Analysis: The data clearly shows that triarylsilanols are effective catalysts for direct amidation. Electron-withdrawing halogen substituents on the aryl rings enhance catalytic activity, with the tris(p-bromophenyl)silanol emerging as the most active catalyst.[14] The proposed mechanism involves the formation of a silyl ester intermediate, which is then attacked by the amine. Kinetic studies revealed product inhibition, an important consideration when designing these catalytic systems.[14]
Part 3: Field-Proven Experimental Protocols
To translate theory into practice, we provide the following detailed experimental protocols. These are designed to be self-validating and serve as a robust starting point for your own investigations.
Protocol 1: General Procedure for Silanediol-Catalyzed Asymmetric Michael Addition
Objective: To evaluate the catalytic activity and enantioselectivity of a silanediol catalyst in the addition of indole to trans-β-nitrostyrene.
Materials:
-
Silanediol catalyst (e.g., (Mesityl)(3,5-(CF₃)₂C₆H₃)Si(OH)₂)
-
trans-β-nitrostyrene
-
Indole
-
Anhydrous solvent (e.g., Toluene or MTBE)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the silanediol catalyst (0.01 mmol, 5 mol%).
-
Reagent Addition: Add indole (0.24 mmol, 1.2 equiv) followed by trans-β-nitrostyrene (0.20 mmol, 1.0 equiv).
-
Reaction Initiation: Add anhydrous solvent (1.0 mL, 0.2 M) via syringe.
-
Incubation: Stir the reaction mixture vigorously at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral HPLC.
Causality: The use of an anhydrous solvent and inert atmosphere is critical to prevent catalyst deactivation via condensation or unwanted side reactions. The 5 mol% catalyst loading is a standard starting point for screening organocatalysts, balancing activity with cost. Chiral HPLC is the gold standard for accurately determining the enantioselectivity of the transformation.
Caption: A typical workflow for screening and comparing silanol catalysts.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Silanol
Objective: To evaluate the performance of an aryl(dimethyl)silanol in a biaryl coupling with an aryl bromide.
Materials:
-
Palladium catalyst precursor (e.g., [allylPdCl]₂)
-
Ligand (e.g., 1,4-Bis(diphenylphosphino)butane, dppb)
-
Aryl(dimethyl)silanol
-
Aryl bromide
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 1 mol% Pd) and ligand (e.g., 1.2 mol%) to an oven-dried reaction vial.
-
Reagent Addition: Add the aryl(dimethyl)silanol (1.5 equiv), aryl bromide (1.0 equiv), and cesium carbonate (2.0 equiv).
-
Reaction Initiation: Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M). Seal the vial.
-
Incubation: Remove the vial from the glovebox and heat the reaction mixture in a pre-heated oil bath (e.g., 80-100 °C) with vigorous stirring. Monitor by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify by flash column chromatography.
-
Analysis: Determine the yield of the isolated biaryl product.
Causality: The use of a phosphine ligand like dppb is crucial for facilitating the oxidative addition of the aryl bromide to the Pd(0) center and stabilizing the catalytic species. Cesium carbonate is an effective base for generating the nucleophilic silanolate in situ without requiring harsh fluoride additives. Heating is often necessary to drive the reaction to completion, especially with less reactive aryl bromides.
Conclusion and Future Outlook
Organosilanols represent a remarkably versatile and powerful class of catalysts. Their activity can be rationally tuned through electronic and steric modifications, allowing for tailored applications.
-
Silanediols are premier choices for organocatalysis driven by cooperative hydrogen bonding, especially in asymmetric synthesis.[5][6]
-
Electron-deficient triarylsilanols have carved a niche as effective Brønsted acid catalysts for challenging transformations like direct amidation.[14]
-
Simple alkyl- and arylsilanols serve as robust, safe, and practical nucleophilic precursors for a vast range of palladium-catalyzed cross-coupling reactions, streamlining the synthesis of complex molecules.[7]
The continued development of novel chiral silanol scaffolds and a deeper mechanistic understanding of their activation modes will undoubtedly unlock new catalytic transformations.[12][15] From asymmetric catalysis in drug discovery to the development of advanced materials, the influence of organosilanols is poised to grow, solidifying their place as an indispensable tool for the modern chemist.
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- HYDROGEN BONDING TO SILANOLS.Imperial College London.
- Development and Mechanistic Studies of Chiral Silanol-Containing Ligands for Enantioselective Catalysis.eScholarship, University of California.
- Silanol - Wikipedia.Wikipedia.
- Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols.
- Synthesis of Silicon-Stereogenic Silanols Involving Iridium-Catalyzed Enantioselective C–H Silylation Leading to a New Ligand Scaffold.
- Oxidation of Silanes to Silanols on Pd Nanoparticles: H2 Desorption Accelerated by Surface Oxygen Atom.The Journal of Physical Chemistry C.
- Silane Terminated Polymer Reactions with Non-Tin Catalysts.Specialty Tapes & Adhesives Blog.
- Cooperative hydrogen-bonding effects in silanediol c
- Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols.PMC, NIH.
- Catalytic asymmetric synthesis of silicon-stereogenic organosilanes.Xingwei Li Research Group.
- Cooperative Hydrogen-Bonding Effects in Silanediol C
- Chromatographic silanol activity test procedures: the quest for a universal test.PubMed.
- Hydrogen bonding to oxygen in siloxane bonds drives liquid phase adsorption of primary alcohols in high-silica zeolites.RSC Publishing.
- Chromatographic silanol activity test procedures: The quest for a universal test.
- Catalytic Synthesis of Silanols from Hydrosilanes and Applic
- Organosilane Chemistry.
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- Hydrogen-bond acidity of silanols: A combined experimental and theoretical study.
- Mechanistic Studies of Silsesquioxane Silanol Organocatalysis and Development of Carbene Insertion into Si–H Bonds for Silicon.eScholarship, University of California.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods.
- Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanol
- Recent Developments in the Synthesis and Structure of Organosilanols.
- Organosilanols.Sigma-Aldrich.
- Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols
- Palladium-catalyzed cross-coupling reactions of silanolates: a paradigm shift in silicon-based cross-coupling reactions.Sigma-Aldrich.
- Neighboring Acetal‐Assisted Brønsted‐Acid‐Catalyzed Si–H Bond Activation: Divergent Synthesis of Functional Siloxanes through Silylation and Hydrolytic Oxid
- Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: Practical alternatives to boron- and tin-based methods.Illinois Experts.
- Recent Developments in the Synthesis and Structure of Organosilanols.Chemical Reviews.
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- Hydrolysis of various organosilanes catalyzed by 1.
- On the Use of Triarylsilanols as Catalysts for Direct Amid
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The Ascendance of Silanols: A Comparative Guide to Methyldiphenylsilanol as a Directing Group in C-H Activation
In the landscape of modern synthetic chemistry, the selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for streamlining the synthesis of complex molecules.[1] This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Central to the success of many C-H activation strategies is the use of directing groups (DGs), which position a metal catalyst in proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity.[2] While a plethora of directing groups have been developed, the ideal DG should be easily installed, robust under the reaction conditions, and readily removable or convertible into another functional group.[3]
This guide provides an in-depth evaluation of methyldiphenylsilanol as a directing group in palladium-catalyzed C-H activation reactions. We will objectively compare its performance with other established directing groups, supported by experimental data, and provide detailed protocols for its application. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to effectively leverage this versatile directing group in their synthetic endeavors.
The Rise of a Removable Directing Group: Methyldiphenylsilanol
The utility of a directing group is often dictated by its ease of removal after the desired C-H functionalization has been achieved. "Traceless" or readily cleavable directing groups are highly sought after to avoid introducing unwanted functionality into the final product.[3][4] In this context, silanols, and specifically methyldiphenylsilanol, have garnered significant attention. The silicon-oxygen bond offers a unique handle for subsequent transformations, allowing for facile removal or conversion to other useful functional groups.[3][5]
The directing ability of the silanol group stems from the coordination of the hydroxyl oxygen to the metal center, forming a stable cyclometalated intermediate that facilitates the selective activation of an ortho C-H bond.[5]
Comparative Performance Analysis
To contextualize the utility of methyldiphenylsilanol, a comparison with other commonly employed directing groups is essential. The choice of a directing group is highly dependent on the specific transformation and the substrate. Key performance indicators include reaction efficiency (yield), substrate scope, regioselectivity, and the conditions required for installation and removal.
| Directing Group | Typical C-H Functionalization | Advantages | Disadvantages |
| Methyldiphenylsilanol | Olefination, Oxygenation, Carboxylation | Readily removable or convertible; mild installation and removal conditions.[5][6] | Can be sensitive to strong bases.[3] |
| Pyridine | Arylation, Alkylation, Halogenation | High directing ability; robust under various reaction conditions.[7][8] | Difficult to remove, often remains in the final product.[7] |
| Amide (e.g., 8-aminoquinoline) | Arylation, Alkylation, Amination | Strong bidentate chelation leading to high efficiency.[9][10] | Often requires multiple steps for installation and removal.[11] |
| Carboxylic Acid | Arylation, Olefination, Halogenation | Can be a "traceless" directing group via decarboxylation.[2] | Decarboxylation can require harsh conditions.[3] |
Experimental Showcase: Methyldiphenylsilanol in Action
The practical utility of methyldiphenylsilanol is best illustrated through specific examples of its application in C-H functionalization reactions.
Palladium-Catalyzed Ortho-Olefination of Phenols
One of the notable applications of the silanol directing group is in the ortho-olefination of phenols. This transformation provides a direct route to valuable substituted phenolic compounds.
Experimental Protocol:
-
Installation of the Directing Group: To a solution of the phenol (1.0 mmol) and a tertiary amine base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., THF) at 0 °C, add methyldiphenylsilyl chloride (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the methyldiphenylsilyl-protected phenol.
-
C-H Olefination: In a reaction vessel, combine the methyldiphenylsilyl-protected phenol (0.5 mmol), Pd(OAc)₂ (5 mol%), an olefin (e.g., an acrylate, 1.0 mmol), and an oxidant (e.g., Ag₂CO₃, 1.0 mmol) in a suitable solvent (e.g., dioxane). The vessel is sealed and heated at 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the ortho-olefinated product.
-
Removal of the Directing Group: The purified ortho-olefinated silyl ether is dissolved in a solvent such as THF, and a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, 1.2 mmol) is added. The reaction is stirred at room temperature for 1-2 hours. Upon completion, the reaction is worked up to yield the final ortho-olefinated phenol.
Mechanistic Insights: The Role of Methyldiphenylsilanol
The directing effect of methyldiphenylsilanol is predicated on the formation of a palladacycle intermediate. The following diagram illustrates the proposed catalytic cycle for the ortho-olefination reaction.
Figure 1: Proposed mechanism for methyldiphenylsilanol-directed C-H olefination.
The catalytic cycle is initiated by the coordination of the silanol's hydroxyl group to the Pd(II) catalyst, followed by a concerted metalation-deprotonation step to form the key palladacycle intermediate.[12] Subsequent olefin insertion, β-hydride elimination, and reductive elimination steps yield the desired product and regenerate the active Pd(II) catalyst.
Workflow for a Typical C-H Functionalization Experiment
The following diagram outlines the general workflow for employing methyldiphenylsilanol as a directing group in a C-H functionalization experiment.
Figure 2: General experimental workflow.
Conclusion and Future Outlook
Methyldiphenylsilanol has proven to be a valuable and versatile directing group for palladium-catalyzed C-H functionalization reactions. Its key advantages lie in its facile installation and, most importantly, its straightforward removal or conversion, addressing a critical challenge in directing group-assisted synthesis. While other directing groups may offer higher reactivity in specific cases, the overall synthetic efficiency gained from the ease of handling the silanol group makes it a highly attractive option for the synthesis of complex molecules.
Future research in this area will likely focus on expanding the scope of C-H functionalization reactions amenable to silanol direction, as well as developing more robust and efficient catalytic systems. The continued development of removable directing groups like methyldiphenylsilanol will undoubtedly play a pivotal role in advancing the field of C-H activation and its application in pharmaceuticals, agrochemicals, and materials science.
References
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A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
-
Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds. Chemical Reviews. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Supporting Information. [Link]
-
Combining transition metals and transient directing groups for C–H functionalizations. RSC Advances. [Link]
-
Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. [Link]
-
Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. ScienceOpen. [Link]
-
Silicon-Tethered Strategies for C–H Functionalization Reactions. Accounts of Chemical Research. [Link]
-
Pd-Catalyzed Modifiable Silanol-Directed Aromatic C–H Oxygenation. Organic Letters. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society. [Link]
-
Transition-metal-catalyzed Directing Group-Assisted C-H Activation of Phenols. Organic & Biomolecular Chemistry. [Link]
-
Removable and modifiable directing groups in C-H activation. YouTube. [Link]
-
Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews. [Link]
-
C-H activation at remote positions. YouTube. [Link]
-
On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
The main mechanisms of C-H activation. YouTube. [Link]
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A Researcher's Guide to Silyl Ether Deprotection: A Comparative Analysis
In the landscape of modern organic synthesis, the judicious application of protecting groups is a cornerstone of elegant and efficient molecular construction. Among the pantheon of protecting groups for hydroxyl moieties, silyl ethers stand out for their versatility, ease of introduction, and tunable lability. However, the true measure of a protecting group's utility lies in its clean and selective removal. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the most common and emerging methods for silyl ether deprotection, supported by experimental data and mechanistic insights to empower strategic decision-making in complex synthetic endeavors.
The Spectrum of Silyl Ether Stability: A Foundation for Selectivity
The choice of a deprotection strategy is intrinsically linked to the nature of the silyl ether itself. The stability of the silicon-oxygen bond is primarily dictated by the steric hindrance around the silicon atom. A well-established hierarchy of stability exists, which forms the basis for orthogonal deprotection strategies, allowing for the selective removal of one silyl group in the presence of another.[1][2]
Relative Stability of Common Silyl Ethers:
| Condition | Stability Trend |
| Acidic | TMS < TES < TBS < TIPS < TBDPS[2] |
| Basic | TMS < TES < TBS ≈ TBDPS < TIPS[2] |
TMS: Trimethylsilyl, TES: Triethylsilyl, TBS/TBDMS: tert-Butyldimethylsilyl, TIPS: Triisopropylsilyl, TBDPS: tert-Butyldiphenylsilyl
This differential stability is not merely qualitative. For instance, under acidic conditions, TIPS ethers are approximately 35 times more stable than TBS ethers, a difference that can be exploited for highly selective deprotection.[3]
Core Deprotection Methodologies: A Head-to-Head Comparison
The cleavage of silyl ethers is most commonly achieved through three primary mechanisms: fluoride-based, acid-catalyzed, and base-catalyzed reactions. Each approach possesses a unique set of advantages and limitations, making the choice of method highly dependent on the substrate's functionalities and the desired selectivity.
Fluoride-Based Deprotection: The Workhorse of Silyl Ether Cleavage
The exceptional strength of the silicon-fluorine bond (bond dissociation energy ~142 kcal/mol) is the driving force behind the efficacy of fluoride ions in cleaving the Si-O bond.[1] This method is arguably the most general and widely employed for the deprotection of a broad range of silyl ethers.
Mechanism: The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate intermediate, which then collapses to release the alkoxide and form a stable silyl fluoride.[2]
Figure 1: Mechanism of Fluoride-Based Silyl Ether Deprotection.
Common Fluoride Reagents and Their Characteristics:
| Reagent | Typical Conditions | Key Characteristics |
| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to rt | Highly soluble in organic solvents, very common, can be basic.[4] |
| Hydrofluoric Acid-Pyridine (HF•Py) | THF or CH3CN, 0 °C | Less basic than TBAF, often more selective. Must be used in plasticware.[5] |
| Cesium Fluoride (CsF) | DMF or CH3CN, rt to elevated temp. | Less reactive than TBAF, can be advantageous for sensitive substrates.[4] |
| Potassium Fluoride (KF) | With phase-transfer catalyst or in polar protic solvents | Mild and cost-effective. |
Experimental Protocol: TBAF-Mediated Deprotection of a TBS Ether [6]
-
Dissolve the TBS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a plastic vial under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acid-Catalyzed Deprotection: Exploiting Steric Hindrance
Acid-catalyzed hydrolysis is a powerful tool for the selective deprotection of less sterically hindered silyl ethers in the presence of bulkier ones. The reaction rate is highly sensitive to the steric environment around the silicon atom.
Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.
Figure 2: Mechanism of Acid-Catalyzed Silyl Ether Deprotection.
Common Acidic Conditions:
| Reagent | Typical Conditions | Selectivity |
| Acetic Acid/THF/H2O | 4:1:1, rt | Very slow but can be highly selective.[2] |
| p-Toluenesulfonic Acid (p-TsOH) | MeOH, 0 °C | Faster than CSA, good for general deprotection.[1] |
| Camphorsulfonic Acid (CSA) | MeOH/DCM, -20 to 0 °C | Mild and effective for selective deprotection of primary TBS ethers.[2] |
| Hydrochloric Acid (HCl) | 1N HCl (catalytic), DCM | Rapid deprotection of TMS ethers.[1] |
Experimental Protocol: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether [5]
-
Dissolve the substrate containing both TES and TBDMS ethers (1.0 mmol) in a 10:1 mixture of methanol and dichloromethane (10 mL).
-
Cool the solution to 0 °C.
-
Add pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 10 mol%).
-
Stir the reaction at 0 °C and monitor by TLC for the disappearance of the TES ether.
-
Once the selective deprotection is complete, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure and purify by column chromatography.
Base-Catalyzed Deprotection: A Mild Approach for Labile Silyl Ethers
Base-catalyzed methanolysis or hydrolysis offers a mild alternative for the cleavage of silyl ethers, particularly for the more labile groups like TMS. This method is often compatible with acid-sensitive functional groups.
Mechanism: The reaction is initiated by the attack of a nucleophilic base (e.g., methoxide) on the silicon atom, leading to a pentacoordinate intermediate that subsequently breaks down.
Common Basic Conditions:
| Reagent | Typical Conditions | Utility |
| Potassium Carbonate (K2CO3) | MeOH, rt | Very mild, excellent for TMS deprotection.[1] |
| Sodium Hydroxide (NaOH) | aq. THF or MeOH | Stronger conditions, less common for selective deprotection. |
Experimental Protocol: Deprotection of a TMS Ether with K2CO3 [1]
-
Dissolve the TMS-protected alcohol (1.0 mmol) in methanol (10 mL).
-
Add an excess of solid potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure. The crude alcohol can be further purified if necessary.
Beyond the Trinity: Emerging and Specialized Deprotection Methods
While fluoride, acid, and base-mediated methods are the stalwarts of silyl ether deprotection, a growing number of specialized techniques offer unique advantages in terms of mildness, selectivity, and functional group tolerance.
Reductive Deprotection
Reductive cleavage provides a neutral and highly selective alternative to traditional methods. Reagents like diisobutylaluminum hydride (DIBAL-H) and catecholborane in the presence of Wilkinson's catalyst have been shown to be effective.[1][7]
-
DIBAL-H: Can selectively deprotect primary TES ethers in the presence of secondary TES ethers.[1]
-
Catecholborane/Wilkinson's Catalyst: Allows for the selective removal of TES ethers in the presence of TBS and TIPS ethers.[7]
Oxidative Deprotection
In certain synthetic contexts, the direct conversion of a silyl ether to a carbonyl compound is desirable. Oxidative deprotection methods can achieve this transformation in a single step.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Can selectively oxidize and deprotect allylic and benzylic silyl ethers under neutral conditions.[8][9][10]
Enzymatic Deprotection
The use of enzymes for deprotection represents the pinnacle of mild and selective chemistry. Lipases have been investigated for the hydrolysis of silyl ethers. While some studies suggest that this process may be non-specific and independent of the enzyme's active site, it still offers a remarkably gentle method for deprotection.[11][12][13] This area of research is evolving and holds promise for highly sensitive substrates.
Solid-Supported Reagents
The use of solid-supported reagents, such as polymer-bound fluoride or acid catalysts, simplifies reaction work-up and product purification, as the spent reagent can be removed by simple filtration.[14] This approach is particularly amenable to high-throughput synthesis and automated processes.
Navigating the Deprotection Maze: A Decision-Making Workflow
The selection of an appropriate deprotection method is a critical step in any synthetic sequence. The following workflow provides a general framework for making an informed decision.
Figure 3: Decision workflow for selecting a silyl ether deprotection method.
Conclusion
The deprotection of silyl ethers is a nuanced and critical operation in organic synthesis. A thorough understanding of the relative stabilities of different silyl ethers and the mechanisms of the various deprotection methods is paramount for success. While fluoride-based, acid-catalyzed, and base-catalyzed methods remain the primary tools, the development of milder and more selective techniques, such as reductive, oxidative, and enzymatic approaches, continues to expand the synthetic chemist's toolkit. By carefully considering the specific requirements of the substrate and the overall synthetic strategy, researchers can navigate the complexities of silyl ether deprotection and achieve their synthetic goals with precision and efficiency.
References
-
A Facile Oxidation/Deprotection of Electron Rich Silyl Ethers Using DDQ - Sci-Hub. (URL: [Link])
-
Lipase‐Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. (URL: [Link])
-
Deprotection of Silyl Ethers - Gelest Technical Library. (URL: [Link])
-
Silyl ether - Wikipedia. (URL: [Link])
-
Lipase-Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. (URL: [Link])
-
DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Publishing. (URL: [Link])
-
Deprotection of silyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone - ResearchGate. (URL: [Link])
-
Lipase-Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. (URL: [Link])
-
Lipase‐Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. (URL: [Link])
-
Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate. (URL: [Link])
-
Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (URL: [Link])
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (URL: [Link])
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. (URL: [Link])
-
Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (URL: [Link])
-
Silyl Ethers as Protective Groups for Alcohols: Oxidative Deprotection and Stability under Alcohol Oxidation Conditions - Scite.ai. (URL: [Link])
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (URL: [Link])
-
Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - NIH. (URL: [Link])
-
Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC - NIH. (URL: [Link])
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Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyldiphenylsilanol
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. Methyldiphenylsilanol (CAS No. 778-25-6), a valuable reagent in synthetic chemistry, demands meticulous handling not only during use but, just as importantly, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyldiphenylsilanol, ensuring the protection of laboratory personnel and the environment. The causality behind these procedures is rooted in the chemical's specific hazard profile and regulatory requirements for hazardous waste.
Hazard Profile & Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. Methyldiphenylsilanol is classified with specific hazards that dictate the necessary precautions for handling and disposal.[1]
Table 1: GHS Hazard Classifications for Methyldiphenylsilanol
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
These classifications necessitate the following immediate and non-negotiable safety protocols before any handling or disposal procedure begins.
Required Engineering Controls
All work involving methyldiphenylsilanol, including transfers and waste consolidation, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is the primary engineering control to minimize the risk of respiratory irritation from vapors or mists.[1] Facilities must also have a fully functional eyewash station and safety shower readily accessible.[3][4]
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard lab coat is required to prevent incidental skin exposure.[3]
-
Respiratory Protection: If there is a significant risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[3]
The Core Principle: Hazardous Waste Management
Methyldiphenylsilanol and materials contaminated with it must be treated as hazardous waste .[1] Disposal into sanitary sewers, storm drains, or regular trash is strictly prohibited.[1][3][5] The rationale is twofold:
-
Regulatory Compliance: Environmental protection agencies have stringent regulations against the improper disposal of hazardous chemicals, with significant penalties for non-compliance.[5][6]
-
Environmental Protection: While its specific environmental fate is not extensively detailed, related siloxane compounds are known to persist and distribute in various environmental compartments, including water and soil.[7][8] Effluents from wastewater treatment plants are a known source of siloxane pollution, underscoring why drain disposal is unacceptable.[8]
The only acceptable and compliant method for the final disposal of this chemical is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][9]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for managing methyldiphenylsilanol waste from the point of generation to its final handoff for disposal.
Step 1: Waste Segregation
Proper segregation at the source is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Liquid Waste: Collect all unused methyldiphenylsilanol and solutions containing it in a dedicated hazardous waste container.
-
Solid Waste: All materials that have come into contact with methyldiphenylsilanol are also considered hazardous waste.[5] This includes:
Step 2: Containment and Labeling
-
Containers: Use only robust, chemically compatible containers with secure, tightly-sealing lids.[1][5][10] Ensure containers are stored in a dry and well-ventilated area.[1]
-
Labeling: All waste containers must be accurately and clearly labeled. The label must include:
Step 3: Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental release.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ensure Ventilation: Ensure the fume hood is operating or that the area is otherwise well-ventilated.[1]
-
Don PPE: Wear the full, mandatory PPE as described in Section 1.
-
Contain Spill: Prevent the spill from spreading or entering any drains.[1]
-
Absorb Material: Cover and absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomaceous earth.[1]
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous solid waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for disposal via your institution's EHS department.
Step 4: Managing Empty Containers
Empty containers that once held methyldiphenylsilanol must also be managed as hazardous waste unless properly decontaminated.
-
Decontamination: To render a container non-hazardous, it must be "triple-rinsed."[11]
-
Rinse the container three times with a suitable solvent that can dissolve methyldiphenylsilanol.
-
Crucially, collect all three rinsates as liquid hazardous waste. [11]
-
After triple-rinsing and allowing the container to dry, obliterate or remove all original labels.[11] The container can then be disposed of as regular lab glass or plastic waste.
-
Step 5: Temporary Storage & Arranging Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be well-ventilated and have secondary containment to manage potential leaks.[3]
-
Accumulation Limits: Be aware of your institution's limits on the volume of waste that can be stored in a lab (e.g., often no more than 25 gallons total) and the maximum accumulation time (e.g., request pickup when a container is 3/4 full or after 150 days).[11]
-
Contact EHS: Once your waste is ready for removal, contact your institution's EHS office or designated safety officer to schedule a pickup.[3] They will coordinate with a licensed contractor for transport and final disposal in compliance with all regulations.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of methyldiphenylsilanol waste.
Caption: Workflow for the safe disposal of Methyldiphenylsilanol.
Conclusion
The responsible disposal of methyldiphenylsilanol is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard recognition, proper PPE usage, stringent waste segregation, and compliant containment, researchers can effectively mitigate risks. Always remember that the ultimate responsibility for chemical waste lies with the generator, and partnership with your institution's EHS department is essential for ensuring a safe and sustainable research environment.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
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Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council. Available at: [Link]
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Fate and potential environmental effects of methylenediphenyl diisocyanate and toluene diisocyanate released into the atmosphere. PubMed. Available at: [Link]
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Disposal of Solid Chemicals in the Normal Trash. Public Safety - Lafayette College. Available at: [Link]
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Modeling of dimethylsilanediol fate and transport in soil. PubMed. Available at: [Link]
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Occurrence and Behavior of Methylsiloxanes in Urban Environment in Four Cities of China. Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyldiphenylsilanol
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with Methyldiphenylsilanol (CAS 778-25-6). Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary protective measures. By grounding our recommendations in established chemical hazard data, we provide a self-validating system for laboratory safety.
Hazard Profile of Methyldiphenylsilanol: The 'Why' Behind the 'What'
Understanding the specific risks posed by a chemical is the critical first step in designing an effective safety protocol. Methyldiphenylsilanol is classified with specific hazards that directly inform our choice of Personal Protective Equipment (PPE).
The primary hazards, as identified in safety data sheets, are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): The chemical poses a significant risk of serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation (Category 3): Inhalation of mists, vapors, or sprays may lead to respiratory tract irritation.[1][2]
Furthermore, thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and silicon dioxide.[1][4] Therefore, our PPE strategy is fundamentally designed to create an impermeable barrier at all potential points of contact: skin, eyes, and the respiratory system.
Core PPE Protocol: A Multi-Layered Defense
Safe handling of Methyldiphenylsilanol mandates a multi-layered approach to PPE. The following protocols are based on a risk assessment for standard laboratory operations.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: Chemical splash goggles that conform to European Standard EN 166 or equivalent are mandatory whenever handling the liquid.[1] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
-
High-Risk Operations: When transferring large volumes, working with heated material, or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary layer of protection for the entire face.
Hand Protection
To prevent skin irritation, chemically resistant gloves are required.[1][2]
-
Recommended Materials: Nitrile or neoprene rubber gloves are effective for protecting against incidental contact.[7]
-
Protocol: Always inspect gloves for tears or pinholes before use. For prolonged operations or in situations with a high likelihood of direct contact, consider double-gloving. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water immediately after.[2]
Body Protection
Protective clothing prevents incidental contact with skin on the arms and body.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
-
Splash Risk: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required.[1] However, its use becomes critical in specific scenarios:
-
Required Use: A NIOSH-approved respirator with an organic vapor cartridge is necessary when engineering controls are absent or insufficient, during a large-scale spill, or when the material is aerosolized or heated, potentially generating vapors.[5][7]
-
Fit and Maintenance: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8]
PPE Selection Matrix for Common Laboratory Tasks
The level of PPE should be commensurate with the risk of exposure for the specific task being performed. This table provides at-a-glance guidance for common scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not Required (if container is sealed) |
| Weighing & Small Transfers (<100mL) | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not Required (in fume hood) |
| Reaction Setup & Work-up | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves (consider double-gloving) | Lab Coat & Chemical-Resistant Apron | Not Required (in fume hood) |
| Large Volume Transfers (>1L) | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves (double-gloving recommended) | Lab Coat & Chemical-Resistant Apron | Assess ventilation; may be required |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Coverall or Apron | Required (Air-purifying respirator with organic vapor cartridge) |
Procedural Workflow for Safe Handling and Disposal
Adherence to a strict, step-by-step procedure minimizes the risk of exposure and ensures a safe operational environment.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.
-
Assemble PPE: Don all required PPE as determined by the task-specific risk assessment (see table above). Check for any defects.
Handling Protocol
-
Work Zone: Conduct all transfers and manipulations of open containers of Methyldiphenylsilanol inside a certified chemical fume hood.
-
Grounding: For transfers involving large quantities, ensure all equipment is properly grounded to prevent the buildup of static electricity.[9]
-
Containment: Use a secondary container (e.g., a tray) to contain any potential spills during transfer.
-
Avoid Incompatibles: Keep the chemical away from strong oxidizing agents, alkaline materials, and finely powdered metals.[1]
Disposal Plan
-
Waste Classification: Waste Methyldiphenylsilanol and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[1]
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1] Do not use combustible materials like paper towels for the initial absorption.
-
Containerization: Collect the absorbed material and any contaminated debris into a clearly labeled, sealed container. The label should read "Hazardous Waste: Methyldiphenylsilanol."
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for determining the appropriate level of personal protective equipment based on the specific operational risks.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
